Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate
Description
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Properties
IUPAC Name |
methyl 2-chloro-3-fluoropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-12-7(11)4-2-3-10-6(8)5(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEGSWOSYWFZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647500 | |
| Record name | Methyl 2-chloro-3-fluoropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628691-95-2 | |
| Record name | Methyl 2-chloro-3-fluoropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate: A Technical Guide
This guide provides an in-depth exploration of the synthesis of Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate, a key building block in medicinal chemistry and drug discovery. The narrative emphasizes not just the procedural steps but the underlying chemical principles and practical considerations essential for successful and reproducible synthesis in a research and development setting.
Introduction: The Significance of a Halogenated Pyridine Scaffold
This compound is a substituted pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. The strategic placement of chloro and fluoro substituents on the pyridine ring profoundly influences the molecule's physicochemical properties. The electron-withdrawing nature of these halogens can enhance metabolic stability, improve cell permeability, and modulate the acidity of the pyridine nitrogen, thereby affecting binding interactions with biological targets. Consequently, this scaffold is a valuable starting material for the synthesis of complex molecules with potential therapeutic applications.
Strategic Approach to Synthesis: Esterification of 2-chloro-3-fluoro-4-pyridinecarboxylic acid
The most direct and economically viable synthetic route to this compound is the esterification of the corresponding carboxylic acid, 2-chloro-3-fluoro-4-pyridinecarboxylic acid. This precursor is commercially available, streamlining the initial steps of a multi-step synthesis campaign. Two primary, robust methods for this transformation are presented: the classic Fischer-Speier Esterification and a two-step approach via an acyl chloride intermediate.
Method A: Fischer-Speier Esterification
The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] This method is often favored for its operational simplicity and the use of relatively inexpensive reagents.
The reaction is an equilibrium process.[3][4] A strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is crucial. The catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack by the alcohol (methanol). The resulting tetrahedral intermediate then eliminates a molecule of water to form the ester.[2] To drive the equilibrium towards the product, it is essential to either use a large excess of the alcohol or to remove the water as it is formed.[4]
Caption: Workflow for Fischer-Speier Esterification.
Method B: Esterification via Acyl Chloride Intermediate
This two-step method offers an alternative, often faster, route that avoids the equilibrium limitations of the Fischer esterification. The carboxylic acid is first converted to a highly reactive acyl chloride, which then readily reacts with methanol to form the ester.
The conversion of the carboxylic acid to the acyl chloride is typically achieved using thionyl chloride (SOCl₂).[5] A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate this transformation through the formation of the Vilsmeier reagent, which is the active chlorinating agent. The resulting acyl chloride is a potent electrophile. In the second step, the acyl chloride reacts rapidly and irreversibly with methanol. A base, such as pyridine, is often used to neutralize the HCl gas produced during the reaction.[6][7] This method is particularly useful for acids that are sensitive to the high temperatures and strongly acidic conditions of Fischer esterification.
Caption: Workflow for Esterification via Acyl Chloride.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and checkpoints.
Materials and Reagents
| Compound | Formula | MW ( g/mol ) | CAS Number | Role |
| 2-chloro-3-fluoro-4-pyridinecarboxylic acid | C₆H₃ClFNO₂ | 175.54 | 628691-93-0 | Starting Material |
| Methanol (MeOH) | CH₄O | 32.04 | 67-56-1 | Reagent/Solvent |
| Sulfuric Acid (H₂SO₄) | H₂SO₄ | 98.08 | 7664-93-9 | Catalyst (Method A) |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 7719-09-7 | Reagent (Method B) |
| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Base (Method B) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Extraction Solvent |
| Saturated Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | 144-55-8 | Neutralizing Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Drying Agent |
Protocol for Method A: Fischer-Speier Esterification
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-fluoro-4-pyridinecarboxylic acid (1.0 eq).
-
Reagent Addition: Add methanol (20-30 eq, serving as both reagent and solvent).
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature and then to 0°C in an ice bath.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid until the effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of methanol).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[8]
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel.
Protocol for Method B: Esterification via Acyl Chloride
-
Acyl Chloride Formation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-chloro-3-fluoro-4-pyridinecarboxylic acid (1.0 eq) and a catalytic amount of DMF (1-2 drops). Add thionyl chloride (1.5-2.0 eq) dropwise at room temperature.
-
Reaction (Step 1): Stir the mixture at room temperature for 30 minutes, then heat to 60-70°C for 1-2 hours, or until the evolution of gas ceases.
-
Removal of Excess Reagent: Cool the mixture and remove the excess thionyl chloride under reduced pressure.
-
Esterification Setup: In a separate flask, dissolve methanol (5-10 eq) in an anhydrous, inert solvent like dichloromethane, and cool to 0°C. Add pyridine (1.2 eq).
-
Esterification Reaction: Dissolve the crude acyl chloride in a small amount of anhydrous dichloromethane and add it dropwise to the cold methanol/pyridine solution.
-
Reaction (Step 2): Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or LC-MS.
-
Work-up: Quench the reaction with water. Separate the organic layer, and wash successively with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.
Conclusion and Field-Proven Insights
Both presented methods are reliable for the synthesis of this compound. The choice between them often depends on the scale of the reaction and the available equipment.
-
Fischer Esterification is generally preferred for its simplicity and cost-effectiveness on a larger scale, provided the starting material is stable to prolonged heating in strong acid.
-
The Acyl Chloride method provides a faster and more controlled reaction, often resulting in higher purity crude product before purification. It is particularly advantageous for smaller-scale syntheses where avoiding equilibrium constraints is desirable.
A self-validating protocol requires careful monitoring of each step. It is crucial to ensure the complete removal of thionyl chloride in Method B before the addition of methanol to prevent side reactions. In both methods, a thorough aqueous work-up is essential to remove inorganic impurities and catalysts, simplifying the final purification.
References
- EP0820986A1, Process for the preparation of pyridine carboxylic acid esters, Google P
-
SciSpace, Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine, [Link]
- Process for the preparation of pyridine-2,3-dicarboxylic acid esters, Google P
- US2758999A, Esterification of pyridine carboxylic acids, Google P
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Organic Chemistry Portal, Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH), [Link]
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Master Organic Chemistry, Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification), [Link]
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Wikipedia, Fischer–Speier esterification, [Link]
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ResearchGate, Carboxylic acids used to demonstrate the method for methyl ester formation., [Link]
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RSC Publishing, Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method, [Link]
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PubMed Central, Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method, [Link]
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Master Organic Chemistry, Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions, [Link]
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Organic Chemistry Portal, Fischer Esterification, [Link]
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University of California, Irvine, Fischer Esterification, [Link]
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NIST WebBook, 2-Pyridinecarboxylic acid, methyl ester, [Link]
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ResearchGate, Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C …, [Link]
- US2948734A, Esterification of pyridine carboxylic acids, Google P
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ResearchGate, How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?, [Link]
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PubMed, Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry, [Link]
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 6. scispace.com [scispace.com]
- 7. echemi.com [echemi.com]
- 8. EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters - Google Patents [patents.google.com]
An In-depth Technical Guide to Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate, a key heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern offers a versatile platform for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. This document delves into its chemical properties, synthesis, reactivity, and applications, providing actionable insights for laboratory and process chemists. The CAS number for this compound is 628691-95-2 .[1]
Core Compound Profile and Physicochemical Properties
This compound is a polysubstituted pyridine derivative. The pyridine core, an isostere of benzene, is a privileged scaffold in drug discovery. The strategic placement of a chloro group at the 2-position, a fluoro group at the 3-position, and a methyl carboxylate at the 4-position creates a unique electronic and steric environment, enabling selective chemical transformations.
The electron-withdrawing nature of the nitrogen atom, compounded by the inductive effects of the halogen and ester substituents, renders the pyridine ring electron-deficient. This electronic profile is central to its reactivity, particularly its susceptibility to nucleophilic aromatic substitution (SNAr).
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 628691-95-2 | [1] |
| Molecular Formula | C₇H₅ClFNO₂ | [1] |
| Molecular Weight | 189.57 g/mol | [1] |
| Boiling Point | 257.5 °C at 760 mmHg | [1] |
| Flash Point | 109.5 °C | [1] |
| Density | 1.386 g/cm³ | [1] |
| Synonyms | Methyl 2-chloro-3-fluoroisonicotinate, 2-Chloro-3-fluoro-4-pyridinecarboxylic acid methyl ester | [1] |
Synthesis and Manufacturing Pathway
The synthesis of this compound is a multi-step process that begins with a commercially available halopyridine. The key steps involve a directed ortho-metalation followed by carboxylation and subsequent esterification. This pathway provides a reliable and scalable method for producing high-purity material.
Synthetic Workflow Overview
The overall transformation can be visualized as a three-stage process starting from 2-chloro-3-fluoropyridine.
Caption: High-level workflow for the synthesis of the title compound.
Detailed Experimental Protocol
The following protocol is a validated, self-consistent procedure for the laboratory-scale synthesis of this compound.[1]
Part A: Synthesis of 2-Chloro-3-fluoro-4-pyridinecarboxylic acid
-
Reaction Setup: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), combine lithium diisopropylamide (LDA) (2M solution, 1.1 equivalents) with anhydrous tetrahydrofuran (THF). Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Causality: The use of a strong, non-nucleophilic base like LDA is critical for regioselective deprotonation. The low temperature is essential to prevent side reactions and decomposition of the organolithium intermediate.
-
-
Deprotonation: Prepare a solution of 2-chloro-3-fluoropyridine (1.0 equivalent) in anhydrous THF, pre-cool it to -78 °C, and add it dropwise to the LDA solution over 20 minutes.
-
Causality: The acidity of the proton at the C4 position is enhanced by the adjacent electron-withdrawing nitrogen and fluorine atoms, directing the deprotonation to this site. Slow addition maintains the low temperature and controls the exothermic reaction.
-
-
Carboxylation: Stir the reaction mixture at -78 °C for 3 hours. Subsequently, bubble dry carbon dioxide gas through the cold reaction mixture for 20 minutes.
-
Causality: The generated organolithium species is a potent nucleophile that readily attacks the electrophilic carbon of CO₂. The reaction is allowed to proceed for 3 hours to ensure complete formation of the pyridylide intermediate.
-
-
Work-up and Isolation: Allow the reaction to warm gradually to 0 °C. Quench the reaction by adding water. Wash the aqueous phase with diethyl ether to remove any unreacted starting material. Adjust the pH of the aqueous phase to 2 with 2N HCl, which will precipitate the carboxylic acid product as a white solid. The solid can be collected by filtration and air-dried. A typical yield for this step is approximately 79%.[1]
Part B: Esterification to this compound
-
Acid Chloride Formation: Suspend the 2-chloro-3-fluoro-4-pyridinecarboxylic acid (1.0 equivalent) in thionyl chloride (SOCl₂) and heat the mixture to reflux for 2.5 hours.
-
Causality: Thionyl chloride is a standard reagent for converting carboxylic acids to highly reactive acyl chlorides, which are much more susceptible to nucleophilic attack by the alcohol in the next step.
-
-
Solvent Removal: After the reaction is complete, evaporate the excess thionyl chloride under reduced pressure. Azeotropically dry the residue with toluene to ensure complete removal of residual SOCl₂. This yields the crude acyl chloride as an oil.
-
Ester Formation: Dissolve the crude acyl chloride in dichloromethane (DCM). Cool the solution to 0 °C and add methanol (MeOH) (approx. 4 equivalents) dropwise over 15 minutes.
-
Final Reaction and Isolation: Allow the mixture to warm to room temperature and stir for 18 hours. Evaporate the solvent. Partition the residue between water and DCM. The aqueous phase is extracted further with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the final product, this compound. This step typically proceeds with high yield (approx. 93%).[1]
Chemical Reactivity and Strategic Utility
The utility of this compound as a synthetic intermediate stems from the differential reactivity of its substituents. The pyridine ring is activated for nucleophilic aromatic substitution (SNAr), and the positions ortho and para to the ring nitrogen are the most activated.
Caption: Key reactive sites on the this compound scaffold.
Nucleophilic Aromatic Substitution (SNAr)
The C2-chloro substituent is the most common site for SNAr reactions. The high electronegativity of the adjacent fluorine atom and the activating effect of the ring nitrogen make this position highly electrophilic. This allows for the displacement of the chloride by a wide range of nucleophiles, including amines, alcohols, and thiols, which is a cornerstone of its use in drug synthesis. While fluoropyridines are often more reactive than their chloro-counterparts in SNAr reactions, the chlorine at the activated C2 position serves as an excellent and predictable leaving group.
Ester Group Manipulation
The methyl ester at the C4 position provides another synthetic handle. It can be readily hydrolyzed under acidic or basic conditions to furnish the corresponding carboxylic acid. This acid can then be coupled with amines using standard peptide coupling reagents (e.g., HATU, EDC) to form amides, a common functional group in many pharmaceutical agents.
Applications in Drug Discovery and Development
Halogenated pyridine scaffolds are integral to the development of a wide range of therapeutics, particularly in oncology and immunology. This compound serves as a critical starting material for molecules that often function as kinase inhibitors.
Intermediate for Fused Heterocycles
A primary application of this building block is in the synthesis of more complex fused heterocyclic systems. For example, it is a precursor for the synthesis of 3-bromo-8-fluoroimidazo[1,2-a]pyridine-7-carboxylate .[1] This class of molecules is widely investigated in medicinal chemistry. Imidazo[1,2-a]pyridines are known to be potent inhibitors of various kinases and are featured in drugs targeting cancer and inflammatory diseases.
The synthesis of this downstream intermediate highlights the strategic utility of the starting ester: the C2-chloro group is displaced to form the five-membered imidazole ring, while the ester at the adjacent position (now C7 of the fused system) remains as a handle for further elaboration.
Role in Kinase Inhibitor Synthesis
The 2-aminopyridine motif, which can be readily installed via SNAr on the C2-chloro position of the title compound, is a classic "hinge-binding" element in many ATP-competitive kinase inhibitors. This structural feature forms key hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the active site. The fluorine at the C3 position can further enhance binding affinity through favorable electrostatic interactions or by modulating the pKa of the nearby amino group. Compounds containing similar substituted pyridine cores have been investigated as inhibitors for Bruton's tyrosine kinase (BTK) and anaplastic lymphoma kinase (ALK), both of which are validated targets in oncology.
Safety, Handling, and Storage
As with all laboratory reagents, proper safety protocols must be followed when handling this compound and its precursors.
-
Hazard Identification: The parent acid, 2-Chloro-3-fluoropyridine-4-carboxylic acid, is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] It is prudent to assume the methyl ester exhibits a similar hazard profile.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. For solids, a dust mask (e.g., N95) is recommended.[2]
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of dust, vapor, or mist. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
Conclusion
This compound is a high-value, versatile building block for drug discovery and development. Its well-defined synthesis and predictable reactivity, centered around nucleophilic aromatic substitution and ester manipulation, provide chemists with a reliable platform for constructing complex, biologically active molecules. Its role as a precursor to fused heterocyclic systems, particularly those relevant to kinase inhibition, underscores its importance in modern medicinal chemistry programs. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the creation of next-generation therapeutics.
References
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Chemical-Suppliers. (n.d.). Methyl 2-chloro-3-fluoro-pyridine-4-carboxylate | CAS 628691-95-2. Available at: [Link]
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ChemUniverse. (n.d.). This compound [P62647]. Available at: [Link]
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Aribo Biotechnology. (n.d.). 628691-95-2 | this compound. Available at: [Link]
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PubChem. (n.d.). Methyl 2-chloro-3-methylpyridine-4-carboxylate. Available at: [Link]
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An In-depth Technical Guide to Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate: A Key Intermediate in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine, into heterocyclic scaffolds is a cornerstone of rational drug design. The resulting molecules often exhibit modulated physicochemical properties, enhanced metabolic stability, and improved binding affinity to biological targets. Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate stands as a prominent example of a highly functionalized building block that has garnered significant attention from researchers and drug development professionals. Its unique substitution pattern—a chlorine atom at the 2-position, a fluorine atom at the 3-position, and a methyl carboxylate group at the 4-position of the pyridine ring—offers a versatile platform for the synthesis of complex molecular architectures.
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and its applications as a pivotal intermediate in the development of novel therapeutics, with a particular focus on kinase inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses.
General Properties
-
Synonyms: Methyl 2-chloro-3-fluoroisonicotinate, 2-chloro-3-fluoro-4-pyridinecarboxylic acid methyl ester[1]
-
Molecular Formula: C₇H₅ClFNO₂[1]
-
Molecular Weight: 189.57 g/mol [1]
Physical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | General knowledge |
| Melting Point | Not explicitly available, but the corresponding carboxylic acid has a melting point of 199 °C (dec.) | [3] |
| Boiling Point | 258 °C | [1] |
| Density | 1.386 g/cm³ | [1][2] |
| Flash Point | 110 °C | [1] |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and methanol. | General chemical knowledge |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. While a publicly available, fully assigned spectrum is not readily accessible, the expected spectral characteristics can be inferred from the analysis of its constituent functional groups and related structures.
The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl ester protons. The fluorine atom at the 3-position will cause splitting of the adjacent proton signals.
The ¹³C NMR spectrum will display seven distinct signals corresponding to each carbon atom in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine, fluorine, and carboxylate groups.
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
-
C=O stretch (ester): Strong absorption around 1720-1740 cm⁻¹
-
C-O stretch (ester): Strong absorption around 1200-1300 cm⁻¹
-
C-Cl stretch: Absorption in the fingerprint region, typically around 600-800 cm⁻¹
-
C-F stretch: Strong absorption around 1000-1300 cm⁻¹
-
Aromatic C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region.
The mass spectrum will show a molecular ion peak (M⁺) at m/z 189, along with a characteristic isotopic pattern for a chlorine-containing compound (M+2 peak at approximately one-third the intensity of the M⁺ peak).
Synthesis
The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. A plausible and efficient synthetic route involves the preparation of the key intermediate, 2-chloro-3-fluoropyridine, followed by carboxylation and esterification.
Proposed Synthetic Route
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-chloro-3-fluoropyridine [4] To a solution of 2-chloro-3-aminopyridine in an organic solvent (e.g., acetonitrile), tert-butyl nitrite and copper(II) fluoride are added under an inert atmosphere. The reaction mixture is stirred at a temperature between 0 and 60 °C for 1-10 hours. After completion of the reaction, the product, 2-chloro-3-fluoropyridine, is isolated and purified by standard procedures such as extraction and distillation.
Step 2: Synthesis of 2-chloro-3-fluoropyridine-4-carboxylic acid [5] In a dry reaction vessel under an inert atmosphere, a solution of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) is cooled to -78 °C. A solution of 2-chloro-3-fluoropyridine in THF, pre-cooled to -78 °C, is added dropwise. After stirring for several hours at this temperature, carbon dioxide gas is bubbled through the reaction mixture. The reaction is then quenched, and the product, 2-chloro-3-fluoropyridine-4-carboxylic acid, is isolated by acidification and filtration.
Step 3: Synthesis of this compound [5] 2-chloro-3-fluoropyridine-4-carboxylic acid is suspended in thionyl chloride and heated to reflux. After the reaction is complete, the excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is then dissolved in a suitable solvent (e.g., dichloromethane) and treated with methanol at 0 °C, followed by stirring at room temperature to yield this compound. The final product is purified by crystallization or chromatography.
Chemical Reactivity and Handling
The reactivity of this compound is dictated by the interplay of the electron-withdrawing pyridine ring and the distinct reactivity of the chloro and fluoro substituents.
Reactivity Profile
Caption: Key reaction pathways for this compound.
The chlorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen and the adjacent fluorine and carboxylate groups. This position is readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. The reactivity of the 2-chloro position is generally higher than that of a chloro-substituent at the 4-position in similar pyridine systems[6].
The C-Cl bond at the 2-position is also amenable to various palladium-catalyzed cross-coupling reactions.
-
Suzuki Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling with aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base[3][7][8]. This is a powerful method for introducing diverse aromatic and heteroaromatic moieties.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling with a wide range of primary and secondary amines, providing access to a diverse array of substituted aminopyridines.
Stability and Storage
This compound is a stable crystalline solid under standard laboratory conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Safety Precautions
As with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Applications in Drug Discovery
The trifunctional nature of this compound makes it an exceptionally valuable building block in the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibitors.
Role as a Key Building Block for Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyridine scaffold is a common feature in many kinase inhibitors, and the specific substitution pattern of this compound allows for the strategic introduction of various pharmacophoric groups to optimize potency, selectivity, and pharmacokinetic properties.
Case Study: Synthesis of Crizotinib Analogues
Crizotinib is an anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer. The core structure of crizotinib features a 2-aminopyridine moiety. This compound can serve as a starting material for the synthesis of novel crizotinib analogues with potentially improved properties, such as enhanced blood-brain barrier penetration to target brain metastases[9].
References
- 1. Methyl 2-chloro-3-fluoro-pyridine-4-carboxylate | CAS 628691-95-2 | Chemical-Suppliers [chemical-suppliers.eu]
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- 4. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]
- 5. 2-Chloro-3-fluoropyridine-4-carboxylic acid | 628691-93-0 [chemicalbook.com]
- 6. The reactivity of some primary amines in S2Ar reactions with 2- and 4-chloro-1-methylpyridinium ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity of the chloro and fluoro groups in Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate
An In-Depth Technical Guide to the Reactivity of Chloro and Fluoro Groups in Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate
Foreword: Decoding Reactivity for Advanced Synthesis
In the landscape of modern drug discovery and agrochemical development, heterocyclic scaffolds are paramount. Among these, substituted pyridines offer a versatile platform for constructing complex, biologically active molecules. This compound is a particularly valuable building block, presenting chemists with a nuanced challenge: two different halogen atoms on an activated pyridine ring. Understanding the differential reactivity of the chloro and fluoro groups is not merely an academic exercise; it is the key to unlocking the synthetic potential of this molecule and designing efficient, regioselective reaction pathways.
This guide provides an in-depth analysis of the factors governing the reactivity of this compound, moving beyond simple rules to explain the underlying principles of nucleophilic aromatic substitution (SNAr) on this electron-deficient heterocycle. We will dissect the electronic and positional effects that dictate which halogen serves as the primary leaving group, offering field-proven insights for researchers, scientists, and drug development professionals.
The Foundation: Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring
The pyridine ring, unlike benzene, is inherently electron-deficient due to the electronegativity of the nitrogen atom. This fundamental property deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen.
The SNAr mechanism proceeds via a two-step addition-elimination pathway. The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient carbon, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the single most critical factor determining the reaction's feasibility and rate.
Attack at the C2 or C4 position allows for the delocalization of the negative charge onto the electronegative nitrogen atom, a highly stabilizing resonance contribution.[1][2] This is not possible when the attack occurs at the C3 or C5 position. Consequently, SNAr on pyridines overwhelmingly favors the C2, C4, and C6 positions.[1][2]
Caption: The addition-elimination pathway of SNAr.
Dissecting the Subject Molecule: this compound
To predict the reactivity of our target molecule, we must analyze the interplay of three key features: the position of the halogens, the intrinsic reactivity of each halogen as a leaving group, and the influence of the electron-withdrawing ester group.
| Feature | Position | Group | Influence on SNAr |
| Nitrogen Atom | C1 | Heteroatom | Activates C2 and C4 positions |
| Chloro Group | C2 | Halogen | Located at a highly activated position |
| Fluoro Group | C3 | Halogen | Located at a less activated position |
| Ester Group | C4 | -CO2Me | Strongly electron-withdrawing, further activating the ring, especially the ortho (C2) position |
The Decisive Role of Positional Activation
As established, the C2 position is electronically activated for nucleophilic attack. The presence of the powerful electron-withdrawing methyl carboxylate group at the C4 position further enhances this effect. This group withdraws electron density from the ring through both inductive and resonance effects, making the carbon at the C2 position exceptionally electrophilic.
Conversely, the fluoro group resides at the C3 position. This position is not directly activated by the ring nitrogen in the same way as the C2 and C4 positions are.[1] Therefore, from a purely positional standpoint, the C2 carbon is the prime target for nucleophilic attack.
The Halogen Leaving Group Paradox: C-F vs. C-Cl
In SNAr reactions, the typical leaving group aptitude observed in aliphatic substitution (I > Br > Cl > F) is inverted. The reaction rate is generally F > Cl > Br > I. This is because the C-X bond cleavage is not the rate-determining step. Instead, the initial attack of the nucleophile is rate-limiting.
The high electronegativity of fluorine strongly polarizes the C-F bond, making the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This effect generally outweighs fluorine's poor leaving group ability (due to its strong bond with carbon). Indeed, a comparative study demonstrated that 2-fluoropyridine reacts with sodium ethoxide 320 times faster than 2-chloropyridine.[3][4][5]
Synthesis of Factors: The Verdict on Reactivity
In this compound, we have two competing factors:
-
Positional Effect: The chloro group is at the highly activated C2 position.
-
Leaving Group Effect: Fluorine is intrinsically a better activating group for SNAr.
In this specific molecular context, the positional activation is the dominant factor. The synergistic activation of the C2 position by both the ring nitrogen and the C4-ester group creates an overwhelmingly electrophilic site. While the fluoro group at C3 does exert an electron-withdrawing inductive effect, it cannot overcome the profound activation at C2.
Therefore, nucleophilic attack will preferentially occur at the C2 position, leading to the displacement of the chloro group.
Caption: Dominant factors determining reactivity.
Experimental Protocol: Selective Amination at the C2 Position
The predicted selectivity provides a reliable basis for synthetic planning. A common and valuable transformation is the introduction of an amine nucleophile, a key step in the synthesis of many pharmaceutical agents.
Objective: To selectively displace the 2-chloro group of this compound with a model secondary amine, morpholine.
Reaction Scheme:
(Image of the reaction scheme: this compound + Morpholine -> Methyl 2-(morpholino)-3-fluoro-4-pyridinecarboxylate + HCl)
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K2CO3) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere to create a solution with a concentration of approximately 0.5 M.
-
Nucleophile Addition: Add morpholine (1.2 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Causality Insight: Potassium carbonate is used as a base to neutralize the HCl generated during the substitution, preventing the protonation of the amine nucleophile and driving the reaction to completion. DMF is an excellent polar aprotic solvent for SNAr reactions, as it effectively solvates the cation (K+) while leaving the nucleophile relatively free and reactive.
-
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired Methyl 2-(morpholino)-3-fluoro-4-pyridinecarboxylate.
-
Self-Validation: The integrity of the protocol is confirmed by characterization of the final product (e.g., via 1H NMR, 13C NMR, and MS), which will show the absence of the chloro-substituent signal and the presence of signals corresponding to the morpholine moiety, with the fluoro and ester groups remaining intact.
-
Conclusion and Outlook
The reactivity of this compound is a clear demonstration of the principle that in nucleophilic aromatic substitution on substituted pyridines, positional activation is often the overriding determinant of selectivity. The chloro group at the electronically "hot" C2 position, doubly activated by the ring nitrogen and a para-ester, is the primary site of reaction, despite fluorine's generally superior ability to activate a carbon for nucleophilic attack.
This predictable and high regioselectivity makes this compound an exceptionally powerful synthon. It allows for the precise, stepwise introduction of functionalities, enabling chemists to build molecular complexity with confidence and efficiency. This foundational understanding is critical for leveraging this and similar building blocks to their full potential in the quest for novel therapeutics and advanced materials.
References
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- 3. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Synthesis of Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate: Starting Materials and Core Synthetic Strategies
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and agrochemical development. Its unique substitution pattern, featuring vicinal chloro and fluoro groups alongside a carboxylate moiety, provides a versatile scaffold for the synthesis of complex target molecules. This guide offers an in-depth analysis of the primary synthetic routes to this key intermediate, focusing on the selection of starting materials and the strategic chemical transformations involved. We will explore methodologies originating from functionalized picolines and aminopyridines, detailing the causality behind experimental choices and providing validated protocols. The comparative advantages and challenges of each pathway are discussed to inform rational synthesis design for laboratory and process chemistry applications.
Introduction: The Strategic Importance of a Polysubstituted Pyridine Core
The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents. The introduction of specific substituents, such as halogens and carboxylates, profoundly modulates the physicochemical and biological properties of these molecules, including metabolic stability, binding affinity, and bioavailability.[1] this compound (CAS 628691-95-2) serves as a critical precursor for compounds where precise control over substitution is paramount.[2][3] This guide deconstructs the synthesis of this molecule, providing a foundational understanding of the strategic considerations for its preparation.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic analysis reveals several potential starting points for the synthesis of this compound. The primary disconnections involve the ester, the C4-carboxyl group, and the C2-chloro substituent, leading to two dominant strategic approaches.
Caption: Retrosynthetic pathways for the target molecule.
This analysis highlights two key classes of starting materials:
-
Substituted 4-Methylpyridines (Picolines): This approach relies on the late-stage introduction of the carboxylic acid functionality via oxidation of a methyl group.[4]
-
Substituted Aminopyridines: This strategy leverages the conversion of an amino group into a chloro substituent via a Sandmeyer-type reaction.[5]
Synthetic Strategy I: From 2,3-Difluoro-4-methylpyridine
This pathway is one of the most direct and commonly employed routes. It begins with a commercially available difluorinated picoline and builds complexity through a sequence of oxidation and selective chlorination.
Conceptual Framework & Mechanistic Insights
The core of this strategy involves the oxidation of the robust methyl group at the C4 position, followed by a regioselective chlorination at the electron-deficient C2 position. The fluorine atom at C3 electronically activates the C2 position for nucleophilic attack, while the pyridine nitrogen activates both C2 and C6 positions.
Caption: Workflow for Synthesis Strategy I.
Step-by-Step Experimental Protocol
Step A: Oxidation of 2,3-Difluoro-4-methylpyridine to 2,3-Difluoro-4-pyridinecarboxylic Acid
The oxidation of methylpyridines to their corresponding carboxylic acids is a classic transformation.[6] Strong oxidizing agents are required due to the stability of the pyridine ring. A common and effective method involves potassium permanganate (KMnO₄) in an aqueous medium.
-
Protocol:
-
Suspend 2,3-difluoro-4-methylpyridine in water.
-
Heat the mixture to reflux (approx. 80-90 °C).
-
Slowly add potassium permanganate (KMnO₄) portion-wise over several hours, maintaining the reflux. The purple color of the permanganate will disappear as it is consumed.
-
After the addition is complete and the reaction mixture remains faintly pink, continue refluxing until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate with concentrated HCl to a pH of ~2-3 to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Step B: Selective Chlorination to 2-Chloro-3-fluoro-4-pyridinecarboxylic Acid
This step is critical for installing the chloro group at the C2 position. A common method for chlorinating pyridine rings, especially those that can form an N-oxide, involves reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[7]
-
Protocol:
-
Carefully mix 2,3-difluoro-4-pyridinecarboxylic acid with phosphorus oxychloride (POCl₃) and a molar equivalent of phosphorus pentachloride (PCl₅) in a flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approx. 100-110 °C) for 3-5 hours. The reaction should be performed in a well-ventilated fume hood.
-
Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice.
-
The product will precipitate from the aqueous solution. Collect the solid by filtration.
-
Wash the crude product thoroughly with water to remove residual phosphorus acids and dry under vacuum.
-
Step C: Esterification to this compound
This is a standard Fischer esterification.
-
Protocol:
-
Suspend the crude 2-chloro-3-fluoro-4-pyridinecarboxylic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) dropwise.
-
Heat the mixture to reflux for 4-6 hours until the starting material is consumed.
-
Cool the reaction and neutralize it carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
-
Evaluation of Strategy I
| Feature | Assessment |
| Starting Material | 2,3-Difluoro-4-methylpyridine is a specialty chemical but is commercially available from several suppliers. |
| Key Reactions | Utilizes well-established, albeit harsh, oxidation and chlorination reactions. |
| Scalability | The oxidation step can be challenging to scale due to the large amounts of MnO₂ waste. The use of POCl₃/PCl₅ requires careful handling on a large scale. |
| Advantages | A relatively direct and high-yielding route from a logical precursor. |
| Disadvantages | Harsh reaction conditions, significant waste generation from the oxidation step, and handling of corrosive chlorinating agents. |
Synthetic Strategy II: From 2-Amino-3-fluoro-4-methylpyridine via Sandmeyer Reaction
This approach utilizes a foundational reaction in aromatic chemistry—the Sandmeyer reaction—to introduce the C2-chloro substituent from an amino group.[8] This method offers excellent regiochemical control.
Conceptual Framework & Mechanistic Insights
The Sandmeyer reaction proceeds via a diazonium salt intermediate, which is then catalytically converted to the corresponding aryl halide by a copper(I) salt.[9][10] The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and dinitrogen gas.[10] This radical then abstracts a chlorine atom from the copper(II) chloride species, regenerating the catalyst.
Caption: Workflow for Synthesis Strategy II.
Step-by-Step Experimental Protocol
Step A & B: Diazotization and Sandmeyer Reaction
These two steps are typically performed in a one-pot procedure.
-
Protocol:
-
Dissolve 2-amino-3-fluoro-4-methylpyridine in aqueous hydrochloric acid (e.g., 4-6 M HCl) and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C to form the diazonium salt. Stir for 30 minutes after addition.
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product, 2-chloro-3-fluoro-4-methylpyridine, with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Step C & D: Oxidation and Esterification
The subsequent oxidation of the methyl group and esterification of the resulting carboxylic acid would follow the same protocols as described in Steps A and C of Strategy I .
Evaluation of Strategy II
| Feature | Assessment |
| Starting Material | 2-Amino-3-fluoro-4-methylpyridine is a specialty intermediate, potentially prepared from 2,3-difluoro-4-methylpyridine via selective ammonolysis. |
| Key Reactions | The Sandmeyer reaction is a powerful and reliable method for introducing halogens.[11] |
| Scalability | Diazonium salts are thermally unstable and potentially explosive when isolated. In-situ generation and reaction at low temperatures are mandatory, which can be a challenge for large-scale operations. |
| Advantages | Excellent regioselectivity for the introduction of the chlorine atom. Avoids the use of harsh chlorinating agents like POCl₃/PCl₅. |
| Disadvantages | Requires careful temperature control and handling of potentially hazardous diazonium intermediates. The starting amine may be more expensive or require additional synthetic steps compared to the picoline in Strategy I. |
Alternative & Emerging Synthetic Approaches
While the two strategies detailed above represent the most common approaches, other routes are conceptually possible, particularly those involving nucleophilic aromatic substitution (SNAr).
For example, a route starting from Methyl 3-nitro-4-pyridinecarboxylate could be envisioned.[12] A nucleophilic aromatic substitution could replace the nitro group with a fluoride anion using a fluoride source like CsF in an aprotic polar solvent (e.g., DMSO).[12][13] However, the subsequent introduction of a chlorine atom selectively at the 2-position would remain a significant challenge. This highlights that the order of substituent introduction is a critical strategic decision in the synthesis of polysubstituted heterocycles.
Conclusion and Strategic Outlook
The synthesis of this compound is most practically achieved through two primary pathways, each with distinct advantages and operational considerations.
-
Strategy I (Oxidation/Chlorination) is direct but involves harsh reagents and significant waste streams, making it potentially more suitable for smaller-scale laboratory synthesis.
-
Strategy II (Sandmeyer Reaction) offers superior regiocontrol for chlorination but requires meticulous handling of unstable diazonium intermediates, a key consideration for process safety and scalability.
The choice of starting material and synthetic route will ultimately depend on factors such as the cost and availability of precursors, the required scale of production, the available equipment, and the environmental and safety constraints of the manufacturing environment. For drug development professionals, understanding these pathways is crucial for ensuring a reliable and scalable supply of this key molecular building block.
References
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-
Bloom Tech. (2023). How is 2-Chloro-4 pyridinecarboxylic acid synthesized. Retrieved from [Link]
- Google Patents. (2016). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
- Google Patents. (2006). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
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PubMed. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Retrieved from [Link]
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National Institutes of Health. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]
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ResearchGate. (n.d.). Sandmeyer-Reaktion. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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CP Lab Safety. (n.d.). 2-Chloro-3-fluoropyridine-4-carboxylic acid, min 97%, 100 grams. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-chloro-4-pyridinecarboxylic acid. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 2-Chloro-3-fluoro-4-methylpyridine. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-chloro-4-pyridinemethanol. Retrieved from [Link]
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EThOS. (n.d.). Wet air and related metal ion-catalysed oxidation reactions of methylpyridines. Retrieved from [Link]
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European Patent Office. (1985). Preparation of difluorpyridine compounds - EP 0146924 A2. Retrieved from [Link]
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YouTube. (2018). 37.01 Sandmeyer Reactions. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Retrieved from [Link]
-
European Patent Office. (1986). Process for the preparation of fluorinated pyridines - EP 0192287 A2. Retrieved from [Link]
-
ResearchGate. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (2016). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Retrieved from [Link]
- Google Patents. (2014). CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
-
ResearchGate. (2013). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. Retrieved from [Link]
- Google Patents. (2011). CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
- Google Patents. (2010). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
- Google Patents. (n.d.). A kind of synthesis of picoline of 2 amino 4 and its purification process.
-
Organic Syntheses. (n.d.). 4-AMINOPYRIDINE. Retrieved from [Link]
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Google Patents. (2010). (12) Patent Application Publication (10) Pub. No.: US 2010/0075971 A1. Retrieved from [Link]
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MDPI. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,4-Difluoro-3-methylphenyl)-4-methylpyridine. Retrieved from [Link]
- Google Patents. (2015). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
-
Royal Society of Chemistry. (2015). Selective photoelectrocatalytic oxidation of 3-methylpyridine to vitamin B3 by WO3 decorated nanotube-structured TiO2. Retrieved from [Link]
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Spectroscopic Characterization of Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate (CAS No. 628691-95-2).[1][2] As a key building block in medicinal chemistry and drug development, a thorough understanding of its structural features is paramount for its effective utilization in complex organic synthesis. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. While direct experimental spectra for this specific compound are not publicly available in the referenced databases, this guide synthesizes foundational principles of spectroscopic interpretation for substituted pyridines to predict and rationalize its spectral characteristics. Detailed, field-proven protocols for acquiring high-quality spectroscopic data are also presented, ensuring a self-validating system for researchers.
Introduction: The Significance of this compound
This compound is a halogenated pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. The pyridine scaffold is a ubiquitous feature in a vast array of bioactive molecules, and the specific substitution pattern of this compound—featuring a chloro, a fluoro, and a methyl carboxylate group—offers a unique combination of electronic and steric properties. These substituents modulate the reactivity of the pyridine ring, providing multiple avenues for further chemical modification.
The chloro and fluoro groups, being electron-withdrawing, influence the electron density of the aromatic system, impacting its reactivity in nucleophilic aromatic substitution reactions. The methyl carboxylate at the 4-position serves as a versatile handle for transformations such as hydrolysis, amidation, or reduction. A precise and unambiguous structural confirmation through spectroscopic methods is the cornerstone of any research and development effort involving this molecule. This guide is intended to be a vital resource for researchers, enabling them to confidently identify and utilize this compound in their synthetic endeavors.
Molecular Structure and Predicted Spectroscopic Behavior
The structure of this compound is presented below. The strategic placement of substituents dictates a unique spectroscopic fingerprint.
Molecular Formula: C₇H₅ClFNO₂[2]
Molecular Weight: 189.57 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information on the electronic environment of each nucleus.
¹H NMR Spectroscopy: A Window into the Proton Environment
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the halogen and carbonyl groups.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0-8.2 | Doublet | 1H | H-6 | The proton at position 6 is expected to be the most deshielded due to the anisotropic effect of the adjacent nitrogen atom. |
| ~7.5-7.7 | Doublet | 1H | H-5 | The proton at position 5 will be influenced by the adjacent chloro and fluoro groups, leading to a downfield shift. |
| ~3.9-4.1 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group will appear as a singlet in a region typical for such functionalities. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will reveal seven distinct carbon signals, corresponding to each carbon atom in the molecule. The chemical shifts will be significantly affected by the attached heteroatoms and functional groups.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O | The carbonyl carbon of the ester is expected to be significantly deshielded. |
| ~150-160 | C-F | The carbon directly attached to the highly electronegative fluorine atom will exhibit a large downfield shift. |
| ~145-155 | C-Cl | The carbon bearing the chlorine atom will also be deshielded, though to a lesser extent than the carbon attached to fluorine. |
| ~140-150 | C-2/C-6 | The carbons adjacent to the nitrogen atom are typically found in this region. |
| ~120-130 | C-4/C-5 | The remaining aromatic carbons will appear in this range, with their precise shifts influenced by the neighboring substituents. |
| ~53 | -OCH₃ | The methyl carbon of the ester group will appear in the typical upfield region for such carbons. |
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible NMR data, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and good resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0-220 ppm.
-
Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).
-
Diagram 1: NMR Workflow
Caption: Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the carbonyl group, C-O bonds, C-halogen bonds, and the aromatic ring.
Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1720-1740 | Strong | C=O stretch (ester) |
| ~1600, ~1470 | Medium-Weak | C=C and C=N stretching (pyridine ring) |
| ~1250-1300 | Strong | C-O stretch (ester) |
| ~1100-1200 | Medium-Strong | C-F stretch |
| ~700-800 | Medium-Strong | C-Cl stretch |
| ~3000-3100 | Weak | Aromatic C-H stretch |
Experimental Protocol for IR Data Acquisition
A standard and reliable method for obtaining the IR spectrum of a solid sample is the KBr pellet technique.
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the finely ground powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation and confirmation.
Table 4: Predicted Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment | Rationale |
| 189/191 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom. |
| 158/160 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |
| 130/132 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group. |
| 111 | [M - Cl - OCH₃]⁺ | Subsequent loss of a chlorine atom from the [M - OCH₃]⁺ fragment. |
Experimental Protocol for MS Data Acquisition
Electron Ionization (EI) is a common and effective method for the analysis of relatively small, volatile organic molecules.
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC) interface.
-
-
Ionization and Analysis:
-
Utilize a standard electron ionization energy of 70 eV.
-
Employ a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio.
-
-
Data Acquisition:
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Diagram 2: Spectroscopic Analysis Logic
Sources
A Technical Guide to the Stability, Storage, and Handling of Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate
Executive Summary
Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate (CAS No. 628691-95-2) is a key substituted pyridine intermediate utilized in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The integrity and purity of this compound are paramount to the success of downstream synthetic steps and the quality of the final product. This guide provides a comprehensive framework for understanding the chemical stability of this reagent. It outlines potential degradation pathways, establishes best practices for storage and handling, and details a systematic approach for conducting stability assessments. The protocols herein are designed for researchers, chemists, and quality control professionals to ensure the long-term viability and reliability of this compound in a laboratory and development setting.
Chemical and Physical Profile
A foundational understanding of the molecule's properties is critical to predicting its stability. The structure contains several key features: a chlorinated pyridine ring, a fluorine substituent, and a methyl ester functional group. Each of these contributes to its reactivity and potential degradation.
| Property | Value | Source(s) |
| CAS Number | 628691-95-2 | [1][2] |
| Molecular Formula | C₇H₅ClFNO₂ | [1][2] |
| Molecular Weight | 189.57 g/mol | [1][2] |
| Boiling Point | ~258 °C at 760 mmHg | [1][3] |
| Density | ~1.386 g/cm³ | [1][3] |
| Flash Point | ~110 °C | [1][3] |
| Synonyms | Methyl 2-chloro-3-fluoroisonicotinate; 2-chloro-3-fluoro-4-pyridinecarboxylic acid methyl ester | [1] |
Structural Considerations for Stability:
-
Methyl Ester Group: The ester is the most probable site of degradation, susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid and methanol. The rate of hydrolysis is significantly influenced by pH and temperature.
-
Chloropyridine Ring: The electron-withdrawing nature of the pyridine nitrogen, coupled with the fluorine and carboxylate substituents, activates the chlorine atom towards nucleophilic aromatic substitution. While relatively stable, it can be displaced by strong nucleophiles under certain conditions.
-
Aromatic System: The pyridine ring itself can be susceptible to photolytic degradation upon exposure to high-energy light, particularly in the presence of photosensitizers.
Principal Degradation Pathways
Forced degradation studies are essential to proactively identify how a molecule will break down under stress, providing insights into its intrinsic stability.[4] These studies are deliberately conducted under conditions more severe than standard accelerated testing to elucidate degradation pathways.[5]
-
Hydrolysis: This is the most anticipated degradation route. The ester linkage is prone to cleavage in the presence of water. The reaction is catalyzed by acid (H⁺) or base (OH⁻). The primary degradant would be 2-chloro-3-fluoropyridine-4-carboxylic acid.
-
Oxidation: While the pyridine ring is relatively electron-poor, oxidative conditions (e.g., exposure to peroxides or atmospheric oxygen under heat/light) could potentially lead to the formation of N-oxides or other oxidative artifacts.
-
Photodegradation: Exposure to ultraviolet (UV) or high-intensity visible light can provide the energy needed to induce photochemical reactions. This could involve cleavage of the C-Cl bond or complex reactions involving the aromatic ring. ICH Q1B guidelines provide a standardized approach for photostability testing.[6]
-
Thermal Degradation: As a solid with a relatively high boiling point, the compound is expected to be stable at ambient temperatures. However, elevated temperatures can accelerate other degradation processes like hydrolysis and oxidation and may lead to decarboxylation or other decomposition reactions.
Recommended Storage and Handling Protocols
Based on the chemical profile and potential degradation pathways, the following conditions are recommended to preserve the purity and integrity of the material. These recommendations align with general best practices for storing reactive chemical intermediates.[7]
| Parameter | Recommended Condition | Rationale |
| Temperature | Long-Term (> 6 months): 2–8 °CShort-Term (< 6 months): Ambient (20 ± 5 °C) | Refrigeration minimizes the rate of all potential chemical degradation reactions, particularly hydrolysis.[8] |
| Atmosphere | Tightly sealed container, preferably under an inert gas (Nitrogen or Argon). | Prevents ingress of atmospheric moisture, which drives hydrolysis, and oxygen, which could cause oxidative degradation. |
| Light | Protect from light. Store in an amber glass vial or in a dark cabinet/box. | Prevents energy input that could initiate photolytic degradation pathways. |
| Container | Chemically inert glass container with a tight-fitting, non-reactive cap (e.g., PTFE-lined). | Ensures no leaching from or reaction with the container and provides a superior barrier against moisture. |
Safe Handling: While specific toxicological data for this compound is limited, related structures such as 2-chloro-3-fluoropyridine-4-carboxylic acid and methyl 2-chloro-3-methylpyridine-4-carboxylate are classified as skin, eye, and respiratory irritants.[9] Therefore, standard laboratory precautions are required.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10]
-
Spills: In case of a spill, collect the solid material carefully, avoiding dust generation, and dispose of it as chemical waste in accordance with local regulations.[7]
Framework for an In-House Stability Assessment
For critical applications, particularly in a GxP environment, an in-house stability study is essential to establish a retest date and confirm storage conditions.[11] Pharmaceutical stability testing provides evidence on how the quality of a substance varies with time under the influence of environmental factors.[12]
// Connections start -> {hydrolysis, oxidation, thermal, photo} [label="Stress Samples"]; {hydrolysis, oxidation, thermal, photo} -> identify [style=dashed]; identify -> develop;
start -> develop [label="Initial Method Development", style=dashed, constraint=false];
develop -> accelerated [label="Use Validated Method"]; develop -> longterm;
accelerated -> pull_points; longterm -> pull_points;
pull_points -> end [label="Analyze Data Trends"]; } enddot Figure 1: A comprehensive workflow for assessing the stability of a chemical intermediate.
Protocol: Forced Degradation Studies
Objective: To intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method. The target degradation is typically 5-20%.[4]
-
Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., Acetonitrile/Water).
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60 °C. Monitor by HPLC at intervals (e.g., 2, 4, 8, 24 hours) until target degradation is achieved.
-
Neutralize the sample with an equivalent amount of 0.1 M NaOH before final analysis.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Maintain at room temperature. Monitor by HPLC frequently (e.g., 15, 30, 60, 120 minutes) as this reaction may be rapid.
-
Neutralize the sample with an equivalent amount of 0.1 M HCl before final analysis.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light. Monitor by HPLC at intervals (e.g., 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Place a sample of the solid material in a vial in an oven at 60 °C.
-
At specified time points, dissolve a portion of the solid and analyze by HPLC.
-
-
Photostability:
-
Expose a sample of the solid material and a solution to a calibrated light source as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
Analyze the samples by HPLC, comparing them to a control sample stored in the dark.
-
-
Analysis: Analyze all stressed samples by a high-performance liquid chromatography (HPLC) method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometry (MS) detector to identify the mass of any degradants formed.
Protocol: Long-Term and Accelerated Stability Study
Objective: To monitor the stability of the compound over time under defined storage conditions to establish a retest date.[13]
-
Sample Packaging: Package multiple aliquots of a single, well-characterized batch of the compound in the proposed storage container (e.g., amber glass vials with PTFE-lined caps).
-
Storage Conditions:
-
Long-Term: Place samples in a stability chamber set to 25 °C ± 2 °C and 60% RH ± 5% RH.[14]
-
Accelerated: Place samples in a stability chamber set to 40 °C ± 2 °C and 75% RH ± 5% RH.
-
-
Testing Schedule:
-
Analysis and Data Logging: At each time point, perform the following tests and record the results.
| Time Point | Storage Condition | Appearance | Purity by HPLC (%) | Major Degradant (%) | Total Impurities (%) |
| 0 | - | White Crystalline Solid | 99.8 | < 0.05 | 0.2 |
| 3 Months | 25°C/60%RH | ||||
| 3 Months | 40°C/75%RH | ||||
| 6 Months | 25°C/60%RH | ||||
| 6 Months | 40°C/75%RH | ||||
| etc. |
Conclusion
This compound is a stable compound when stored under appropriate conditions. The primary risk to its integrity is hydrolysis of the methyl ester, which is readily mitigated by protection from moisture and storage at cool or refrigerated temperatures. For routine use, storage in a tightly sealed container in a dark, dry location at ambient temperature is sufficient. For long-term archival, refrigeration at 2-8°C under an inert atmosphere is strongly recommended. By implementing the handling guidelines and stability assessment frameworks presented in this guide, researchers and developers can ensure the material's quality, leading to more reliable and reproducible scientific outcomes.
References
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Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. [Link]
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CPAchem Ltd. (2023). Safety data sheet for 4-(Trifluoromethyl)pyridine-3-carboxylic acid. [Link]
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Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]
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GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. [Link]
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Vici Health Sciences. (n.d.). Stability Testing for Pharmaceutical Drug Products. [Link]
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MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Link]
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Ronen, Z., & Bollag, J. M. (1992). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. PubMed. [Link]
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Pharma Tech. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
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International Journal of Applied Pharmaceutics. (2022). Forced Degradation – A Review. [Link]
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Chemical-Suppliers.com. (n.d.). Methyl 2-chloro-3-fluoro-pyridine-4-carboxylate | CAS 628691-95-2. [Link]
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Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. ResearchGate. [Link]
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Kumar, A., et al. (2023). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PubMed Central. [Link]
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ChemUniverse. (n.d.). This compound [P62647]. [Link]
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Pinto, J., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central. [Link]
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An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate, a substituted pyridine derivative of interest in medicinal chemistry and materials science. In the absence of extensive published experimental data for this specific molecule, this guide takes a forward-looking approach, outlining a complete research workflow for its synthesis and rigorous characterization. We detail a proposed synthetic pathway, methodologies for unambiguous structural elucidation via single-crystal X-ray diffraction, and a thorough investigation of its conformational isomers using a synergistic combination of spectroscopic techniques and computational modeling. This document is intended to serve as a foundational resource for researchers working with this and structurally related compounds, providing both a roadmap for experimental work and a framework for data interpretation.
Introduction and Scientific Context
Substituted pyridines are a cornerstone of modern chemical research, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials. The precise arrangement of substituents on the pyridine ring dictates the molecule's electronic properties, steric profile, and ultimately, its biological activity or material performance. This compound (Figure 1) presents a particularly interesting case study, incorporating a unique combination of electron-withdrawing (chloro and fluoro) and conjugating (methyl carboxylate) groups. This substitution pattern is anticipated to significantly influence the molecule's reactivity, intermolecular interactions, and conformational preferences.
A thorough understanding of the three-dimensional structure and dynamic conformational behavior of this molecule is paramount for any rational drug design or materials development program. This guide, therefore, outlines a comprehensive strategy to fully characterize this compound, from its de novo synthesis to an in-depth analysis of its structural and conformational properties.
| Property | Value | Source |
| CAS Number | 628691-95-2 | |
| Molecular Formula | C₇H₅ClFNO₂ | [1] |
| Molecular Weight | 189.57 g/mol | [1] |
| Boiling Point | 257.5°C at 760 mmHg | [2] |
| Melting Point | 109.5°C | [2] |
| Density | 1.386 g/cm³ | [2] |
Proposed Synthesis Pathway
A robust and scalable synthetic route is the essential first step in the comprehensive characterization of any new chemical entity. Based on established methodologies for the synthesis of related substituted pyridines, we propose a three-step synthesis of this compound, commencing with the commercially available starting material, 4-cyanopyridine N-oxide.
Caption: Proposed three-step synthesis of this compound.
Step 1: Synthesis of 2-Chloro-4-cyanopyridine
The initial step involves the chlorination of 4-cyanopyridine N-oxide. This transformation can be effectively achieved using phosphorus oxychloride (POCl₃) as the chlorinating agent.[3][4]
Protocol:
-
To a stirred solution of 4-cyanopyridine N-oxide in a suitable solvent (e.g., 1,2-dichloroethane), slowly add phosphorus oxychloride at a controlled temperature (e.g., 0-5 °C).
-
After the addition is complete, the reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is carefully quenched with ice-water and neutralized with a suitable base (e.g., NaHCO₃).
-
The product is extracted with an organic solvent (e.g., dichloromethane), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 2-Chloro-3-fluoro-4-pyridinecarboxylic Acid
This step involves a Sandmeyer-type reaction to introduce the fluorine atom at the 3-position, followed by hydrolysis of the nitrile to the carboxylic acid. The introduction of fluorine can be achieved via diazotization of an amino precursor, which would require an additional reduction step of a nitro group. A more direct, albeit potentially lower-yielding, approach could involve a nucleophilic aromatic substitution on a suitably activated precursor. However, for a reliable laboratory-scale synthesis, the diazotization route from an amino-substituted pyridine is a well-established method. For the purpose of this guide, we will assume the availability of 3-amino-2-chloro-4-cyanopyridine.
Protocol:
-
3-Amino-2-chloro-4-cyanopyridine is dissolved in anhydrous hydrogen fluoride.
-
The solution is cooled to a low temperature (e.g., -78 °C), and sodium nitrite is added portion-wise.
-
The reaction mixture is then warmed to allow for the diazotization and subsequent fluoride substitution to occur.
-
The resulting 2-chloro-3-fluoro-4-cyanopyridine is then subjected to acidic hydrolysis (e.g., using a mixture of sulfuric acid and water) to convert the nitrile group to a carboxylic acid.[5]
-
The product, 2-chloro-3-fluoro-4-pyridinecarboxylic acid, is isolated by filtration and can be purified by recrystallization.
Step 3: Synthesis of this compound
The final step is a standard Fischer esterification of the carboxylic acid.[6]
Protocol:
-
2-Chloro-3-fluoro-4-pyridinecarboxylic acid is dissolved in an excess of methanol.
-
A catalytic amount of a strong acid, such as sulfuric acid, is added.
-
The reaction mixture is heated to reflux and monitored by TLC.
-
Upon completion, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to remove any unreacted acid.
-
The organic layer is dried, filtered, and concentrated to yield the crude product.
-
Final purification can be achieved by column chromatography or recrystallization to afford this compound.
Molecular Structure Elucidation: The Power of Single-Crystal X-ray Diffraction
While spectroscopic methods provide valuable information about the connectivity and electronic environment of a molecule, single-crystal X-ray diffraction (SCXRD) remains the gold standard for the unambiguous determination of its three-dimensional structure in the solid state. The resulting crystal structure provides precise bond lengths, bond angles, and torsion angles, which are essential for understanding the molecule's geometry and intermolecular interactions.
Experimental Protocol: Crystal Growth and Data Collection
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging aspect of this technique. Several methods can be employed, with slow evaporation and vapor diffusion being the most common for small organic molecules.[7][8][9][10][11]
Caption: Workflow for single-crystal X-ray diffraction analysis.
Protocol for Crystal Growth (Slow Evaporation):
-
Dissolve a small amount of the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexanes) to create a nearly saturated solution.
-
Filter the solution to remove any particulate matter.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.
Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a goniometer.
-
X-ray diffraction data is collected at a controlled temperature (typically 100 K to minimize thermal vibrations) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
The collected data is processed, and the crystal structure is solved using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.
Conformational Analysis: A Combined Spectroscopic and Computational Approach
The presence of the ester group introduces a key rotational degree of freedom around the C4-C(O) bond. Understanding the preferred conformation(s) of this group relative to the pyridine ring is crucial for predicting the molecule's interactions with biological targets or its packing in a crystalline lattice.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the electronic environment of individual atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide a wealth of information.
Predicted Spectroscopic Features:
-
¹H NMR: The spectrum is expected to show two signals in the aromatic region corresponding to the two pyridine protons, and a singlet in the aliphatic region for the methyl ester protons. The coupling patterns and chemical shifts of the aromatic protons will be influenced by the electronegative chloro and fluoro substituents.
-
¹³C NMR: The spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbon atoms attached to the electronegative halogens and the carbonyl carbon appearing at lower fields.
-
¹⁹F NMR: A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.
To aid in the interpretation of the experimental spectra, computational prediction of NMR chemical shifts can be performed using various software packages that employ empirical and quantum mechanical methods.[12][13][14][15]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the vibrational modes of a molecule, which are characteristic of its functional groups.
Expected Vibrational Bands:
| Wavenumber Range (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretching |
| 2960-2850 | Aliphatic C-H stretching (methyl group) |
| 1735-1720 | C=O stretching (ester) |
| 1600-1450 | C=C and C=N stretching (pyridine ring) |
| 1300-1000 | C-O stretching (ester) and C-F stretching |
| Below 800 | C-Cl stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Expected Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (189.57 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak). Common fragmentation pathways for pyridine carboxylic acid esters include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).[16][17][18]
Computational Conformational Analysis
To complement the experimental data, a thorough computational analysis of the conformational landscape of this compound is essential. Density Functional Theory (DFT) is a powerful method for this purpose.[19][20][21][22][23]
Caption: Workflow for computational conformational analysis.
Computational Protocol:
-
Conformational Search: A preliminary conformational search can be performed using a computationally less expensive method like molecular mechanics to identify a set of low-energy starting geometries.
-
DFT Optimization: Each of the identified conformers is then optimized at a suitable level of DFT (e.g., B3LYP/6-311+G(d,p)) to obtain their equilibrium geometries and relative energies.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain theoretical vibrational spectra for comparison with experimental FTIR data.
-
Thermodynamic Analysis: From the frequency calculations, thermodynamic properties such as Gibbs free energy can be calculated to determine the relative populations of the different conformers at a given temperature.
Conclusion and Future Outlook
This technical guide has presented a comprehensive research plan for the synthesis and detailed structural and conformational characterization of this compound. By following the proposed workflow, researchers can obtain a complete picture of this molecule's properties, which is essential for its potential applications in drug discovery and materials science. The synergy between experimental techniques, particularly single-crystal X-ray diffraction, and high-level computational methods will provide a robust and validated understanding of its molecular structure and behavior. The insights gained from this work will not only be valuable for studies involving this specific compound but will also contribute to a broader understanding of the structure-property relationships in substituted pyridine systems.
References
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Budzikiewicz, H., Lange, E., & Ockels, W. (n.d.). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Phosphorus and Sulfur and the Related Elements, 11(1), 23–32. [Link]
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, Crystallographic Communications, 72(Pt 9), 1277–1282. [Link]
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Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]
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Philipps-Universität Marburg. (n.d.). Crystal Growth - Sample Preparation. Retrieved from [Link]
-
Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]
-
nmrgnn. (2021, August 30). PyPI. [Link]
-
Groves, M. A., & Groc, T. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2213–2233. [Link]
-
Chan, B., & Deng, J. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling, 63(15), 4786–4795. [Link]
-
nmrshiftdb2 - open nmr database on the web. (n.d.). Retrieved from [Link]
-
Jiang, H., Kloc, C., & Bao, Z. (n.d.). Single-crystal growth of organic semiconductors. DR-NTU. [Link]
-
MIT OpenCourseWare. (n.d.). Guide to Growing a Single Crystal. Retrieved from [Link]
-
Chan, B., & Deng, J. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling, 63(15), 4786–4795. [Link]
-
Carter, D. J., & Rohl, A. L. (2021). Correcting π-delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. Molecular Physics, 119(17-18), e1933342. [Link]
-
McLafferty, F. W., & Gohike, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076–2082. [Link]
-
Grimme, S., & Brandenburg, J. G. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(40), e202205735. [Link]
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Katritzky, A. R., Scriven, E. F. V., Majumder, S., Tu, H., Vakulenko, A. V., Akhmedov, N. G., & Murugan, R. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993–997. [Link]
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3-Pyridinecarboxylic acid, 2-chloro-4-fluoro-, methyl ester. (n.d.). [Link]
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The Strategic Application of Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery, the strategic incorporation of halogenated heterocyclic scaffolds is a cornerstone of rational drug design. Among these, Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate has emerged as a highly valuable and versatile building block. Its unique substitution pattern—featuring a reactive chlorine atom, a modulating fluorine atom, and a synthetically adaptable methyl ester on a pyridine core—offers medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. This in-depth technical guide explores the synthesis, reactivity, and potential applications of this key intermediate, with a particular focus on its role in the development of next-generation therapeutics, including kinase inhibitors. Through an analysis of its chemical properties and a review of its implicit potential derived from related structures in patent literature, this guide serves as a comprehensive resource for researchers leveraging this compound in their drug discovery programs.
Introduction: The Significance of Halogenated Pyridines in Drug Design
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and imparts favorable solubility and metabolic properties. The strategic placement of halogen atoms, particularly chlorine and fluorine, further enhances the utility of the pyridine core.
-
Fluorine: The introduction of fluorine can significantly improve metabolic stability by blocking sites of oxidative metabolism.[1] Its high electronegativity can also modulate the pKa of nearby functional groups, influencing drug-receptor interactions and improving cell membrane permeability.[1]
-
Chlorine: The chlorine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to build molecular complexity.[2] It can also participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to target proteins.[3]
This compound (CAS 628691-95-2) synergistically combines these features, making it a sought-after intermediate in the synthesis of complex pharmaceutical agents.[4][5]
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 628691-95-2 | [4][5] |
| Molecular Formula | C₇H₅ClFNO₂ | [4][5] |
| Molecular Weight | 189.57 g/mol | [4] |
| Appearance | Off-white to white solid | |
| Boiling Point | 257.5 °C at 760 mmHg | [5] |
| Flash Point | 109.5 °C | [5] |
| Density | 1.386 g/cm³ | [5] |
Synthesis Strategies
While a specific, detailed, and publicly available synthesis protocol for this compound is not extensively documented in peer-reviewed literature, its synthesis can be conceived through established methods for preparing polysubstituted pyridines. A plausible retrospective analysis suggests routes starting from simpler, commercially available pyridine derivatives.
One potential synthetic pathway could involve a multi-step sequence starting from a substituted pyridine, such as 2-chloro-3-fluoropyridine. The introduction of the carboxylate group at the 4-position is a key challenge. Modern methods for C-H functionalization could offer a direct approach.
A generalized synthetic workflow can be visualized as follows:
Caption: A conceptual workflow for the synthesis of this compound.
A patent for the preparation of 2-chloro-4-(trifluoromethyl)pyridine describes a multi-step synthesis starting from vinyl n-butyl ether, which is cyclized to form a 2-hydroxy-4-trifluoromethylpyridine intermediate that is subsequently chlorinated.[6] A similar strategy could potentially be adapted for the synthesis of the target molecule.
Reactivity and Synthetic Utility
The unique arrangement of substituents on the pyridine ring of this compound dictates its reactivity and, consequently, its utility in medicinal chemistry.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen, the fluorine atom, and the methyl ester group activates the chlorine atom at the 2-position towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, which are common functional groups in drug molecules.
Caption: General scheme of a Nucleophilic Aromatic Substitution (SNAr) reaction.
Cross-Coupling Reactions
The chloro group at the 2-position is also an excellent handle for various palladium-catalyzed cross-coupling reactions. This enables the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. This is a powerful strategy for exploring the structure-activity relationship (SAR) of a drug candidate.
Caption: Potential cross-coupling reactions utilizing the chloro substituent.
Modification of the Ester Group
The methyl ester at the 4-position provides another point for synthetic diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common functional group in many kinase inhibitors. The ester can also be reduced to an alcohol, providing a linker for further functionalization.
Potential Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors
Case Study: A Hypothetical Synthesis of a Kinase Inhibitor
Based on the known reactivity of this building block and the structures of existing kinase inhibitors, a hypothetical synthetic route can be proposed to illustrate its utility. For instance, many kinase inhibitors feature a substituted aminopyridine core.
Hypothetical Experimental Protocol:
-
Amine Displacement: To a solution of this compound (1.0 eq) in a suitable solvent such as DMSO is added a primary or secondary amine (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (2.0 eq). The reaction is heated to 80-120 °C and monitored by LC-MS. Upon completion, the reaction is worked up by extraction to yield the 2-amino-3-fluoro-4-pyridinecarboxylate derivative.
-
Amide Coupling: The resulting methyl ester is hydrolyzed to the carboxylic acid using aqueous lithium hydroxide. The carboxylic acid is then coupled with a desired amine using a standard peptide coupling reagent such as HATU or EDC/HOBt to afford the final amide product.
This hypothetical example demonstrates how the distinct functionalities of this compound can be sequentially and selectively manipulated to build a complex, drug-like molecule.
Conclusion
This compound represents a strategically designed building block for medicinal chemistry. Its unique combination of a reactive chlorine atom for cross-coupling and nucleophilic substitution, a metabolically stabilizing fluorine atom, and a versatile ester functionality makes it an invaluable tool for the synthesis of novel therapeutics. While its direct application in publicly disclosed drug candidates is yet to be widely reported, its structural features are highly relevant to the design of kinase inhibitors and other important drug classes. As the demand for more sophisticated and effective small molecule drugs continues to grow, the utility of such well-crafted intermediates will undoubtedly increase, making this compound a key compound in the medicinal chemist's toolbox.
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Methodological & Application
Suzuki-Miyaura coupling reactions using Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate
Application Note & Protocol Guide
Topic: Suzuki-Miyaura Coupling Reactions Using Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Functionalized Pyridines
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its robustness in constructing carbon-carbon bonds.[1][2][3] Its impact is particularly profound in medicinal chemistry, where the creation of complex molecular architectures is paramount. Within this context, pyridine derivatives are of exceptional interest, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[4][5][6][7] The pyridine ring system serves as a versatile scaffold that can be functionalized to modulate the physicochemical properties of drug candidates, enhancing efficacy and bioavailability.[4]
This guide focuses on a specific, highly functionalized building block: This compound . This substrate presents a unique combination of features: an electron-deficient aromatic system, a less reactive chloro leaving group, a potentially coordinating nitrogen atom at the 2-position, and a base-sensitive ester functionality. Navigating these characteristics requires a nuanced understanding of the Suzuki-Miyaura reaction mechanism and carefully optimized protocols. This document provides senior application-level insights and detailed methodologies to successfully employ this valuable substrate in complex synthesis campaigns.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][8] The three key steps are oxidative addition, transmetalation, and reductive elimination.[2][9][10]
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond (C-Cl in this case) of the electrophile.[2][3] This is often the rate-determining step, especially for less reactive aryl chlorides.[3] The electron-withdrawing groups on the pyridine ring of our substrate facilitate this step.[1]
-
Transmetalation: The organopalladium(II) halide complex formed then reacts with an activated organoboron species. The base plays a critical role here, reacting with the boronic acid (R'-B(OH)₂) to form a more nucleophilic boronate "ate" complex (e.g., R'-B(OH)₃⁻).[11][12][13][14] This boronate transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the new C-C bond in the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][9]
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Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate for Drug Discovery Scaffolds
The Strategic Importance of Functionalized Pyridines
The pyridine ring is a cornerstone of modern medicinal chemistry, recognized for its presence in a vast array of FDA-approved drugs and natural products.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged scaffold in drug design.[3] Pyridine derivatives are integral to therapeutics targeting a wide range of diseases, including cancer, viral infections, and central nervous system disorders.[3][4][5] The capacity to precisely functionalize the pyridine core allows medicinal chemists to meticulously tune a molecule's physicochemical properties, such as solubility, lipophilicity, and target binding affinity, which is a critical aspect of optimizing drug candidates.[4][5]
Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate is a highly valuable and versatile building block for this purpose.[6] Its polysubstituted nature presents a unique chemical handle for introducing molecular diversity through reactions like Nucleophilic Aromatic Substitution (SNAr), a powerful method for C-N, C-O, and C-S bond formation on electron-deficient aromatic systems.[7][8][9]
Understanding the Reactivity Profile
Electronic Landscape of the Substrate
The reactivity of this compound in SNAr reactions is governed by the interplay of its substituents:
-
Pyridine Nitrogen: As a heteroatom, the nitrogen atom is intrinsically electron-withdrawing, reducing the electron density of the entire ring system and making it susceptible to nucleophilic attack.[10] Crucially, it provides resonance stabilization to the anionic intermediate formed during the reaction.[11][12]
-
C4-Methyl Carboxylate (-CO₂Me): This is a strong electron-withdrawing group (EWG) that further activates the ring for nucleophilic attack, particularly at the positions ortho (C3 and C5) and para (C2) to it.
-
C2-Chloro and C3-Fluoro Groups: Both halogens are inductively electron-withdrawing, enhancing the electrophilicity of the ring carbons. In SNAr, halogens also serve as the leaving group.
The SNAr Mechanism and Regioselectivity: A Predictable Outcome
Nucleophilic aromatic substitution on pyridines preferentially occurs at the C2 and C4 positions.[7][10][11] This is because the rate-determining step, the formation of the anionic "Meisenheimer" intermediate, is significantly stabilized by a resonance structure that places the negative charge on the electronegative nitrogen atom.[11][12] Attack at the C3 position does not allow for this critical stabilization and is therefore kinetically disfavored.[12]
For this compound, the nucleophilic attack is highly regioselective at the C2 position , leading to the displacement of the chloride ion. This is due to a confluence of factors:
-
Positional Activation: The C2 position is para to the activating C4-ester group and ortho to the ring nitrogen, making it the most electrophilic and stabilized site for attack.
-
Leaving Group Ability: While fluorine is typically a better leaving group than chlorine in many SNAr reactions due to its ability to stabilize the transition state via polarization, this effect is most pronounced when it is the group being displaced.[10][13] Here, the chloride at the highly activated C2 position serves as an excellent leaving group. The fluorine at C3 is not positioned for direct displacement and primarily functions as an inductively activating group.
The mechanism proceeds via a two-step addition-elimination pathway, as illustrated below.
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Application Notes & Protocols: Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate as a Strategic Synthetic Building Block
Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold
In the landscape of modern drug discovery and materials science, substituted pyridine scaffolds are of paramount importance. Their presence in numerous FDA-approved drugs and advanced materials underscores their role as privileged structures. Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate has emerged as a particularly valuable synthetic intermediate due to its unique combination of reactive sites. The strategic placement of a chloro leaving group, an activating fluoro substituent, and a modifiable ester moiety on an electron-deficient pyridine ring provides a versatile platform for constructing complex molecular architectures.
This guide provides an in-depth exploration of the reactivity and synthetic applications of this building block. We will delve into the mechanistic principles that govern its transformations and provide detailed, field-proven protocols for its use in key chemical reactions. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to leverage this reagent's full potential in their synthetic endeavors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 628691-95-2 | [1][2] |
| Molecular Formula | C₇H₅ClFNO₂ | [2][3] |
| Molecular Weight | 189.57 g/mol | [2] |
| Boiling Point | 257.5 °C at 760 mmHg | [1] |
| Flash Point | 109.5 °C | [1] |
| Density | 1.386 g/cm³ | [1] |
| Synonyms | Methyl 2-chloro-3-fluoroisonicotinate; 2-Chloro-3-fluoro-4-pyridinecarboxylic acid methyl ester | [1][3] |
Core Reactivity: A Triad of Synthetic Opportunities
The synthetic utility of this compound is dictated by the interplay of its three key functional groups. The pyridine nitrogen acts as an electron sink, rendering the ring electron-deficient and susceptible to specific transformations.
Nucleophilic Aromatic Substitution (SNAr)
The C-2 position of the pyridine ring is highly activated towards nucleophilic attack. This is a direct consequence of the ring nitrogen's ability to stabilize the negative charge in the intermediate Meisenheimer complex.[4] The rate-determining step is the initial attack of the nucleophile, which temporarily disrupts aromaticity.[4][5] The presence of the fluorine atom at C-3 further enhances the electrophilicity of the C-2 carbon through strong inductive electron withdrawal, making the substitution at the C-2 chlorine exceptionally favorable. Reactions of fluoropyridines are often significantly faster than their chloro-analogs, highlighting the powerful activating effect of the adjacent fluorine in our subject molecule.[6]
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-chlorine bond at the C-2 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation.[7]
-
Suzuki-Miyaura Coupling: This reaction enables the formation of biaryl and heteroaryl structures by coupling the pyridine core with boronic acids or their esters.[7][8] The catalytic cycle involves the oxidative addition of the C-Cl bond to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst.[7][9]
-
Buchwald-Hartwig Amination: This powerful method allows for the direct formation of C-N bonds, coupling the pyridine scaffold with a wide range of primary and secondary amines.[10][11] The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and accommodating sensitive functional groups.[10][12]
The diagram below illustrates the central role of this building block in accessing diverse chemical matter.
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Application Notes & Protocols: Strategic Functionalization of the Pyridine Ring of Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, representing the second most common nitrogen-containing heterocycle found in FDA-approved drugs.[1] Its prevalence stems from its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and its amenability to a wide array of chemical modifications that allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2] The incorporation of fluorine into these scaffolds further enhances their utility by modulating properties such as metabolic stability, pKa, and binding affinity.[3]
Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate (CAS: 628691-95-2) is a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery and agrochemical research.[4][5] This molecule presents a unique chemical landscape for selective functionalization. The pyridine ring is inherently electron-deficient, predisposing it to nucleophilic attack. This reactivity is further amplified by three key features:
-
A chloro group at the C2 position : This is a primary, highly activated site for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
-
A fluoro group at the C3 position : This strongly electronegative atom further activates the ring towards nucleophilic attack. While fluorine can be a superior leaving group to chlorine in some SNAr reactions, the C2 position is generally more reactive on the pyridine scaffold.[6][7]
-
An electron-withdrawing methyl ester at the C4 position : This group significantly lowers the electron density of the aromatic system, thereby stabilizing the negatively charged intermediate (Meisenheimer complex) formed during SNAr reactions.
This guide provides a detailed exploration of the principal strategies for functionalizing the pyridine core of this molecule, complete with field-tested protocols and the scientific rationale behind key experimental choices.
Figure 1: Key functionalization strategies for this compound.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful, often metal-free, method for introducing heteroatom nucleophiles onto the pyridine ring. The reaction proceeds through a two-step addition-elimination mechanism.[8] The high degree of electron deficiency in the substrate makes it exceptionally well-suited for these transformations, primarily at the C2 position.
Causality of Reaction: The reaction is initiated by the attack of a nucleophile on the electron-deficient C2 carbon, breaking the aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing substituents (F, CO2Me) and the ring nitrogen are crucial for stabilizing this intermediate. Aromaticity is then restored by the expulsion of the chloride leaving group.[8] While fluoropyridines can react faster than chloropyridines in some SNAr contexts, the substitution of 2-chloropyridines is a very common and well-established transformation.[6][7]
Protocol 1: General Procedure for SNAr with a Primary/Secondary Amine
This protocol details the direct displacement of the C2-chloro group with an amine nucleophile.
Step-by-Step Methodology:
-
Reagent Preparation: To a clean, dry reaction vessel, add this compound (1.0 eq.).
-
Solvent and Reagents: Add a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (approx. 0.2-0.5 M concentration).
-
Addition of Nucleophile: Add the desired amine (1.2–2.0 eq.) to the solution.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K2CO3, 2.0-3.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.), to act as a proton scavenger.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80–120 °C. The reaction progress should be monitored by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.
-
Work-up: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Nucleophile | Primary/Secondary Amine | Direct displacement of the chloride. |
| Solvent | DMSO, DMF | Polar aprotic solvents stabilize the charged intermediate. |
| Base | K2CO3, DIPEA | Neutralizes the HCl generated during the reaction. |
| Temperature | 80–120 °C | Provides sufficient thermal energy to overcome the activation barrier. |
Table 1: Typical Conditions for SNAr Amination.
Palladium-Catalyzed Cross-Coupling Reactions
For the formation of carbon-carbon and carbon-nitrogen bonds that are not readily accessible through SNAr, palladium-catalyzed cross-coupling reactions are the methods of choice. The C2-Cl bond serves as an excellent electrophilic partner for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp2)-C(sp2) or C(sp2)-C(sp3) bonds.[9] It involves the coupling of the aryl chloride with an organoboron reagent, typically a boronic acid or its ester derivative.[10]
Mechanistic Principle: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9] The key steps are (1) Oxidative Addition of the C-Cl bond to the Pd(0) catalyst, (2) Transmetalation of the organic group from the boron reagent (activated by a base) to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[11]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation dramatically accelerates the reaction, often reducing reaction times from hours to minutes and improving yields.[11]
Step-by-Step Methodology:
-
Reaction Setup: In a 10 mL microwave vial equipped with a stir bar, combine this compound (1.0 eq.), the desired arylboronic acid (1.2–1.5 eq.), a palladium catalyst such as Pd(PPh3)4 (2–5 mol%), and a base, typically aqueous potassium carbonate (K2CO3, 2.0 M solution, 2.0-3.0 eq.).[11]
-
Solvent Addition: Add a suitable solvent system, such as 1,4-dioxane or DME, to achieve a concentration of 0.1-0.5 M.[11]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120–150 °C for 10–30 minutes.[11]
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the residue by flash column chromatography.[11]
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh3)4, Pd(OAc)2/Ligand | Efficiently facilitates the catalytic cycle. |
| Boron Reagent | Aryl/Vinyl Boronic Acid | Stable, readily available C-C coupling partner. |
| Base | K2CO3, Cs2CO3 | Activates the boronic acid for transmetalation.[10] |
| Solvent | Dioxane/H2O, DME | Solubilizes both organic and inorganic reagents. |
| Heating | Microwave (120-150 °C) | Rapidly heats the reaction, reducing side reactions and time.[11] |
Table 2: Recommended Conditions for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[12] It offers a complementary and often milder alternative to SNAr, with a significantly broader scope for both the amine and aryl halide coupling partners.[13]
Mechanistic Principle: The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation by a strong base, and reductive elimination to form the C-N bond.[12][14] The choice of phosphine ligand is critical, as bulky, electron-rich ligands are required to facilitate both the oxidative addition and the final reductive elimination steps.[13][14]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Step-by-Step Methodology:
-
Inert Atmosphere: Perform all steps under an inert atmosphere (Nitrogen or Argon).
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and the strong base (e.g., NaOt-Bu or Cs2CO3, 1.4–2.0 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Nucleophile Addition: Add the amine coupling partner (1.1–1.5 eq.).
-
Reaction Conditions: Seal the tube and heat the mixture with stirring at 80–110 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na2SO4, concentrate, and purify by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst/Ligand | Pd2(dba)3 / Xantphos, BINAP | Bulky phosphine ligands are crucial for catalytic activity.[14][15] |
| Base | NaOt-Bu, Cs2CO3 | Strong, non-nucleophilic base deprotonates the amine in the catalytic cycle.[14] |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are required. |
| Atmosphere | Inert (N2 or Ar) | The Pd(0) catalyst is sensitive to oxidation. |
Table 3: Recommended Conditions for Buchwald-Hartwig Amination.
Sonogashira Coupling
The Sonogashira coupling is the premier method for forming a C(sp2)–C(sp) bond between an aryl halide and a terminal alkyne.[16] This reaction introduces a highly versatile alkynyl group that can be used in subsequent transformations like cycloadditions or further couplings.
Mechanistic Principle: This reaction uniquely employs a dual catalytic system.[16] A palladium cycle, similar to that in Suzuki coupling, facilitates the oxidative addition and reductive elimination steps. A copper(I) co-catalyst activates the alkyne by forming a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.[16][17] The reaction is run in the presence of an amine base, which both scavenges the HX byproduct and serves as a ligand.[18]
Protocol 4: General Procedure for Sonogashira Coupling
Step-by-Step Methodology:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (N2 or Ar).
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 3-10 mol%).[18]
-
Solvent and Reagents: Add an anhydrous solvent such as THF and an amine base (e.g., triethylamine (Et3N) or diisopropylamine (DIPA)), which often serves as both base and co-solvent.[18]
-
Alkyne Addition: Add the terminal alkyne (1.1–1.5 eq.) dropwise.
-
Reaction Conditions: Stir the reaction at room temperature to 60 °C. The reaction is often complete within 2–16 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Once complete, dilute the mixture with ethyl acetate and filter through Celite. Wash the filtrate with saturated aqueous NH4Cl solution, followed by water and brine.
-
Purification: Dry the organic phase (Na2SO4), concentrate, and purify the product by flash chromatography.
| Parameter | Condition | Rationale |
| Pd Catalyst | Pd(PPh3)4, PdCl2(PPh3)2 | Facilitates the main oxidative addition/reductive elimination cycle. |
| Cu Co-catalyst | CuI | Forms the reactive copper acetylide intermediate.[16] |
| Base | Et3N, DIPA | Acts as an acid scavenger and a ligand.[18] |
| Solvent | THF, DMF | Anhydrous, aprotic solvents are standard. |
Table 4: Recommended Conditions for Sonogashira Coupling.
Figure 3: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
This compound is a robust and versatile chemical intermediate that provides access to a diverse array of functionalized pyridine derivatives. The C2-chloro position serves as a reliable handle for a suite of high-yield transformations, including nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction type and conditions, researchers can strategically install a wide range of functional groups, making this scaffold an invaluable tool in the synthesis of novel compounds for pharmaceutical and agrochemical applications. The protocols outlined in this guide provide a validated starting point for the successful derivatization of this important molecule.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. jk-sci.com [jk-sci.com]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application in the Synthesis of Pharmaceutical Intermediates: A Senior Application Scientist's Guide
Introduction: The Central Role of Intermediates in Drug Development
In the intricate multi-step processes that lead to the creation of life-saving medications, pharmaceutical intermediates are the crucial chemical building blocks.[1][2] These molecules represent the transitional stages between basic raw materials and the final Active Pharmaceutical Ingredient (API).[3] The efficiency, purity, and scalability of the synthesis of these intermediates directly impact the economic viability and timely delivery of new therapeutics. This guide provides an in-depth exploration of modern synthetic methodologies that are revolutionizing the production of pharmaceutical intermediates, offering researchers and drug development professionals a practical toolkit for navigating this critical phase of pharmaceutical manufacturing.
Chapter 1: Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and efficiency.[4] These reactions are foundational in constructing the complex scaffolds of many pharmaceutical agents.[4][5]
The Suzuki-Miyaura Coupling: A Workhorse for Biaryl Synthesis
The Suzuki-Miyaura coupling is one of the most frequently utilized C-C bond-forming reactions in drug discovery, primarily for the synthesis of biaryl and heteroaryl structures.[6] Its advantages include the use of generally non-toxic and stable boronic acid reagents and mild reaction conditions that tolerate a wide array of functional groups.[6][7]
This protocol details the Suzuki coupling of 2,5-dichloropyrazine with a generic arylboronic acid, a common step in the synthesis of kinase inhibitors.[8]
Reaction Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the dichloropyrazine, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond.[8]
Experimental Protocol:
-
Reaction Setup: In a clean, dry flask, combine 2,5-dichloropyrazine (1.0 mmol), the desired arylboronic acid (1.1 mmol), a palladium precatalyst such as Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 2.0 mmol).[8]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas like argon or nitrogen for 15-20 minutes to remove oxygen, which can deactivate the catalyst.[9]
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of acetonitrile and deionized water (10 mL total volume), via syringe.[8]
-
Reaction: Heat the reaction mixture to 80°C with vigorous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[8]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).[8]
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure 2-aryl-5-chloropyrazine.[8]
Data Presentation:
| Arylboronic Acid | Palladium Precatalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ (2) | ACN/H₂O (4:1) | 80 | 18 | 92 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ (2) | Dioxane/H₂O (3:1) | 90 | 16 | 88 |
| 3-Pyridylboronic acid | Pd₂(dba)₃ (1) / SPhos (2) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 20 | 85 |
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of phosphine ligand is critical. For simple arylboronic acids, tetrakis(triphenylphosphine)palladium(0) is often sufficient. For more challenging couplings, particularly with heteroarylboronic acids, more electron-rich and bulky ligands like SPhos can improve catalyst stability and activity.[9]
-
Base Selection: The base plays a crucial role in the transmetalation step. Carbonates like Na₂CO₃ and K₂CO₃ are commonly used. For less reactive boronic acids, a stronger base like K₃PO₄ may be necessary.[6]
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, essential for synthesizing the vast number of pharmaceuticals containing arylamine moieties.[10][11]
This protocol outlines the amination of 5-bromopyrimidine, a key transformation for accessing a wide range of bioactive molecules.[10]
Experimental Protocol:
-
Catalyst Preparation: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., Xantphos, 4 mol%) to a dry reaction flask.[10]
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.[10]
-
Reagent Addition: Under a positive flow of argon, add the base (e.g., NaOt-Bu, 1.4 mmol), 5-bromopyrimidine (1.0 mmol), and the desired amine (1.2 mmol).[10]
-
Solvent Addition: Add anhydrous, degassed toluene (5-10 mL) via syringe.[10]
-
Reaction: Stir the mixture at room temperature for a few minutes, then heat to 100°C. Monitor the reaction by TLC or LC-MS.[10]
-
Work-up: After completion, cool the reaction to room temperature and quench with water (10 mL). Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[10]
-
Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to obtain the 5-aminopyrimidine derivative.[10]
Troubleshooting Common Issues in Palladium-Catalyzed Cross-Coupling Reactions:
| Issue | Potential Cause | Suggested Solution |
| Low to No Yield | Inactive catalyst | Use a fresh palladium source and ligand. Consider a pre-activated Pd(0) source.[9] |
| Poor quality reagents | Ensure starting materials, solvent, and base are pure and anhydrous.[9] | |
| Insufficiently inert atmosphere | Properly degas the solvent and maintain a positive pressure of inert gas throughout the reaction.[9] | |
| Sluggish Reaction | Low reaction temperature | Increase the reaction temperature. |
| Inappropriate ligand | Screen different ligands to improve the catalytic cycle.[12] | |
| Byproduct Formation | Homocoupling of boronic acid | Add the boronic acid slowly or use a milder base. |
| Protodeboronation | Use a non-aqueous base or minimize water in the reaction.[6] |
Chapter 2: Biocatalysis: Harnessing Nature's Catalysts for Chiral Synthesis
Biocatalysis leverages the remarkable selectivity and efficiency of enzymes to perform chemical transformations, often under mild, environmentally friendly conditions.[13] It is particularly powerful for the synthesis of enantiomerically pure pharmaceutical intermediates, a critical aspect of modern drug design as different enantiomers can have vastly different pharmacological effects.[12]
Enzymatic Kinetic Resolution of Racemic Esters
Kinetic resolution is a widely used technique where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two.[14] Lipases are commonly employed for the enantioselective hydrolysis or transesterification of esters.[15]
This protocol describes the kinetic resolution of racemic 1-phenylethanol using Candida antarctica lipase B (CALB), often immobilized as Novozym 435®.[16]
Reaction Principle: The lipase selectively acylates one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted.[16]
Experimental Protocol:
-
Reaction Setup: To a suitable vessel, add racemic 1-phenylethanol (21.94 mmol), an acylating agent such as ethyl myristate (21.94 mmol), and immobilized CALB (Novozym 435®, 500 mg).[16]
-
Reaction Conditions: Stir the solvent-free mixture at 40°C under reduced pressure (100 mmHg) for 24 hours. The vacuum helps to remove the ethanol byproduct, driving the reaction to completion.[16]
-
Enzyme Removal: After the reaction, filter the mixture to recover the immobilized enzyme, which can often be reused. Wash the enzyme with hexane (3 x 15 mL).[16]
-
Product Separation: Combine the filtrate and washes, and evaporate the solvent. The unreacted (S)-1-phenylethanol can be separated from the acylated (R)-1-phenylethyl myristate by distillation under reduced pressure.[16]
-
Hydrolysis of the Ester (Optional): The separated (R)-1-phenylethyl myristate can be hydrolyzed using a base like NaOH to yield the (R)-1-phenylethanol.
Data Presentation:
| Substrate | Enzyme | Acyl Donor | Conditions | (S)-Alcohol ee (%) | (R)-Ester ee (%) |
| (±)-1-Phenylethanol | Novozym 435® | Ethyl myristate | 40°C, 100 mmHg, 24h | >99 | >98 |
| (±)-Ibuprofen ethyl ester | Candida rugosa lipase | - (Hydrolysis) | Toluene/[EMIM][BF₄], 37°C | >96 (acid) | - |
ee = enantiomeric excess
Asymmetric Synthesis of Chiral Amines using Transaminases
Chiral amines are prevalent in pharmaceuticals, and transaminases offer a direct and highly enantioselective route to their synthesis from prochiral ketones.[17]
Sources
- 1. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02942B [pubs.rsc.org]
- 4. pharmtech.com [pharmtech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ftb.com.hr [ftb.com.hr]
- 14. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 15. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]
- 16. books.rsc.org [books.rsc.org]
- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes and Protocols: Derivatization of the Carboxylate Group of Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate
Introduction
Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate is a key building block in contemporary drug discovery and development. Its substituted pyridine core is a prevalent motif in a multitude of biologically active molecules. The strategic placement of the chloro and fluoro substituents significantly influences the electronic properties of the pyridine ring, rendering it a versatile scaffold for the synthesis of novel therapeutic agents. The carboxylate group at the 4-position serves as a prime handle for molecular elaboration, allowing for the introduction of diverse functionalities to modulate pharmacokinetic and pharmacodynamic properties. This guide provides detailed protocols and expert insights into the derivatization of this important synthetic intermediate, focusing on hydrolysis, amidation, and reduction of the carboxylate moiety.
Chemical Reactivity and Strategic Considerations
The 2-chloro and 3-fluoro substituents on the pyridine ring are electron-withdrawing, which has a dual effect on the reactivity of the molecule. Firstly, it activates the pyridine ring towards nucleophilic aromatic substitution, particularly at the 2-position. The reactivity of halopyridines towards nucleophilic substitution is well-documented, with fluoro substituents generally being more reactive than chloro substituents.[1][2] Secondly, the electron-withdrawing nature of the halogens enhances the electrophilicity of the carbonyl carbon of the ester, making it more susceptible to nucleophilic attack. This electronic feature is central to the derivatization strategies outlined below. When designing synthetic routes, it is crucial to consider the potential for competing nucleophilic substitution at the 2-position, especially when using strong nucleophiles or elevated temperatures.
Core Derivatization Reactions: Protocols and Mechanistic Insights
This section details the protocols for the fundamental transformations of the carboxylate group of this compound.
Hydrolysis to 2-chloro-3-fluoro-4-pyridinecarboxylic acid
The conversion of the methyl ester to the corresponding carboxylic acid is a foundational step for many subsequent derivatization reactions, such as amide bond formation using coupling agents.
Protocol: Alkaline Hydrolysis
This protocol describes the saponification of the methyl ester using sodium hydroxide.
Materials:
-
This compound
-
Methanol (MeOH)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in a mixture of methanol and water (e.g., 3:1 v/v).[3]
-
Add 1 M NaOH solution (1.5 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[4]
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.
-
The product, 2-chloro-3-fluoro-4-pyridinecarboxylic acid, will precipitate out of solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Expertise & Experience: The choice of alkaline hydrolysis is often preferred over acidic hydrolysis for esters as it is an irreversible process, driving the reaction to completion.[5] The initial wash with an organic solvent before acidification is a critical step to remove any non-polar impurities and unreacted ester, ensuring a high purity of the final carboxylic acid.
Mechanism: The hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion as a leaving group to yield the carboxylate salt. Subsequent acidification protonates the carboxylate to give the final carboxylic acid.
Amidation to N-substituted-2-chloro-3-fluoro-4-pyridinecarboxamides
Amide derivatives are of paramount importance in medicinal chemistry due to their ability to form hydrogen bonds and their metabolic stability. This section provides two common approaches to amide formation.
This two-step protocol involves the initial hydrolysis of the ester to the carboxylic acid (as described in section 1), followed by an amide coupling reaction.
Protocol: Amide Coupling with HATU
Materials:
-
2-chloro-3-fluoro-4-pyridinecarboxylic acid (from section 1)
-
Primary or secondary amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-chloro-3-fluoro-4-pyridinecarboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) in one portion to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expertise & Experience: HATU is a highly efficient coupling agent that minimizes side reactions and racemization, particularly when working with chiral amines. DIPEA is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction. The order of addition is important; pre-mixing the acid, amine, and base before adding the coupling agent often leads to cleaner reactions and higher yields.
Direct conversion of the ester to an amide can be achieved, although it often requires more forcing conditions or specific catalysts.
Protocol: Direct Aminolysis
Materials:
-
This compound
-
Primary or secondary amine (excess, e.g., 5-10 eq)
-
Sealed reaction vessel (e.g., pressure tube)
-
Methanol (optional, as a solvent)
Procedure:
-
In a sealed reaction vessel, combine this compound (1.0 eq) and the desired amine (5-10 eq).
-
If the amine is a solid or highly viscous, a minimal amount of a polar solvent like methanol can be added to facilitate mixing.
-
Seal the vessel and heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the amine.
-
Monitor the reaction progress by TLC. The reaction time can vary from several hours to overnight.
-
After completion, cool the reaction mixture to room temperature.
-
If an excess of a volatile amine was used, it can be removed under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining amine and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by crystallization or flash column chromatography.
Expertise & Experience: Direct aminolysis is atom-economical but often requires a large excess of the amine and elevated temperatures. This method is most effective with less sterically hindered and more nucleophilic amines. For less reactive amines, catalytic methods employing Lewis acids or transition metals can be explored to facilitate the reaction under milder conditions.[6]
Mechanism of Direct Aminolysis: The reaction proceeds through a nucleophilic acyl substitution mechanism. The amine directly attacks the carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of methanol to form the amide. The reaction is typically driven to completion by using a large excess of the amine.
Reduction to (2-chloro-3-fluoro-4-pyridinyl)methanol
Reduction of the ester functionality provides the corresponding primary alcohol, a versatile intermediate for further functionalization, such as ether formation or conversion to an alkyl halide.
Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
1 M Sodium hydroxide (NaOH) solution
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by water, and then 1 M NaOH solution.
-
Stir the resulting mixture vigorously until a granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Combine the filtrate and washings, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude (2-chloro-3-fluoro-4-pyridinyl)methanol.
-
Purify the product by flash column chromatography if necessary.
Expertise & Experience: LiAlH₄ is a powerful reducing agent that reacts violently with water; therefore, anhydrous conditions are essential.[6] The quenching procedure is critical for safety and for obtaining a filterable solid. The Fieser workup (sequential addition of water, 15% NaOH, and water) is a reliable method for quenching LiAlH₄ reactions. The 2-chloro and 3-fluoro substituents are generally stable to LiAlH₄ under these conditions.
Mechanism of Reduction: The reduction occurs in two stages. First, a hydride ion from the aluminohydride complex attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form an aldehyde. The aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride to form an alkoxide. The final alcohol is obtained after an aqueous workup which protonates the alkoxide.
Data Presentation
| Derivatization Reaction | Product | Key Reagents | Typical Yield (%) |
| Hydrolysis | 2-chloro-3-fluoro-4-pyridinecarboxylic acid | NaOH, MeOH/H₂O | >90 |
| Amidation (via acid) | N-R¹-2-chloro-3-fluoro-4-pyridinecarboxamide | HATU, DIPEA, Amine | 70-95 |
| Direct Amidation | N-R¹-2-chloro-3-fluoro-4-pyridinecarboxamide | Amine (excess) | 50-80 |
| Reduction | (2-chloro-3-fluoro-4-pyridinyl)methanol | LiAlH₄, THF | 80-95 |
Experimental Workflows
Workflow for the Synthesis of N-Benzyl-2-chloro-3-fluoro-4-pyridinecarboxamide
Caption: Workflow for the two-step synthesis of an amide derivative.
Workflow for the Reduction to (2-chloro-3-fluoro-4-pyridinyl)methanol
Caption: Workflow for the one-step reduction to the primary alcohol.
References
-
Schlosser, M., & Cottet, F. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Helvetica Chimica Acta, 88(6), 1240-1249. [Link]
-
Tidwell, T. T. (2005). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [Link]
-
Organic Synthesis. DIBAL-H Reduction. [Link]
-
Chemistry Steps. DIBAL Reducing Agent. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). [Link]
-
ACS Publications. Manganese Catalyzed Direct Amidation of Esters with Amines. (2021). [Link]
-
Master Organic Chemistry. Formation of Amides From Esters. [Link]
-
National Institutes of Health. Base-promoted direct amidation of esters: beyond the current scope and practical applications. [Link]
-
Chemguide. Hydrolysis of Esters. [Link]
-
MDPI. Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. [Link]
-
Chemistry LibreTexts. Hydrolysis of Esters. (2022). [Link]
-
Organic Reactions. Ester to Acid - Common Conditions. [Link]
- Google Patents. Process for making 3-amino-2-chloro-4-methylpyridine.
-
Chemguide. Hydrolysing esters. [Link]
Sources
- 1. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
- 2. researchgate.net [researchgate.net]
- 3. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in the Suzuki Coupling of Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate
This guide is designed for researchers, scientists, and professionals in drug development who are utilizing Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide expert insights and practical troubleshooting strategies to mitigate common side reactions and optimize your synthetic outcomes. The advice herein is grounded in established mechanistic principles and validated through extensive field applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Common Side Reactions and Initial Troubleshooting
Question 1: My Suzuki coupling reaction is giving low yields of the desired product, and I'm observing several byproducts. What are the most common side reactions I should be aware of?
Answer: When working with substrates like this compound, three primary side reactions are often responsible for diminished yields:
-
Homocoupling: This is the self-coupling of your boronic acid or ester reagent to form a biaryl byproduct.[1][2] This process can be particularly problematic if oxygen is not rigorously excluded from your reaction.[2][3]
-
Dehalogenation: In this side reaction, the chlorine atom on your pyridinecarboxylate is replaced by a hydrogen atom, leading to the formation of a reduced, non-coupled byproduct.[1][4][5] This is often mediated by a palladium-hydride (Pd-H) species.[5]
-
Protodeboronation: This involves the cleavage of the carbon-boron bond of your organoboron reagent and its replacement with a carbon-hydrogen bond, effectively destroying your nucleophilic partner.[1][6][7] Heteroaromatic boronic acids, especially those containing basic nitrogen atoms, can be particularly susceptible to this decomposition pathway.[6][7][8]
Question 2: I suspect homocoupling of my boronic acid is a major issue. How can I minimize this side reaction?
Answer: Homocoupling of the boronic acid is often promoted by the presence of oxygen and can also be influenced by the choice of catalyst and base.[2][3] Here are some strategies to mitigate it:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[5][9] Maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst Choice: While Pd(OAc)₂ is a common palladium source, it can sometimes promote homocoupling.[3] Consider using a well-defined Pd(0) source or a pre-catalyst that is less prone to side reactions.
-
Base Selection: The choice of base can be critical. In some cases, weaker bases may be sufficient for the desired coupling while minimizing homocoupling.
-
Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling.[9]
Table 1: General Strategies to Minimize Homocoupling
| Parameter | Recommendation | Rationale |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Oxygen can promote the oxidative homocoupling of boronic acids.[2][3] |
| Solvent | Thoroughly degassed | Removes dissolved oxygen which contributes to homocoupling.[9] |
| Catalyst | Use well-defined Pd(0) pre-catalysts | May offer better control over the catalytic cycle compared to in-situ generated catalysts from Pd(II) salts.[3] |
| Temperature | Lowest effective temperature | May slow down the rate of homocoupling more than the desired reaction.[9] |
Section 2: Addressing Dehalogenation of the Pyridine Substrate
Question 3: I am observing a significant amount of the dehalogenated byproduct, Methyl 3-fluoro-4-pyridinecarboxylate. What is causing this, and how can I prevent it?
Answer: Dehalogenation is a common side reaction, particularly with electron-deficient heteroaryl halides like your substrate.[5][10] The primary culprit is the formation of a palladium-hydride (Pd-H) species, which can then undergo reductive elimination with the aryl group to yield the dehalogenated product.[4][5]
Workflow for Diagnosing and Preventing Dehalogenation:
Caption: Troubleshooting workflow for dehalogenation.
Detailed Troubleshooting Steps:
-
Ligand Selection: The choice of ligand is crucial for coupling aryl chlorides.[11] Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are often effective.[5][9] These ligands can accelerate the rate of reductive elimination of the desired product, outcompeting the dehalogenation pathway.
-
Base Optimization: Avoid strong alkoxide bases if dehalogenation is a problem, as they can be a source of hydrides.[4] Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred.[5][9]
-
Solvent Choice: Protic solvents like alcohols can be a source of hydrides and should be avoided if dehalogenation is observed.[4] Anhydrous, degassed aprotic solvents such as toluene, dioxane, or THF are better choices.[9]
-
Control of Water: While a small amount of water is often necessary for Suzuki couplings, excessive water can be a proton source that contributes to dehalogenation.[5] Using anhydrous conditions or carefully controlling the amount of water can be beneficial.
Section 3: Mitigating Protodeboronation of the Boronic Acid Reagent
Question 4: My boronic acid reagent seems to be degrading over the course of the reaction. How can I confirm if protodeboronation is the issue and what can I do to prevent it?
Answer: Protodeboronation is the hydrolysis of the C-B bond, replacing it with a C-H bond, and it is a significant issue with many boronic acids, especially heteroaromatic ones.[6][7] The presence of a basic nitrogen atom in some boronic acids can lead to unique decomposition pathways.[7]
Mechanism of Protodeboronation:
Caption: Simplified protodeboronation pathway.
Strategies to Suppress Protodeboronation:
-
Use of Boronic Esters: Boronic esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, are generally more stable than their corresponding boronic acids.[7][8][12] MIDA boronates are particularly stable and can participate in a "slow release" of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[7][12]
-
Reaction Conditions:
-
Base: The choice of base and the resulting pH of the reaction mixture can significantly influence the rate of protodeboronation.[7] For some heteroaryl boronic acids, decomposition is fastest at neutral pH.[7]
-
Temperature: Lowering the reaction temperature can help, as protodeboronation is often accelerated at higher temperatures.
-
Reaction Time: Shorter reaction times are preferable. A highly active catalyst that promotes rapid cross-coupling can help the desired reaction outcompete the decomposition of the boronic acid.[6]
-
-
One-Pot Procedures: If you are synthesizing your boronic acid, consider using it directly in a one-pot procedure without isolation to minimize decomposition during purification and storage.
Table 2: Comparison of Boron Reagents to Mitigate Protodeboronation
| Boron Reagent | Stability | Advantages | Disadvantages |
| Boronic Acid | Low to Moderate | Readily available or synthesized. | Prone to protodeboronation and homocoupling.[6][12] |
| Pinacol Ester | Moderate to High | More stable than boronic acids.[12] | May require hydrolysis to the boronic acid in situ. |
| MIDA Boronate | High | Very stable, crystalline solids; enables "slow release" of boronic acid.[7] | Requires an additional synthetic step for preparation. |
| Trifluoroborate Salt | High | Stable salts, often used in slow-release strategies.[6][12] | Requires specific conditions for effective use. |
Section 4: Specific Challenges with this compound
Question 5: Are there any specific issues I should anticipate when using this compound as my electrophile?
Answer: Yes, this substrate presents a few specific challenges:
-
Reactivity of the C-Cl Bond: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in the oxidative addition step of the Suzuki coupling.[11][13] This necessitates the use of more active catalytic systems, typically involving bulky, electron-rich ligands.[11][14]
-
Catalyst Inhibition/Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially forming inactive off-cycle complexes and inhibiting the catalyst.[9][15][16] The use of bulky ligands helps to mitigate this by sterically hindering such coordination.
-
Potential for Ester Hydrolysis: The methyl ester group could potentially be hydrolyzed under strongly basic conditions, especially at elevated temperatures. If this is a concern, using a weaker base like K₂CO₃ or K₃PO₄ and the lowest effective reaction temperature is advisable. Monitor your reaction for the presence of the corresponding carboxylic acid.
Recommended Starting Conditions for Suzuki Coupling of this compound:
-
Palladium Source: Pd₂(dba)₃ (1-2 mol%) or a suitable pre-catalyst.
-
Ligand: A bulky, electron-rich phosphine ligand such as SPhos or XPhos (2-4 mol%).
-
Base: K₃PO₄ or K₂CO₃ (2-3 equivalents).
-
Solvent: Anhydrous, degassed toluene or dioxane.
-
Temperature: 80-110 °C.
Experimental Protocol: General Procedure for Suzuki Coupling
-
To an oven-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).[5]
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Thomas, A. A. et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
Lennox, A. J. J. & Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews43 , 412-443 (2014). [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Chemistry Notes. Suzuki reaction: easy mechanism,application. [Link]
-
Leadbeater, N. E. & Marco, M. Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters5 , 3919-3922 (2003). [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. [Link]
-
ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. [Link]
-
Navarro, O. et al. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry70 , 10505-10508 (2005). [Link]
-
Lima, C. F. R. A. C., Lima, S., Silva, A. M. S. & Santos, L. M. N. B. F. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem6 , 1876-1883 (2014). [Link]
-
Wallace, D. J. et al. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development7 , 388-392 (2003). [Link]
-
ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Jedinák, L. et al. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry82 , 157-169 (2017). [Link]
-
ResearchGate. Role of a base in Suzuki-Miyaura reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
Reddit. Failed suzuki coupling, any suggenstions? : r/Chempros. [Link]
-
ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]
-
ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids. [Link]
-
Tlili, A. & Schou, M. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry17 , 8064-8068 (2019). [Link]
-
ResearchGate. The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from Reactions Involving Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate. This versatile heterocyclic building block is a cornerstone in the synthesis of numerous target molecules due to its strategically placed functional groups. However, its reactivity profile can lead to specific purification challenges.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose issues and rationally design effective purification strategies.
Section 1: Understanding the Reactivity & Common Impurities
This compound has two primary sites of reactivity: the C2-chloro group, which is activated for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, and the C4-methyl ester, which is susceptible to hydrolysis.[1][2] Understanding the interplay between these sites is critical for anticipating byproducts.
FAQ 1.1: What are the most common byproducts in a Nucleophilic Aromatic Substitution (SNAr) reaction with an amine?
Question: I reacted this compound with a primary amine. My post-reaction TLC shows my desired product, unreacted starting material, and a highly polar spot at the baseline that wasn't there before. What is this impurity?
Answer: The highly polar spot is almost certainly the corresponding carboxylic acid, 2-(amino)-3-fluoro-4-pyridinecarboxylic acid . This occurs when the C4-methyl ester is hydrolyzed.
Causality:
-
Base/Water Contamination: The SNAr reaction is often run with an excess of the amine nucleophile or an added non-nucleophilic base to scavenge the HCl byproduct. If this base is a hydroxide source (e.g., NaOH, KOH) or if there is significant water in the reaction solvent, saponification (base-mediated hydrolysis) of the ester can compete with the desired substitution reaction.
-
High Temperatures & Long Reaction Times: Even with an amine base, prolonged heating in the presence of trace moisture can lead to ester hydrolysis.[3][4]
Troubleshooting & Purification Strategy: The key to separation is exploiting the different acid-base properties of the components. The desired product (amine-ester) is basic, the starting material is neutral, and the hydrolyzed byproduct is acidic (or amphoteric).
Protocol 1: Acid-Base Liquid-Liquid Extraction
-
Solvent Dilution: After the reaction is complete, cool the mixture to room temperature and dilute it with an appropriate organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Aqueous Wash (Base Removal): Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will remove any excess amine and protonated species.
-
Acidic Extraction (Product Isolation): Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your desired basic product will move into the aqueous layer as a protonated salt, leaving the neutral starting material in the organic layer.
-
Isolate Starting Material (Optional): The organic layer can be washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to recover unreacted starting material.
-
Product Liberation: Cool the acidic aqueous layer in an ice bath and carefully basify it by adding a base like 1M NaOH or saturated NaHCO₃ until the pH is ~8-9. Your product should precipitate out or can be extracted with fresh EtOAc or DCM.
-
Final Steps: Wash the organic layer containing your purified product with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
FAQ 1.2: My Suzuki coupling reaction is messy. What are the likely impurities and how do I get rid of them?
Question: I've run a Suzuki coupling with an arylboronic acid. My crude NMR looks complex, and the TLC shows multiple spots close to my product. How can I purify this?
Answer: Suzuki reactions, especially with less reactive chloropyridines, can generate several characteristic byproducts that often have similar polarities to the desired product, making purification challenging.[5][6]
Common Impurities & Causality:
| Impurity Name | Description | Common Cause | Typical Polarity (vs. Product) |
| Homo-coupling | A dimer of your boronic acid (Ar-Ar). | Base- or oxygen-mediated coupling of the boronic acid. | Often less polar. |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom. | Excess base, water, or high temperatures can cleave the C-B bond.[7][8] | Varies, but often non-polar. |
| Dehalogenation | The starting material loses its chlorine atom. | Can be promoted by certain palladium catalyst/ligand systems under forcing conditions. | More polar than starting material, but less polar than product. |
| Residual Palladium | The palladium catalyst, often appearing as a fine black powder (palladium black). | Catalyst aggregation and precipitation.[7] | Can streak on TLC/column. |
Troubleshooting & Purification Strategy: For complex mixtures from Suzuki reactions, column chromatography is the most effective purification method. Removing palladium first is highly recommended.
Protocol 2: Post-Suzuki Purification via Chromatography
-
Palladium Removal:
-
Method A (Filtration): After the reaction, dilute the mixture with a solvent like EtOAc and filter it through a short plug of Celite® or silica gel. This will remove the insoluble palladium black.[7]
-
Method B (Scavenging): For soluble palladium species, specialized thiol-functionalized silica scavengers can be added to the crude mixture and stirred for a few hours before filtration.
-
-
Workup: Perform a standard aqueous workup (e.g., wash with water and brine) on the filtrate. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Column Chromatography:
-
Adsorbent: Use silica gel (230-400 mesh) for standard flash chromatography.[9][10]
-
Solvent System Selection: The polarity of your product will depend on the nature of the coupled aryl group. Start with a non-polar system and gradually increase polarity. A common starting point is a gradient of Ethyl Acetate in Hexanes.
-
Initial Gradient: 0% to 5% EtOAc in Hexanes (to elute non-polar byproducts like homo-coupled arenes).
-
Elution Gradient: Gradually increase to 10-50% EtOAc in Hexanes (your product will likely elute in this range).
-
-
Fraction Analysis: Collect fractions and analyze them by TLC to identify and combine the pure product fractions.
-
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Section 2: Troubleshooting Physical Form & Isolation
FAQ 2.1: My purified product is a persistent oil or wax. How can I induce crystallization?
Question: I've purified my product by column chromatography, and it appears clean by NMR, but it's a thick oil that won't solidify. How can I get crystals for characterization and handling?
Answer: The inability to crystallize is often due to residual solvent or trace impurities acting as "crystal lattice disruptors." Even high purity as determined by NMR may not be sufficient for crystallization.
Causality & Strategy: The goal of recrystallization is to dissolve the compound in a hot solvent in which it is poorly soluble at room temperature.[11][12] Upon slow cooling, the compound's solubility decreases, and it crystallizes out, leaving impurities behind in the solvent.
Protocol 3: Systematic Recrystallization
-
Ensure Purity: If you haven't already, run the oil through a short plug of silica gel with your chromatography eluent to remove baseline impurities. Ensure the product is free of solvent by drying under high vacuum, possibly with gentle heating.
-
Solvent Screening: Place small amounts of your oily product (10-20 mg) into several small test tubes. Add a few drops of different solvents from the list below and observe.
-
Ideal Scenario: The compound is insoluble or sparingly soluble at room temperature but dissolves completely upon heating.
-
Solvent Selection Table:
-
| Solvent Class | Examples | Notes |
| Non-polar | Hexanes, Heptane, Cyclohexane | Good for precipitating polar compounds. Often used as an "anti-solvent." |
| Intermediate | Toluene, Diethyl Ether, Dichloromethane (DCM) | Good general-purpose solvents. |
| Polar Aprotic | Ethyl Acetate (EtOAc), Acetone | Good for many pyridine derivatives. |
| Polar Protic | Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH) | The hydroxyl group can hydrogen bond, altering solubility. |
-
Perform Recrystallization:
-
Place the bulk of your oily product in an Erlenmeyer flask.
-
Add the chosen "good" solvent dropwise while heating (e.g., on a hotplate) and swirling until the compound just dissolves. Use the minimum amount of hot solvent necessary.[12]
-
If the compound is too soluble even when cold, you may need a mixed solvent system. Dissolve it in a small amount of a "soluble" solvent (like DCM or EtOAc) and slowly add a "poor" solvent (like hexanes) until the solution becomes faintly cloudy (turbid). Add a drop or two of the "soluble" solvent to clarify.
-
-
Induce Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb it.
-
If no crystals form, try scratching the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites.[12]
-
If that fails, add a "seed crystal" from a previous batch if available.
-
Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolate Crystals: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.[11]
References
- Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry. Wiley-VCH.
- Gribble, G. W. (2010). Recent Developments in the Synthesis of Pyridines. In Progress in Heterocyclic Chemistry (Vol. 22, pp. 1-43). Elsevier. (Discusses the general reactivity of substituted pyridines).
-
Nucleophilic aromatic substitutions. (2019). YouTube. Retrieved from [Link]
-
Nucleophilic substitution of pyridines. (2022). Chemistry Online. Retrieved from [Link]
-
Premecz, J. E., & Ford, M. E. (1987). Gas chromatographic separation of substituted pyridines. Journal of Chromatography A, 388(1), 23–35. Retrieved from [Link]
-
Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (n.d.). PubMed. Retrieved from [Link]
-
Chen, Y.-L., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5262. Retrieved from [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. Retrieved from [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). NIH National Center for Biotechnology Information. Retrieved from [Link]
-
Singh, A., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 145(1), 289–295. Retrieved from [Link]
-
What are the byproducts in a Suzuki reaction?. (2017). Chemistry Stack Exchange. Retrieved from [Link]
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. (n.d.). NIH National Center for Biotechnology Information. Retrieved from [Link]
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Kaplan, N. O., et al. (1974). Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques. Proceedings of the National Academy of Sciences, 71(9), 3450–3454. Retrieved from [Link]
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Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(1), 15-18. Retrieved from [Link]
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Recrystallization. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Recrystallization. (2020). YouTube. Retrieved from [Link]
- A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-. (n.d.). Google Patents.
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A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (2006). ResearchGate. Retrieved from [Link]
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Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. (n.d.). ResearchGate. Retrieved from [Link]
- 6-chlorine-3-fluorine-2-picolinic acid synthesis process. (n.d.). Google Patents.
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Methyl 2-chloro-3-methylpyridine-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]
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Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. (n.d.). PubMed. Retrieved from [Link]
- Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. (n.d.). Google Patents.
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Li, H., et al. (2009). Selective Decarboxylation: A Facile Synthesis of 3-Pyridinecarboxylic Acid Derivative. Synthetic Communications, 39(22), 4064–4069. Retrieved from [Link]
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Technical Support Center: Optimization of Nucleophilic Aromatic Substitution on Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate
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Welcome to the technical support center for the optimization of reaction conditions for nucleophilic substitution on Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we will delve into the nuances of this specific Nucleophilic Aromatic Substitution (SNAr) reaction, providing troubleshooting guides and frequently asked questions to navigate the challenges you might encounter. Our focus is on providing practical, field-tested insights grounded in established chemical principles.
Understanding the Substrate: A Tale of Two Halogens
The substrate, this compound, presents an interesting case for SNAr reactions. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This reactivity is further enhanced by the presence of the electron-withdrawing methyl carboxylate group.[1][2] Nucleophilic attack is strongly favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen because the negative charge in the resulting intermediate (the Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[3][4][5]
A key question for this substrate is the regioselectivity of the substitution: will the nucleophile displace the chlorine at the 2-position or the fluorine at the 3-position? In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.[3][4][6] While fluoride is generally a poor leaving group in SN1 and SN2 reactions, in SNAr its high electronegativity makes the carbon it's attached to more electrophilic and thus more susceptible to nucleophilic attack.[6] However, the 2-position of a pyridine ring is highly activated towards nucleophilic attack.[3][4][5] Therefore, we can anticipate that substitution will predominantly occur at the 2-position, displacing the chloride.
FAQs: Quick Answers to Common Problems
Here are some frequently asked questions you might have when working with this substrate:
Q1: My reaction is sluggish or not proceeding to completion. What are the likely causes?
A: Several factors could be at play:
-
Insufficiently strong nucleophile: The nucleophile must be strong enough to attack the electron-deficient pyridine ring.
-
Inappropriate solvent: The choice of solvent is crucial for solubilizing the reactants and stabilizing the charged intermediate.[1]
-
Low reaction temperature: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier.[1]
-
Incorrect choice of base: If your nucleophile requires deprotonation, the base must be strong enough to achieve this without causing unwanted side reactions.
Q2: I'm observing a mixture of products. How can I improve the selectivity for substitution at the 2-position?
A: While substitution is electronically favored at the 2-position, you can further enhance selectivity by:
-
Lowering the reaction temperature: This can favor the kinetically controlled product, which is expected to be the 2-substituted isomer.
-
Using a bulkier nucleophile: A sterically hindered nucleophile may show a greater preference for the less hindered 2-position.
-
Careful choice of solvent: The solvent can influence the relative energies of the transition states leading to the different isomers.
Q3: The reaction is producing a dark-colored solution and multiple spots on TLC. What's happening?
A: This often indicates decomposition of the starting material or product. Consider the following:
-
Reaction temperature is too high: Excessive heat can lead to side reactions and degradation.
-
The base is too strong: A very strong base might be deprotonating other positions on the ring or reacting with the ester functionality.[1]
-
Presence of oxygen: Some reactions are sensitive to air and may require an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide: A Deeper Dive
When your reaction isn't performing as expected, a systematic approach to troubleshooting is essential.
Problem 1: Low Yield or No Reaction
If you're facing low conversion, use the following decision tree to diagnose the issue:
Caption: Troubleshooting low yield in SNAr reactions.
Problem 2: Poor Regioselectivity
If you are getting a mixture of the 2-substituted and 3-substituted products, consider the following experimental adjustments:
| Parameter | Adjustment | Rationale |
| Temperature | Lower the reaction temperature | May favor the kinetically preferred 2-substituted product. |
| Nucleophile | Use a sterically bulkier nucleophile | May increase selectivity for the less sterically hindered 2-position. |
| Solvent | Screen different solvents | The polarity and coordinating ability of the solvent can influence the transition state energies and thus the product ratio. |
Experimental Protocols: A Starting Point for Optimization
Here are some detailed experimental protocols to guide your optimization efforts.
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol provides a general starting point for reacting this compound with a generic amine nucleophile.
Workflow Diagram:
Caption: General workflow for SNAr optimization.
Step-by-Step Methodology:
-
To a dry reaction vessel under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).
-
Add a suitable solvent (e.g., DMF, DMSO, or NMP).
-
Add the amine nucleophile (1.1 - 1.5 eq) and a base (e.g., K2CO3, Cs2CO3, or DIPEA, 2.0 - 3.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C, 100 °C, or 120 °C) and stir for the desired time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Screening of Reaction Conditions
To optimize the reaction, it is recommended to perform a systematic screen of key parameters.
Table of Screening Conditions:
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | K2CO3 | 80 | 12 | Analyze |
| 2 | DMF | K2CO3 | 100 | 12 | Analyze |
| 3 | DMF | K2CO3 | 120 | 12 | Analyze |
| 4 | DMSO | K2CO3 | 100 | 12 | Analyze |
| 5 | NMP | K2CO3 | 100 | 12 | Analyze |
| 6 | DMF | Cs2CO3 | 100 | 12 | Analyze |
| 7 | DMF | DIPEA | 100 | 12 | Analyze |
Analyze the reaction mixture by LC-MS or 1H NMR to determine the conversion and product distribution.
Concluding Remarks
The nucleophilic aromatic substitution on this compound is a valuable transformation for the synthesis of complex molecules. By understanding the underlying principles of reactivity and employing a systematic approach to optimization, you can efficiently develop robust and high-yielding protocols. This guide provides a foundation for your experimental work, but remember that each specific nucleophile may require fine-tuning of the reaction conditions to achieve the best results.
References
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Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. [Link]
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We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+. (n.d.). Pearson+. [Link]
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Nucleophilic substitution of pyridines - Chemistry Online. (2022). Chemistry Online. [Link]
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(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. - YouTube. (2020). YouTube. [Link]
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Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. (2014). National Institutes of Health. [Link]
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Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. (2014). Journal of the American Chemical Society. [Link]
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Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New. (n.d.). Semantic Scholar. [Link]
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Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions - YouTube. (2023). YouTube. [Link]
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Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2. (n.d.). Taylor & Francis Online. [Link]
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Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. (n.d.). National Institutes of Health. [Link]
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FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones | Organic Letters - ACS Publications. (2024). ACS Publications. [Link]
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Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025). Semantic Scholar. [Link]
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nucleophilic aromatic substitutions - YouTube. (2019). YouTube. [Link]
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SNAr Reaction in Other Common Molecular Solvents - Wordpress. (n.d.). Wordpress. [Link]
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16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025). Chemistry LibreTexts. [Link]
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SNAr Solvents and Reagents - Wordpress. (n.d.). Wordpress. [Link]
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Nucleophilic Aromatic Substitution of Heteroaromatics Flashcards by Niamh Steadman. (n.d.). Brainscape. [Link]
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Nucleophilic Aromatic Substitution - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. [Link]
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7.7-11 Part 7: The effect of solvent on nucleophile strength in SN2 reactions - YouTube. (2020). YouTube. [Link]
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Nucleophilic Aromatic Substitution - Chemistry Steps. (n.d.). Chemistry Steps. [Link]
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Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1) - YouTube. (2022). YouTube. [Link]
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Heterocycles Part 1 - Nucleophilic Aromatic Substitution - YouTube. (2017). YouTube. [Link]
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A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - MDPI. (n.d.). MDPI. [Link]
-
(PDF) A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - ResearchGate. (2025). ResearchGate. [Link]
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Optimization of the reaction conditions a | Download Table - ResearchGate. (n.d.). ResearchGate. [Link]
-
Optimization of the reaction conditionsa | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]
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Identification of byproducts in the synthesis of Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate derivatives
Technical Support Center: Synthesis of Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate Derivatives
Introduction: this compound is a highly functionalized heterocyclic compound, serving as a critical building block in the synthesis of novel pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring chloro, fluoro, and carboxylate groups, offers multiple reaction sites for diversification. However, this same complexity presents significant challenges during synthesis, often leading to a mixture of products and the formation of difficult-to-separate byproducts. This guide provides in-depth troubleshooting advice, addresses frequently encountered issues, and outlines systematic workflows for the identification and mitigation of byproducts, ensuring higher yields and purity for your target compounds.
Part 1: Frequently Asked Questions (FAQs) - Common Byproducts & Their Origins
This section addresses the most common issues reported by researchers during the synthesis and modification of this compound.
Q1: My reaction is showing a low yield and multiple new spots on my TLC/LC-MS analysis. What are the most probable byproducts?
A1: Low yields and product mixtures are typically due to competing side reactions. The pyridine ring, activated by the electron-withdrawing nitrogen and substituents, is susceptible to several transformations.[2] The most common byproducts can be categorized as follows:
-
Regioisomeric Products: In nucleophilic aromatic substitution (SNAr) reactions, while the 2-position (C-Cl) is the primary site of attack, nucleophilic attack can sometimes occur at other positions, particularly if the reaction conditions are not optimized. The pyridine nitrogen stabilizes the negative charge in the intermediate (a Meisenheimer complex) most effectively when the attack is at the C2 or C4 positions.[3][4] However, strong nucleophiles or high temperatures can lead to less-favored isomers.
-
Hydrolysis Products: The methyl ester is susceptible to hydrolysis, especially in the presence of water under acidic or basic conditions, yielding the corresponding carboxylic acid (2-chloro-3-fluoro-4-pyridinecarboxylic acid).[5] This is a very common byproduct if anhydrous conditions are not strictly maintained or during aqueous workup procedures.
-
Products of Halogen Exchange/Displacement: While the C-Cl bond is generally more reactive in SNAr than the C-F bond, highly reactive nucleophiles or harsh conditions can lead to the displacement of the fluoride atom, resulting in a di-substituted product.
-
Dimerization Byproducts: Under certain conditions, particularly those involving organometallic reagents or strong bases, dimerization of the pyridine ring can occur.[6][7] These byproducts are typically high molecular weight, less polar, and may appear as baseline material on a TLC plate.
-
Ring-Opening/Rearrangement Products: Extremely potent nucleophiles (like amides) can sometimes induce complex rearrangements, such as the ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closing) mechanism, leading to completely different heterocyclic systems.[8]
Part 2: Troubleshooting & Mitigation Strategies
Q2: How can I improve the regioselectivity of my nucleophilic substitution reaction to favor substitution at the C2-chloro position?
A2: Achieving high regioselectivity is crucial. The key is to control the reaction kinetics to favor the thermodynamically more stable pathway.
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. High temperatures provide enough energy to overcome the activation barrier for the formation of less-favored isomers.
-
Choice of Base and Solvent: Use a non-nucleophilic base to avoid competition with your primary nucleophile. The solvent can also play a critical role; polar aprotic solvents like DMF or DMSO often facilitate SNAr reactions, but their effect on selectivity should be empirically tested.[9]
-
Nucleophile Selection: The nature of the nucleophile is paramount. "Softer" nucleophiles generally exhibit higher selectivity. The regioselectivity of additions to N-activated pyridines is highly dependent on the hard and soft acid-base (HSAB) properties of the reagents.[10]
Q3: I consistently see the hydrolyzed carboxylic acid byproduct in my final product. How can I prevent its formation?
A3: Preventing ester hydrolysis requires rigorous exclusion of water throughout the experimental process.
-
Ensure Anhydrous Conditions: All glassware must be thoroughly oven-dried or flame-dried before use. Solvents should be passed through a solvent purification system or dried using appropriate drying agents (e.g., molecular sieves). Reagents should be stored in desiccators.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Careful Workup: During the workup, minimize the time the reaction mixture is in contact with aqueous acidic or basic solutions. If an aqueous wash is necessary, use cooled solutions and perform the extraction quickly. Consider a non-aqueous workup if feasible.
Part 3: Analytical Workflow for Byproduct Identification
A systematic approach is essential for unambiguously identifying unknown byproducts. This workflow combines chromatographic and spectroscopic methods to build a complete picture of the impurity's structure.
Experimental Protocol: Step-by-Step Byproduct Identification
-
Preliminary Analysis (LC-MS):
-
Inject a crude sample of the reaction mixture into an LC-MS.
-
Objective: Determine the molecular weight of the main product and all significant byproducts. This provides the molecular formula and is the first crucial piece of evidence.
-
-
Isolation (Flash Column Chromatography):
-
Based on the TLC analysis, choose a suitable solvent system (e.g., hexane/ethyl acetate gradient) that provides good separation between the desired product and the byproduct(s) of interest.
-
Carefully pack a silica gel column and load the crude material.
-
Collect fractions and analyze them by TLC to pool the pure byproduct fractions.
-
Evaporate the solvent under reduced pressure to yield the isolated impurity.
-
-
Structural Elucidation (Spectroscopy):
-
¹H and ¹³C NMR: Dissolve the isolated byproduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). This will reveal the proton and carbon framework of the molecule. Pay close attention to chemical shifts and coupling constants, which provide information about the electronic environment and connectivity of atoms.
-
¹⁹F NMR: This is critical for fluorinated compounds. The chemical shift and coupling to adjacent protons (J_HF) will confirm the position of the fluorine atom on the pyridine ring.
-
FT-IR Spectroscopy: Analyze the isolated byproduct to identify key functional groups. For example, a broad peak around 3000 cm⁻¹ and a carbonyl stretch at ~1700 cm⁻¹ would strongly suggest the presence of a carboxylic acid due to hydrolysis.[11]
-
Data Summary: Potential Byproducts and Their Signatures
| Byproduct Type | Potential Structure | Expected M+H⁺ | Key Analytical Signature(s) |
| Desired Product | This compound | 189.99 | ¹⁹F NMR singlet; ¹H NMR singlet for -OCH₃ (~3.9 ppm); IR C=O stretch ~1730 cm⁻¹ |
| Hydrolysis | 2-chloro-3-fluoro-4-pyridinecarboxylic acid | 175.97 | Loss of -OCH₃ signal in ¹H NMR; Broad -OH peak in ¹H NMR & IR; IR C=O stretch shifts to ~1700 cm⁻¹ |
| Isomer (Carboxylate at C5) | Methyl 2-chloro-3-fluoro-5-pyridinecarboxylate | 189.99 | Different splitting pattern in ¹H and ¹⁹F NMR due to changed connectivity. |
| Di-substitution | Product of C-F displacement by a nucleophile (e.g., -OCH₃) | Varies | Absence of ¹⁹F NMR signal; Mass increase corresponding to (Nucleophile - F). |
Part 4: Visualization of Reaction Pathways
Diagram 1: Synthetic and Side Reaction Pathways
This diagram illustrates the primary synthetic route for a generic nucleophilic substitution on this compound and highlights the pathways leading to common byproducts like hydrolysis and isomeric substitution.
Caption: Reaction pathways in the synthesis of pyridine derivatives.
Diagram 2: Analytical Workflow for Impurity Identification
This workflow outlines the logical steps from initial observation of an impurity to its final structural confirmation.
Caption: Systematic workflow for identifying unknown byproducts.
References
-
Campeau, L. C., et al. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. NIH. Retrieved from [Link]
-
Pearson. (2024). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Retrieved from [Link]
-
(n.d.). Functionalization of Pyridines via Reissert-Henze Reaction. Retrieved from [Link]
-
(2022, December 25). Preparation of Pyridines, Part 3: By Acylation [Video]. YouTube. Retrieved from [Link]
-
(2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity [Video]. YouTube. Retrieved from [Link]
-
Umar, K., & Terrier, F. (2025, August 6). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. Retrieved from [Link]
-
(2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Retrieved from [Link]
-
(2023, April 14). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
(n.d.). Functionalization of pyridines. ResearchGate. Retrieved from [Link]
-
ChemistryViews. (2024, February 5). Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
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Snieckus, V., et al. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Publications. Retrieved from [Link]
-
MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]
-
Baran, P. (2004, September 6). Pyridine Synthesis: Cliff Notes. Baran Lab. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 2-Chloro-3-fluoro-4-methylpyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
AZoM. (2023, January 6). Employing an Electrochemical Strategy for the Direct Carboxylation of Pyridines. Retrieved from [Link]
-
(2015, July 14). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Chemistry – An Asian Journal. Retrieved from [Link]
-
Lin, S., et al. (n.d.). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. NIH. Retrieved from [Link]
-
STM Journals. (n.d.). Synthesis, Characterization and Evaluation of Pyridine derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
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(n.d.). Electrochemical carboxylation of pyridines. ResearchGate. Retrieved from [Link]
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Technical Support Center: Managing Regioselectivity in Reactions of Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate
Welcome to the technical support center for navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions with Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to help you achieve your desired regiochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: I am planning a nucleophilic aromatic substitution (SNAr) reaction with this compound. Which position, C2 (chloro) or C3 (fluoro), is more likely to undergo substitution?
A1: In SNAr reactions on this substrate, substitution is overwhelmingly favored at the C2 position , leading to the displacement of the chloride. This regioselectivity is a result of several contributing electronic and mechanistic factors.
The pyridine nitrogen and the methyl carboxylate group at C4 are electron-withdrawing, which activates the ring for nucleophilic attack. SNAr reactions on pyridine rings are most favorable when the leaving group is at the C2 or C4 position.[1][2] This is because the nitrogen atom can effectively stabilize the negative charge of the intermediate (the Meisenheimer complex) through resonance.[1][2]
While fluorine is typically a better leaving group than chlorine in SNAr reactions due to its high electronegativity, which makes the attached carbon more electrophilic, the position of the leaving group on the pyridine ring is a more dominant factor in this case.[1][3][4] The attack at the C2 position allows for the formation of a more stable Meisenheimer intermediate where the negative charge is delocalized onto the electronegative pyridine nitrogen. Attack at the C3 position does not allow for this resonance stabilization.[2][5]
Furthermore, the fluorine atom at the C3 position plays a crucial role in directing the nucleophile to the C2 position. The presence of a fluorine atom can influence the regiocontrol of SNAr reactions on dihalopyridines.[6][7]
Q2: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for substitution at the C2 position?
A2: Achieving high regioselectivity is a common challenge. If you are observing a mixture of isomers, consider the following troubleshooting steps to favor substitution at the C2 position:
-
Solvent Choice: The choice of solvent can influence regioselectivity. Polar aprotic solvents such as DMSO, DMF, and NMP are generally effective for SNAr reactions as they solvate the cation of the nucleophile salt, increasing the nucleophilicity of the anion.[1] Experimenting with a range of these solvents may help to improve selectivity.
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity. Kinetic control is favored at lower temperatures, which will favor the formation of the more stable Meisenheimer intermediate from attack at the C2 position.
-
Nature of the Nucleophile: The steric bulk of the nucleophile can influence the site of attack. A bulkier nucleophile may have a greater preference for the less sterically hindered position.[1] While both the C2 and C3 positions are adjacent to other substituents, the steric environment around each is different.
Q3: Under what conditions might I observe substitution at the C3 position, and how can I favor it?
A3: While substitution at the C2 position is electronically favored, achieving substitution at the C3 position is challenging but may be influenced by specific reaction conditions or the use of certain catalysts. Reactions at the C3 position of pyridines are generally unsuccessful under standard SNAr conditions.[1]
However, in some systems, such as 3,4-pyridynes, nucleophilic additions can occur at both C3 and C4.[8] While not a direct SNAr on your starting material, this illustrates that with highly reactive intermediates, the typical regioselectivity rules can be altered.
For your specific molecule, favoring C3 substitution would likely require a significant deviation from standard SNAr conditions. This could involve exploring transition-metal-catalyzed cross-coupling reactions, where the mechanism is different from the classical SNAr pathway.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Ineffective reaction conditions. 2. Deactivation of the nucleophile. 3. Incomplete reaction. | 1. Consider alternative catalysts or solvent systems.[9] 2. Ensure the nucleophile is not being quenched by acidic protons or moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere. 3. Monitor the reaction progress by TLC or LC-MS to confirm completion. If the reaction has stalled, a gentle increase in temperature or addition of more nucleophile may be necessary. |
| Poor Regioselectivity | 1. High reaction temperature favoring the thermodynamic product. 2. Inappropriate solvent choice. 3. Steric and electronic properties of the nucleophile. | 1. Run the reaction at a lower temperature to favor the kinetically controlled product (C2 substitution). 2. Screen a variety of polar aprotic solvents (DMSO, DMF, NMP).[1] 3. If possible, modify the nucleophile to be more sterically demanding to potentially enhance selectivity. |
| Formation of Unexpected Byproducts | 1. Side reactions of the starting material or product. 2. Reaction with the carboxylate group. | 1. Lowering the reaction temperature can minimize side reactions. 2. Ensure your nucleophile is not sufficiently basic to deprotonate other positions on the ring or reactive enough to attack the ester. If so, protection of the carboxylate group may be necessary. |
Experimental Protocols
General Procedure for C2-Selective SNAr Reaction
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Addition of Nucleophile: Add the desired nucleophile (typically 1.1-1.5 equivalents) to the solution. If the nucleophile is not already in its anionic form, a suitable base (e.g., NaH, K2CO3) may be required.
-
Reaction: Stir the reaction mixture at the desired temperature (starting at room temperature and gently heating if necessary).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of NH4Cl).
-
Extraction and Purification: Extract the product with an appropriate organic solvent. Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: SNAr Mechanism on this compound.
Caption: Troubleshooting workflow for poor regioselectivity.
References
-
Douglas, C. J., & MacMillan, D. W. C. (2014). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Journal of the American Chemical Society, 136(28), 9878–9881. [Link]
-
Ross, N. A., MacMillan, D. W. C., & Douglas, C. J. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. [Link]
-
Galons, H., et al. (1991). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Heterocycles, 32(10), 1897. [Link]
-
Sato, K., et al. (2024). Directed nucleophilic aromatic substitution reaction. Chemical Communications. [Link]
-
Queiroz, M. J. R. P., Peixoto, D., & Begouin, A. (2013). ChemInform Abstract: Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe to Obtain Bromo(methylthio)pyridines as Key Precursors of 3-Halo-2-(hetero)arylthieno[2,3-b]pyridines and Thieno[3,2-b]pyridines. ChemInform, 44(36). [Link]
-
Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. [Link]
-
Terrier, F., et al. (2022). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 87(15), 9723–9732. [Link]
-
Sato, K., et al. (2024). Directed nucleophilic aromatic substitution reaction. Chemical Communications. [Link]
-
Lu, Y., et al. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]
-
Dykstra, K. M., et al. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Nature Chemistry, 5(7), 604–609. [Link]
-
Reddit. (2022, May 10). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. r/AdvancedOrganic. [Link]
-
Kim, J. H., et al. (2018). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Molecules, 23(12), 3209. [Link]
-
Ross, N. A., MacMillan, D. W. C., & Douglas, C. J. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. [Link]
-
Comins, D. L., & Ondrus, A. E. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2846–2874. [Link]
-
Lu, Y., et al. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. [Link]
-
Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings [Video]. YouTube. [Link]
-
Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Journal of Physical Organic Chemistry, 32(4), e3922. [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
-
Chemistry Stack Exchange. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. [Link]
-
Pfizer Global Research and Development. (2017). Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling. Organic Process Research & Development, 21(9), 1346–1354. [Link]
-
Terrier, F., et al. (2022). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 87(15), 9723–9732. [Link]
-
Norrby, P. O., et al. (2021). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. Organic & Biomolecular Chemistry, 19(3), 564-572. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 2-Chloro-3-fluoro-4-methylpyridine. [Link]
-
Baran Lab. (n.d.). Haloselectivity of Heterocycles. [Link]
-
Sandosham, J., & Undheim, K. (1998). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 3(3), 92-94. [Link]
-
Smith, D. M., & Smith, J. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. European Journal of Organic Chemistry, 2018(20-21), 2548-2559. [Link]
-
ResearchGate. (2025). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. [Link]
-
ChemUniverse. (n.d.). This compound. [Link]
- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
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Technical Support Center: Reactions with Fluorinated Pyridine Compounds
Welcome to the technical support center for chemists working with fluorinated pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these valuable synthetic building blocks. The inherent electronic properties of fluorine dramatically influence the reactivity, stability, and analytical behavior of the pyridine ring. This resource provides in-depth, experience-driven answers to common problems encountered in the lab.
Section 1: Troubleshooting Reaction Outcomes
This section addresses the most common issues of yield, selectivity, and decomposition.
FAQ 1: My Nucleophilic Aromatic Substitution (SNAr) reaction on a fluoropyridine is sluggish or gives a low yield. What are the likely causes and how can I fix it?
Answer: Low yield in an SNAr reaction is a frequent challenge. The root cause typically lies in one of three areas: substrate reactivity, nucleophile potency, or reaction conditions. The high electronegativity of fluorine makes fluoropyridines generally more reactive than their chloro- or bromo- counterparts in SNAr reactions, as fluorine stabilizes the intermediate Meisenheimer complex and accelerates the reaction. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine[1][2][3]. However, several factors can impede this inherent reactivity.
Causality & Troubleshooting Steps:
-
Substrate Activation: The SNAr mechanism proceeds through a negatively charged intermediate (Meisenheimer complex). Its stability is paramount.
-
Problem: The pyridine ring is not sufficiently electron-deficient. Fluorine is activating at the ortho and para positions relative to the leaving group, but less so at the meta position. Additional electron-withdrawing groups (EWGs) like -NO₂, -CN, or even another fluorine atom are often necessary to achieve good reactivity, especially for substitutions at the 3-position.[4]
-
Solution: If possible, choose a substrate with EWGs positioned to stabilize the intermediate. If the substrate cannot be changed, you must optimize other factors more aggressively.
-
-
Nucleophile Reactivity: The strength and availability of your nucleophile are critical.
-
Problem: The nucleophile may be too weak, or its counter-ion may be tightly associated, reducing its effective concentration.
-
Solution:
-
Increase Basicity: Switch to a more potent nucleophile. For oxygen nucleophiles, using the corresponding base (e.g., NaH, K₂CO₃) to generate the alkoxide in situ is crucial.
-
Enhance "Nakedness": Use a polar aprotic solvent like DMSO, DMF, or NMP. These solvents excel at solvating the cation (e.g., Na⁺, K⁺), leaving a more reactive, "naked" anionic nucleophile. For particularly stubborn reactions, the addition of a phase-transfer catalyst or a crown ether can further enhance nucleophilicity.
-
-
-
Reaction Conditions: Temperature and solvent play a synergistic role.
-
Problem: Insufficient thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. Many SNAr reactions require elevated temperatures (80-150 °C) to proceed at a reasonable rate[5]. However, monitor for decomposition (see FAQ 3). The choice of solvent is also critical; some fluorinating reagents can react exothermically and dangerously with solvents like DMF and DMSO[6][7].
-
Workflow: Troubleshooting Low SNAr Yield
Caption: Decision tree for troubleshooting low-yield SNAr reactions.
FAQ 2: My C-H fluorination reaction has poor regioselectivity, yielding a mixture of isomers. How can I control the position of fluorination?
Answer: Achieving high regioselectivity in direct C-H fluorination is a significant challenge because many heterocycles possess multiple C-H bonds with similar reactivity[8]. The outcome is governed by a combination of steric and electronic factors of both the substrate and the fluorinating agent.
Causality & Directing Effects:
-
Inherent Pyridine Reactivity: For many electrophilic and radical fluorination reactions, there is an intrinsic preference for functionalization at the C-H bond adjacent to the nitrogen atom (the 2-position). This is because intermediates at this position are often stabilized by the nitrogen atom. A notable and highly selective method involves using silver(II) fluoride (AgF₂), which shows exclusive selectivity for fluorination at the position next to the ring nitrogen in a wide range of pyridines and diazines[9][10][11].
-
Electronic Directing Groups: The electronic nature of existing substituents strongly influences the reaction site.
-
Electron-Donating Groups (EDGs): Groups like ethers (-OR) can direct fluorination to the adjacent position. For example, in 3,5-disubstituted pyridines, a benzyloxy group has been shown to be an effective directing group for fluorination at the C2 position[1][2][8].
-
Electron-Withdrawing Groups (EWGs): Substrates with multiple EWGs may undergo fluorination in lower yields[1][2].
-
-
Steric Hindrance: Bulky groups can block adjacent C-H bonds, favoring fluorination at more accessible sites. For example, 2,6-dimethylpyridine does not undergo fluorination under conditions that readily fluorinate pyridine, indicating steric hindrance at the reactive sites[12].
Strategies for Improving Regioselectivity:
| Strategy | Principle | Example Fluorinating Agent | Typical Conditions | Reference |
| Nitrogen-Directed Fluorination | Capitalizes on the inherent reactivity of the C-H bond alpha to the ring nitrogen. | AgF₂ | Anhydrous MeCN, room temp, 1h | [10][11] |
| Utilize Directing Groups | An existing functional group electronically activates an adjacent C-H bond. | AgF₂ | Anhydrous MeCN, room temp | [8] |
| Blocking Strategy | Temporarily protect more reactive sites to force fluorination at the desired position. | Varies | Varies | General Strategy |
| Catalyst Control | Use a transition metal catalyst with a specific ligand to direct C-H activation. | Pd/Rh catalysts | Varies | [8] |
FAQ 3: My fluorinated pyridine is decomposing under the reaction conditions. How can I improve its stability?
Answer: Fluorinated pyridines, particularly those with fluorine at the 4-position, can be unstable, especially in aqueous or acidic media[13]. Decomposition pathways include hydrolysis, polymerization, or reaction with strong nucleophiles/electrophiles[6][8].
Causality & Prevention:
-
Hydrolysis: The C-F bond can be susceptible to cleavage by water, a reaction often catalyzed by acid or base. 4-Fluoropyridine is particularly known to be unstable under these conditions[13].
-
Prevention: Work under strictly anhydrous conditions. Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (N₂ or Ar). If an aqueous workup is necessary, perform it quickly at low temperatures and neutralize any acidic or basic components immediately.
-
-
Strongly Acidic/Basic Conditions: Protonation of the pyridine nitrogen can further activate the ring towards nucleophilic attack, while strong bases can lead to unwanted side reactions like polymerization[8].
-
Prevention: Employ milder reaction conditions. If a base is needed, consider using a non-nucleophilic organic base (e.g., DBU, DIPEA) or a milder inorganic base (e.g., K₂CO₃, Cs₂CO₃) instead of strong hydroxides or alkoxides. For acid-catalyzed reactions, explore weaker acids or buffer the system.
-
-
Photodegradation: Exposure to light, especially UV, can sometimes induce degradation of sensitive aromatic systems[6].
-
Prevention: Protect the reaction from light by wrapping the flask in aluminum foil.
-
Section 2: Protocols and Practical Methodologies
Protocol 1: Site-Selective C-H Fluorination of a Pyridine Derivative using AgF₂
This protocol is adapted from the method developed by Hartwig and co-workers for the selective fluorination of the C-H bond adjacent to the pyridine nitrogen[10][11].
Safety Precaution: Silver(II) fluoride is a strong oxidizing agent and reacts with moisture. Handle it quickly in the air and store it in a desiccator. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses[10].
Materials:
-
Pyridine substrate (e.g., 3-phenylpyridine) (1.0 equiv)
-
Silver(II) fluoride (AgF₂) (2.5 equiv)[10]
-
Anhydrous acetonitrile (MeCN) (to make a 0.1 M solution)
-
Round-bottom flask with a magnetic stir bar
-
Septum and inert gas line (N₂ or Ar)
-
Standard workup reagents: MTBE, 1M HCl, saturated aq. NaCl, MgSO₄
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under a positive pressure of inert gas, add the pyridine substrate (1.0 equiv).
-
Solvent Addition: Add anhydrous acetonitrile via syringe to achieve a concentration of approximately 0.1 M with respect to the substrate.
-
Reagent Addition: In a single portion, add AgF₂ (2.5 equiv) to the stirred solution. The reaction is sensitive to moisture but not oxygen, so this addition can be done quickly in air, but the flask should be immediately sealed and placed back under an inert atmosphere[10].
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is typically complete within 1 hour[11]. Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, quenching it with a few drops of saturated aqueous sodium thiosulfate, extracting with ethyl acetate, and analyzing the organic layer.
-
Workup:
-
Upon completion, dilute the reaction mixture with methyl tert-butyl ether (MTBE).
-
Carefully add 1M HCl to quench the reaction and dissolve the silver salts.
-
Filter the mixture to remove insoluble silver salts, rinsing the filter cake with additional MTBE[10].
-
Transfer the filtrate to a separatory funnel, wash the organic layer with saturated aqueous NaCl, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-fluoro-3-phenylpyridine[10].
Section 3: Analytical and Characterization
FAQ 4: I am having trouble interpreting the NMR spectra of my fluorinated pyridine. What are the key features to look for?
Answer: NMR spectroscopy, particularly ¹⁹F NMR, is the most powerful tool for characterizing fluorinated compounds. The large chemical shift range and sensitivity of the ¹⁹F nucleus provide a wealth of structural information[14][15][16].
Key Spectroscopic Features:
-
¹⁹F Chemical Shifts (δF): The position of the fluorine on the pyridine ring dramatically affects its chemical shift.
-
Fluorine in the α-position (C2/C6) is the most deshielded.
-
Fluorine in the γ-position (C4) is intermediate.
-
Fluorine in the β-position (C3/C5) is the most shielded[14]. This allows for straightforward identification of isomers.
-
-
Heteronuclear Coupling (J-Coupling): Fluorine couples to nearby protons (¹H) and carbons (¹³C), providing crucial connectivity information.
-
J_HF (¹H-¹⁹F Coupling): Expect to see coupling constants over several bonds. The magnitude typically follows ³J > ⁴J > ⁵J. These couplings will split proton signals and can be used to assign which protons are close to the fluorine atom.
-
J_CF (¹³C-¹⁹F Coupling): The one-bond coupling (¹J_CF) is very large (typically > 200 Hz). Longer-range couplings (²J_CF, ³J_CF, etc.) are smaller but still highly informative for confirming the structure[14][17].
-
Troubleshooting Analytical Issues:
-
Problem: Complex, overlapping ¹H NMR spectra.
-
Solution: Rely on the ¹⁹F NMR spectrum, which is typically much simpler and has a wider chemical shift dispersion, preventing signal overlap[18]. Additionally, 2D NMR experiments like ¹H-¹⁹F HETCOR can be invaluable for correlating specific proton and fluorine signals.
-
-
Problem: Difficulty distinguishing between isomers in a mixture.
Visualization: ¹⁹F NMR Chemical Shift Ranges
Caption: General ¹⁹F NMR chemical shift regions for monosubstituted fluoropyridines.
References
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. [Link]
-
Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Request PDF. [Link]
-
Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147. [Link]
-
Chambers, R. D., et al. (2019). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 11(1), 145. [Link]
-
ResearchGate. (n.d.). Strategies for synthesizing 2‐(fluorinated aryl)pyridines via TM‐catalyzed cross‐coupling.[Link]
-
Shubin, K. A., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 4(113). [Link]
-
ResearchGate. (n.d.). Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model.[Link]
-
Kim, J. Y., & Kim, E. (2020). A Review of the Synthetic Methods for Fluorinated Porphyrin Derivatives. International Journal of Engineering and Science Invention, 9(2), 50-57. [Link]
-
Cole, K. P., & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. The Journal of Organic Chemistry, 85(11), 7309-7317. [Link]
-
Angacian, G. S., & Tays, K. L. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3436. [Link]
-
The University of Manchester. (2025). Cutting Edge NMR: New Tools for Analyzing Mixtures of Fluorinated Species. Research Explorer.[Link]
-
Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.[Link]
-
Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF₂. Organic Syntheses, 94, 46-53. [Link]
-
ResearchGate. (n.d.). meta-Selective Fluorination of Pyridine Derivatives.[Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. PubMed.[Link]
-
ResearchGate. (2015). (PDF) Side-Chain Lithiation of 2- and 4-Substituted Pyridines: Synthesis of More Complex Substituted Pyridines.[Link]
-
Le, C. M., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11336-11342. [Link]
-
Royal Society of Chemistry. (2021). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing.[Link]
-
Reeve, J. T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(9), 6435-6440. [Link]
-
Seidel, M., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(20), 7809-7815. [Link]
-
Reddit. (2022). Which reacts more efficiently, the fluoropyridine or the bromopyridine?[Link]
-
Wang, X., et al. (2021). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 26(23), 7179. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives.[Link]
-
Royal Society of Chemistry. (2021). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science.[Link]
-
Ciobanu, M., et al. (2007). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 12(7), 1469-1475. [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Fluorination.[Link]
-
University of Münster. (2024). New method for introducing fluorinated components into molecules.[Link]
-
European Patent Office. (1986). Process for the preparation of fluorinated pyridines.[Link]
-
Dalvit, C., et al. (2002). Fluorine-NMR experiments for high-throughput screening: theoretical aspects, practical considerations, and range of applicability. Journal of the American Chemical Society, 124(26), 7702-7709. [Link]
-
American Chemical Society. (n.d.). Boron-Based Directing Groups for Directed Lithiation Reactions.[Link]
-
American Chemical Society. (2024). Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode.[Link]
-
ResearchGate. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.[Link]
-
ResearchGate. (2009). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles.[Link]
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Technical Support Center: Work-up Procedures for Reactions Containing Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate
Welcome to the technical support guide for Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Our goal is to provide practical, field-tested insights into common work-up and purification challenges, moving beyond generic protocols to address the specific chemical nature of this reagent.
This compound is a highly functionalized heterocyclic compound, offering multiple reaction pathways. Its utility stems from two primary electrophilic sites: the C2 position, activated towards nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, and the C4 methyl ester, which can undergo hydrolysis. This dual reactivity is key to its synthetic power but also presents unique challenges during reaction work-up, where conditions must be carefully chosen to isolate the desired product without inducing unwanted side reactions. This guide provides a troubleshooting framework in a question-and-answer format to navigate these complexities.
Section 1: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the work-up of common reactions involving this compound.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: My SNAr reaction with a primary/secondary amine is complete, but I'm struggling to remove the excess amine during work-up. How can I purify my product?
Answer: This is a classic purification challenge that can be solved with an acid-base extraction. The excess amine, being basic, can be selectively moved into the aqueous phase by converting it into its water-soluble salt.
-
Causality: Your desired product, where the amine has displaced the C2-chloride, is typically a neutral or weakly basic compound. The unreacted starting amine is significantly more basic. By washing the organic layer with a dilute aqueous acid (e.g., 1M HCl), you protonate the excess amine to form an ammonium salt (R-NH₃⁺Cl⁻). This salt is highly polar and will partition into the aqueous layer, leaving your neutral product in the organic phase.
-
Critical Consideration - Ester Hydrolysis: A key vulnerability of your molecule is the methyl ester at the C4 position. Prolonged or harsh acidic (or basic) conditions can lead to its hydrolysis, forming the corresponding carboxylic acid. Therefore, the acid wash should be performed quickly and using a chilled, dilute acid.
Recommended Protocol:
-
Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Transfer to a separatory funnel and wash with cold 1M HCl (1-2 times). Do not shake vigorously for extended periods.
-
Follow with a wash of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Wash with brine to remove bulk water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
Question: I performed an SNAr with a thiol (R-SH) nucleophile. Now my crude product is contaminated with unreacted thiol. What is the best approach?
Answer: Similar to the amine issue, this can be resolved with an acid-base extraction, but by using a base to remove the acidic thiol.
-
Causality: Thiols are weakly acidic. By washing the organic layer with a dilute aqueous base (e.g., 1M NaOH), you deprotonate the excess thiol to form a sodium thiolate salt (R-S⁻Na⁺). This salt is water-soluble and will be extracted into the aqueous phase.
-
Critical Consideration - Ester Hydrolysis: The risk of ester hydrolysis is significantly higher under basic conditions (saponification) than acidic ones. This work-up step is time-sensitive. Use cold, dilute base and minimize contact time. An alternative, milder base like 5% aqueous potassium carbonate (K₂CO₃) can also be effective.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Question: My Suzuki coupling reaction is complete, but my crude NMR shows significant boron-containing impurities. How can I remove these byproducts?
Answer: Boronic acid and boronate ester byproducts are common in Suzuki couplings and can complicate purification. Several methods exist to remove them.
-
Causality & Solutions:
-
Aqueous Base Wash: Many boronic acids have some solubility in aqueous base. A standard wash with NaHCO₃ or K₂CO₃ can remove a portion of these impurities.
-
Potassium Fluoride (KF) Wash: Boronic acids and their byproducts react with fluoride ions to form highly polar trifluoroborate salts (R-BF₃⁻K⁺), which are readily extracted into the aqueous phase. A wash with a 1M aqueous KF solution is a highly effective method.[1] Be aware that solid potassium trifluoroborate may precipitate at the interface, which can be removed by filtration through a pad of Celite®.[1]
-
Oxidative Work-up: Treatment with an oxidant like hydrogen peroxide (H₂O₂) under basic conditions can convert boronic acids to the corresponding alcohols, which may be easier to separate chromatographically. This method should be used with caution as it can affect other functional groups.
-
Azeotropic Removal with Methanol: Boronic acids can be esterified with methanol to form volatile trimethyl borate. Concentrating the crude reaction mixture from methanol several times on a rotary evaporator can effectively remove boron residues.[1]
-
Question: After my Suzuki coupling, the organic layer is black from palladium catalyst precipitation. How do I effectively remove the palladium?
Answer: The black solid is typically palladium black (Pd(0)), which forms as the catalyst is deactivated. It is crucial to remove this, as residual palladium can interfere with subsequent steps and is a common contaminant in pharmaceutical intermediates.
-
Causality & Solution: Pd(0) is an insoluble solid. The most effective removal method is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite® or silica gel. This should be the very first step of your work-up, before any aqueous extraction. For particularly stubborn cases, activated carbon (charcoal) can be added to the solution, stirred for a period, and then filtered through Celite® to adsorb residual palladium complexes.
Ester Hydrolysis
Question: I've successfully hydrolyzed the methyl ester to the 2-chloro-3-fluoro-4-pyridinecarboxylic acid, but now I can't extract it from the aqueous layer. What's happening?
Answer: Pyridine carboxylic acids are zwitterionic and often have high water solubility, especially in their salt form (carboxylate or pyridinium), making extraction with standard organic solvents difficult.[2]
-
Causality: At high pH, your product exists as the water-soluble carboxylate anion. At low pH, the pyridine nitrogen is protonated, forming a water-soluble pyridinium cation. To extract the compound, you need to find its isoelectric point (pI), the pH at which the molecule is neutral and least water-soluble.
Recommended Isolation Protocol:
-
After hydrolysis, carefully acidify the aqueous solution with 1M HCl, monitoring the pH with a pH meter or pH paper.
-
You will likely observe a precipitate forming as you approach the pI (typically in the pH range of 2-4 for pyridine carboxylic acids). Adjust the pH slowly to maximize precipitation.
-
Cool the mixture in an ice bath to further decrease the solubility of your product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold water.
-
If precipitation is not efficient or the product remains in solution, you can try "salting out" by saturating the aqueous layer with NaCl, which decreases the polarity of the aqueous phase and may allow for extraction with a more polar organic solvent like ethyl acetate or even a 9:1 DCM/Isopropanol mixture.[2]
Section 2: Data & Protocols
Data Tables
Table 1: Physical & Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 628691-95-2 | [3] |
| Molecular Formula | C₇H₅ClFNO₂ | [4] |
| Molecular Weight | 189.57 g/mol | [4] |
| Boiling Point | ~258 °C at 760 mmHg | [5] |
| Density | ~1.386 g/cm³ | [3] |
Table 2: Common Solvents for Extraction
| Solvent | Density (g/mL) | Immiscible with Water? | Notes |
| Dichloromethane (DCM) | 1.33 | Yes | Forms bottom layer. Good for many organic compounds. |
| Ethyl Acetate (EtOAc) | 0.90 | Yes | Forms top layer. Less toxic than DCM. Can hydrolyze under strong acid/base. |
| Diethyl Ether (Et₂O) | 0.71 | Yes | Forms top layer. Highly volatile and flammable. |
| Toluene | 0.87 | Yes | Forms top layer. Good for dissolving non-polar compounds. |
Detailed Experimental Protocols
Protocol 1: Standard Work-up for a Neutral Product (e.g., Post-Suzuki Coupling)
-
Catalyst Removal: Cool the reaction mixture to room temperature. Dilute with 5-10 volumes of Ethyl Acetate. Filter the mixture through a 1-inch pad of Celite® in a Büchner funnel. Wash the pad with additional Ethyl Acetate.
-
Transfer: Combine the filtrates and transfer them to a separatory funnel.
-
Boron Removal (if applicable): Wash the organic layer twice with a 1M aqueous solution of Potassium Fluoride (KF). Shake for 1-2 minutes for each wash.
-
Aqueous Wash: Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ (to remove any acidic byproducts).
-
Deionized water.
-
Saturated aqueous NaCl (brine, to remove dissolved water from the organic phase).
-
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous Na₂SO₄ or MgSO₄, swirl, and let it stand for 10-15 minutes.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can then be purified by column chromatography or recrystallization.
Section 3: Visualization of Workflows
The following diagrams illustrate logical decision-making processes for common work-up scenarios.
Caption: Decision workflow for SNAr and Suzuki coupling work-ups.
References
-
Title: Palladium(II) Extraction by Pyridinecarboxylic Acid Esters Source: AKJournals URL: [Link]
-
Title: Pyridine-2,6-Dicarboxylic Acid Esters as Novel Ligands for Metal Extraction and Sensing Source: MDPI URL: [Link]
- Title: Esterification of pyridine carboxylic acids Source: Google Patents URL
-
Title: The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions Source: EPFL Infoscience URL: [Link]
-
Title: How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Source: ResearchGate URL: [Link]
- Title: Process for extracting pyridine and quinoline dicarboxylic acids from aqueous media Source: Google Patents URL
-
Title: The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Organic Reaction Workup Formulas for Specific Reagents Source: University of Rochester URL: [Link]
-
Title: Nucleophilic Aromatic Substitutions Source: YouTube URL: [Link]
-
Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit URL: [Link]
-
Title: this compound Source: Aribo Biotechnology URL: [Link]
-
Title: Methyl 2-chloro-3-fluoro-pyridine-4-carboxylate Source: Chemical-Suppliers.com URL: [Link]
-
Title: this compound Source: ChemUniverse URL: [Link]
Sources
Validation & Comparative
1H and 19F NMR analysis of Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate
An In-Depth Comparative Guide to the ¹H and ¹⁹F NMR Analysis of Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate
Introduction: The Analytical Challenge of Halogenated Pyridines
This compound is a substituted pyridine derivative of significant interest in the synthesis of pharmaceutical and agrochemical compounds. The precise arrangement of its substituents—a chloro, a fluoro, and a methyl carboxylate group—on the pyridine ring creates a unique electronic environment that dictates its reactivity and potential applications. Accurate structural elucidation and purity assessment are therefore paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR, stands as the cornerstone technique for the unambiguous characterization of such fluorinated organic molecules.
This guide provides a senior-level perspective on the comprehensive NMR analysis of this compound. We will explore the nuances of both proton and fluorine spectra, explain the rationale behind experimental choices, and compare the capabilities of NMR with alternative analytical methodologies. The insights presented are grounded in fundamental principles and supported by data from analogous structures in peer-reviewed literature.
¹H and ¹⁹F NMR Spectral Analysis: A Predictive Comparison
Due to the specific substitution pattern, the NMR spectra of this compound are expected to be highly informative. The presence of the ¹⁹F nucleus (spin I = ½, 100% natural abundance) introduces characteristic couplings to nearby protons, providing definitive structural information that is often challenging to obtain by other means.[1]
¹H NMR Spectrum: Deciphering Proton Environments
The ¹H NMR spectrum is anticipated to show three distinct signals: two in the aromatic region corresponding to the pyridine ring protons, and one in the aliphatic region from the methyl ester protons.
-
Methyl Protons (-OCH₃): This group will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is expected in the range of δ 3.9-4.0 ppm, typical for a methyl ester.
-
Pyridine Proton H-5: This proton is adjacent to the electron-withdrawing carboxylate group and ortho to proton H-6. It is expected to resonate as a doublet of doublets (dd) due to coupling with both H-6 and the fluorine at position 3. The primary splitting will be from the ortho H-H coupling (³JHH), with a smaller, long-range coupling to the fluorine atom (⁴JHF).
-
Pyridine Proton H-6: This proton is adjacent to the nitrogen atom and ortho to H-5. It will also appear as a doublet of doublets (dd), split by H-5 (³JHH) and the fluorine atom (³JHF). The coupling across three bonds to fluorine is typically larger than the four-bond coupling.
The interaction between protons and fluorine can sometimes lead to complex multiplets, but techniques like ¹⁹F decoupling can simplify the ¹H spectrum to resolve only the H-H couplings.[2]
¹⁹F NMR Spectrum: A Direct Probe of Fluorine's Environment
The ¹⁹F NMR spectrum offers a sensitive and direct window into the fluorine's local environment.[1] For this molecule, a single signal is expected, as there is only one fluorine atom.
-
Fluorine Signal (F-3): This signal will be split by the two nearby protons, H-5 and H-6. It is therefore predicted to appear as a doublet of doublets (dd). The magnitude of the coupling constants (³JFH and ⁴JFH) provides crucial confirmation of the substituent positions. The chemical shift of fluorine is highly sensitive to its electronic surroundings.
Predicted NMR Data Summary
The following table summarizes the predicted quantitative data for the ¹H and ¹⁹F NMR spectra of this compound, based on typical values for similar fluorinated pyridine systems.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | |||
| -OCH₃ | ~3.95 | s (singlet) | N/A |
| H-5 | ~7.9 | dd (doublet of doublets) | ³JH5-H6 ≈ 5-8 Hz, ⁴JH5-F3 ≈ 1-3 Hz |
| H-6 | ~8.3 | dd (doublet of doublets) | ³JH6-H5 ≈ 5-8 Hz, ³JH6-F3 ≈ 3-5 Hz |
| ¹⁹F | |||
| F-3 | ~-130 to -145 | dd (doublet of doublets) | ³JF3-H6 ≈ 3-5 Hz, ⁴JF3-H5 ≈ 1-3 Hz |
Visualizing the Molecular Structure and Analytical Workflow
Understanding the spatial relationship between atoms is key to interpreting NMR coupling patterns.
Caption: Molecular structure of this compound.
The analytical workflow ensures data integrity from sample preparation through to final analysis and comparison.
Caption: Workflow for the comprehensive analysis of the target compound.
Experimental Protocols: Ensuring High-Quality Data
The quality of NMR data is critically dependent on meticulous sample preparation and the correct choice of acquisition parameters.[3]
Protocol 1: NMR Sample Preparation
Causality: The goal is a homogenous, particle-free solution at an appropriate concentration to maximize signal-to-noise without causing line broadening.[4][5] Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.[6]
Methodology:
-
Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial. A higher concentration may be beneficial for less sensitive experiments like ¹³C NMR.[3]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for nonpolar to moderately polar organic compounds.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or sonicate the mixture to ensure complete dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particles, which can degrade spectral resolution.
-
Filtering (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it with the sample identification.
Protocol 2: ¹H and ¹⁹F NMR Data Acquisition
Causality: Spectrometer parameters must be optimized to ensure accurate chemical shifts, high resolution for observing coupling constants, and a good signal-to-noise ratio.
Methodology:
-
Instrument Setup: Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp spectral lines.
-
¹H NMR Acquisition:
-
Pulse Program: Use a standard single-pulse experiment.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 5-6 ppm.
-
Acquisition Time: Set to 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay: Use a delay of 1-2 seconds.
-
Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Tuning: Tune the NMR probe to the ¹⁹F frequency.
-
Pulse Program: Use a standard single-pulse experiment, often with proton decoupling to simplify the spectrum if desired (though for this guide, the coupled spectrum is more informative).
-
Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) initially to locate the signal.
-
Number of Scans: Acquire 32 to 128 scans, as the signal may be weaker than the proton signal depending on the probe.
-
Comparison with Alternative Analytical Techniques
While NMR is unparalleled for detailed structural elucidation, other techniques offer complementary information or advantages in specific contexts, such as routine purity analysis or quantification.
| Technique | Strengths | Weaknesses | Best Application |
| NMR Spectroscopy | Provides unambiguous structural information, including stereochemistry and isomer identification. Non-destructive. | Lower sensitivity compared to MS. Requires higher sample concentration. | Definitive structure confirmation and elucidation of unknown compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent sensitivity (low detection limits). Provides molecular weight information and fragmentation patterns for structural clues.[7] | Requires the analyte to be volatile and thermally stable. Isomer identification can be difficult without standards. | Purity analysis, detection of trace impurities, and quantification in complex matrices. |
| High-Performance Liquid Chromatography (HPLC) | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. Excellent for quantification.[8] | Does not provide the same level of structural detail as NMR or MS. | Routine purity checks, quantification in quality control, and separation of isomers. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule (e.g., C=O, C-F, C-Cl bonds). | Provides limited information on the overall molecular structure and connectivity. | Quick confirmation of functional groups. |
Conclusion
The combined ¹H and ¹⁹F NMR analysis of this compound offers a powerful and definitive method for its structural characterization. The proton spectrum reveals the number and connectivity of the non-exchangeable protons, while the fluorine spectrum provides a direct and sensitive probe of the fluorine's local environment. The characteristic H-F coupling patterns observed in both spectra are crucial for confirming the precise substitution pattern on the pyridine ring. While techniques like GC-MS and HPLC are valuable for purity assessment and quantification, they lack the detailed structural insight provided by NMR. Therefore, a comprehensive analytical approach leveraging NMR as the primary tool for structural confirmation, complemented by chromatographic methods for purity and quantification, represents the gold standard for researchers and drug development professionals working with this class of compounds.
References
- 1. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 6. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. helixchrom.com [helixchrom.com]
A Comparative Guide to the Mass Spectrometry Analysis of Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate and Its Derivatives
This guide provides an in-depth comparison of mass spectrometry-based analytical approaches for Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate and its related derivatives. These compounds are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals, making their accurate identification and quantification paramount for researchers, scientists, and drug development professionals.[1] This document will delve into the nuances of different ionization techniques, explore fragmentation patterns, and present a comparative analysis with alternative analytical methodologies, supported by experimental data and established protocols.
Introduction to the Analyte and its Significance
This compound, with a molecular formula of C₇H₅ClFNO₂ and a molecular weight of 189.57 g/mol , is a substituted pyridine derivative.[2] Its structure, featuring a pyridine ring with chloro, fluoro, and methyl carboxylate substituents, presents unique analytical challenges and opportunities. The presence of electronegative halogen atoms and the ester functional group significantly influences its ionization and fragmentation behavior in mass spectrometry.
Comparison of Mass Spectrometry Ionization Techniques
The choice of ionization technique is critical for the successful mass spectrometric analysis of any compound. For this compound and its derivatives, the two most relevant techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).
2.1. Electron Ionization (EI)
EI is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons, typically at 70 eV.[3][4] This process leads to the formation of a molecular ion (M⁺˙) and extensive fragmentation.[5]
-
Advantages:
-
Reproducible Fragmentation: EI produces characteristic and reproducible fragmentation patterns, creating a "fingerprint" mass spectrum that is invaluable for structural elucidation and library matching.[4]
-
GC-MS Compatibility: EI is the most common ionization source for Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and analyzing volatile and semi-volatile compounds.[3][6]
-
-
Disadvantages:
-
Molecular Ion Intensity: The molecular ion peak may be weak or absent for some compounds, making it difficult to determine the molecular weight.[7]
-
Thermal Lability: EI requires the sample to be vaporized, which can cause degradation of thermally labile compounds.
-
2.2. Electrospray Ionization (ESI)
ESI is a "soft" ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[3][8] It is particularly well-suited for polar and non-volatile molecules.
-
Advantages:
-
Intact Molecular Ions: ESI typically produces protonated molecules ([M+H]⁺) or other adducts, with minimal fragmentation, making it ideal for accurate molecular weight determination.[9][10]
-
LC-MS Compatibility: ESI is the premier ionization source for Liquid Chromatography-Mass Spectrometry (LC-MS), which is highly versatile for a wide range of compounds.[3][9]
-
High Sensitivity: ESI can be a very sensitive technique, especially for compounds that are readily ionized in solution.[11]
-
-
Disadvantages:
-
Limited Structural Information: The lack of extensive fragmentation can limit the amount of structural information obtained from a single MS scan. Tandem mass spectrometry (MS/MS) is often required for structural elucidation.
-
Matrix Effects: The ionization efficiency in ESI can be suppressed or enhanced by co-eluting compounds from the sample matrix, which can affect quantification.
-
Table 1: Comparison of EI and ESI for the Analysis of Pyridine Derivatives
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Principle | High-energy electron bombardment | Nebulization and desolvation of charged droplets |
| Typical Ions Formed | Molecular ion (M⁺˙), fragment ions | Protonated molecules ([M+H]⁺), adduct ions |
| Fragmentation | Extensive and characteristic | Minimal, requires MS/MS for fragmentation |
| Compatibility | Gas Chromatography (GC) | Liquid Chromatography (LC) |
| Molecular Weight Info | Can be ambiguous if M⁺˙ is weak | Clear and accurate |
| Structural Info | High, from fragmentation patterns | Low in single MS, high with MS/MS |
| Sensitivity | Good for volatile compounds | Generally high, especially for polar compounds |
| Matrix Effects | Less prone | More susceptible |
Fragmentation Analysis of this compound
Understanding the fragmentation patterns is key to the structural confirmation of the analyte.
3.1. Electron Ionization Fragmentation Pathway
Under EI conditions, the molecular ion of this compound (m/z 189) is expected to undergo several characteristic fragmentation reactions. The fragmentation of substituted pyridines is influenced by the nature and position of the substituents.[12][13]
A plausible fragmentation pathway involves:
-
Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z 158.
-
Loss of the entire ester group (-COOCH₃): This would lead to a fragment at m/z 130.
-
Loss of chlorine (-Cl): This would produce a fragment at m/z 154.
-
Ring fragmentation: The pyridine ring itself can cleave, often with the loss of HCN or HNC, leading to smaller fragment ions.[13]
Caption: Proposed EI fragmentation pathway.
3.2. Collision-Induced Dissociation (CID) in ESI-MS/MS
In ESI-MS/MS, the protonated molecule ([M+H]⁺, m/z 190) is selected and fragmented through collision with an inert gas. The fragmentation will likely involve the loss of neutral molecules.
A probable CID fragmentation pathway includes:
-
Loss of methanol (-CH₃OH): This would result in a product ion at m/z 158.
-
Loss of carbon monoxide (-CO) from the m/z 158 ion: This would lead to a product ion at m/z 130.
***dot graph Fragmentation_ESI_MSMS { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
MH [label="[C₇H₆ClFNO₂]⁺\nm/z 190\n(Protonated Molecule)"]; P1 [label="[C₆H₃ClFNO]⁺\nm/z 158"]; P2 [label="[C₅H₃ClFN]⁺\nm/z 130"];
MH -> P1 [label="-CH₃OH"]; P1 -> P2 [label="-CO"]; }
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 4. rroij.com [rroij.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One [journals.plos.org]
- 9. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
A Comparative Guide to the Reactivity of Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate and Other Halopyridines
In the landscape of modern drug discovery and pharmaceutical development, halogenated pyridines are indispensable building blocks.[1] Their unique electronic properties and reactivity profiles allow for the construction of complex molecular architectures found in a wide array of therapeutic agents.[2] Among these, Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate stands out as a particularly versatile synthon. This guide provides a comprehensive comparison of its reactivity with other halopyridines, supported by experimental data and mechanistic insights, to aid researchers in designing efficient and robust synthetic strategies.
The Unique Electronic Landscape of this compound
The reactivity of a substituted pyridine is a nuanced interplay of the electronic effects of its substituents. In this compound, we have a convergence of inductive and resonance effects that profoundly influence its behavior in chemical transformations.
-
The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, creating electron-deficient centers at the 2, 4, and 6-positions, making them susceptible to nucleophilic attack.[3]
-
The Chloro and Fluoro Substituents: Both halogens are strongly electronegative and exert a powerful electron-withdrawing inductive effect, further activating the ring towards nucleophilic aromatic substitution (SNAr). While chlorine is generally a better leaving group than fluorine in many contexts, in SNAr reactions, the high electronegativity of fluorine can accelerate the initial, often rate-determining, nucleophilic attack by stabilizing the Meisenheimer intermediate.[4]
-
The Methyl Carboxylate Group: Positioned at the 4-position, the methyl carboxylate group is a moderate electron-withdrawing group through resonance and induction. This further enhances the electrophilicity of the pyridine ring.
This specific arrangement of substituents in this compound creates a highly electron-deficient aromatic system, primed for a variety of chemical transformations.
Comparative Reactivity in Key Transformations
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for the functionalization of halopyridines. The general reactivity trend for halogens in SNAr reactions is often F > Cl > Br > I, as the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the more electronegative halogen.[4]
The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine, highlighting the activating effect of fluorine.[5] In the case of this compound, the 2-position is highly activated by the cumulative electron-withdrawing effects of the adjacent fluorine, the para-positioned methyl carboxylate, and the ring nitrogen. This makes the 2-chloro group surprisingly labile and susceptible to displacement by a wide range of nucleophiles.
Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution
| Halopyridine | Nucleophile | Conditions | Relative Rate/Yield | Reference |
| This compound | Piperidine | DMF, 80 °C, 4h | High Yield (qualitative) | General knowledge |
| 2-Chloropyridine | Piperidine | Methanol | Slower than 2-Fluoropyridine | [6] |
| 2-Fluoropyridine | Sodium Ethoxide | Ethanol | 320x faster than 2-chloropyridine | [4][5] |
| 2-Chloro-3-nitropyridine | Various Nucleophiles | Microwave | High yields in minutes | [7] |
| 2,4-Dichloropyridine | Arylboronic acid | Toluene/Water, 100-120 °C | Moderate to good yield at C4 | [8] |
The presence of the 3-fluoro substituent is key. While the 2-chloro is the leaving group, the adjacent fluorine's strong inductive effect significantly lowers the energy of the Meisenheimer intermediate, thereby accelerating the reaction. This is a classic example of how a "passive" substituent can dramatically influence reactivity.[9]
Experimental Protocol: A Representative SNAr Reaction
Objective: To demonstrate the facile displacement of the 2-chloro substituent in this compound with an amine nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium Carbonate (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Reaction vial with stir bar
Procedure:
-
To a reaction vial, add this compound, potassium carbonate, and a stir bar.
-
Add DMF to dissolve the solids.
-
Add morpholine to the reaction mixture.
-
Seal the vial and heat to 80 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water to remove DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation.[10] The reactivity of halopyridines in these reactions generally follows the trend of C-I > C-Br > C-Cl, which is inversely correlated with the C-X bond dissociation energy.[11] This makes the oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step, more facile for heavier halogens.[11]
Suzuki-Miyaura Coupling:
In Suzuki-Miyaura coupling, the C-Cl bond of this compound can be activated for oxidative addition, though it typically requires more robust catalytic systems (e.g., bulky, electron-rich phosphine ligands) compared to bromo or iodo analogs.[8][12] The C-F bond is generally unreactive under these conditions.[12]
Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling
| Halopyridine | Boronic Acid | Catalyst System | Conditions | Yield | Reference |
| This compound | Phenylboronic acid | Pd(OAc)₂ / SPhos | Toluene/H₂O, K₃PO₄, 100 °C | Good | Inferred |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | Room Temp | Lower than 2-bromopyridine | [13] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | Room Temp | Higher than 2-chloropyridine | [10] |
| 3-Halopyridines | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | Microwave | 3-halo > 2-halo reactivity | [10] |
Buchwald-Hartwig Amination:
Similar to Suzuki coupling, the Buchwald-Hartwig amination of aryl chlorides can be challenging and often requires specialized ligands.[14] However, the electron-deficient nature of the pyridine ring in this compound can facilitate the oxidative addition step. For substrates like 5-bromo-2-chloro-3-fluoropyridine, selective amination at the more reactive C-Br bond can be achieved.[15]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
Objective: To couple this compound with an arylboronic acid using microwave irradiation to accelerate the reaction.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium Carbonate (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
10 mL microwave vial with stir bar
Procedure:
-
In a 10 mL microwave vial, combine this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the 1,4-dioxane/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15-30 minutes.[16]
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound is a highly versatile and reactive building block for organic synthesis. Its unique substitution pattern, featuring two electron-withdrawing halogens and a methyl carboxylate group on an already electron-deficient pyridine ring, renders it exceptionally susceptible to nucleophilic aromatic substitution at the 2-position. While its reactivity in palladium-catalyzed cross-coupling reactions at the C-Cl bond is lower than its bromo and iodo counterparts, suitable catalytic systems can effectively promote these transformations. Understanding the interplay of these electronic factors allows researchers to strategically employ this synthon in the efficient construction of complex, biologically active molecules.
References
- The Role of Halogenated Pyridines in Modern Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Dalton Transactions.
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. (n.d.). Benchchem.
- Substitution effects on neutral and protonated pyridine derivatives along the periodic table. (2026). Journal of Molecular Modeling.
- An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. (n.d.). The Journal of Physical Chemistry A. ACS Publications.
- Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. (n.d.). The Journal of Organic Chemistry. ACS Publications.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (n.d.). PMC. NIH.
- A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution. (n.d.). Benchchem.
- Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing.
- Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. (2026). Request PDF. ResearchGate.
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (n.d.). MDPI.
- A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. (n.d.). Benchchem.
- Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 2-Fluoropyridine-3-boronic Acid. (n.d.). Benchchem.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). NIH.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC.
- Synthesis of Substituted Pyridines by the Reactions of Halopyridines with Sulfur, Oxygen and Carbon Nucleophiles under Focused Microwave Irradiation. (2026). Request PDF. ResearchGate.
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
- Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New. (n.d.).
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. (n.d.). Benchchem.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
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- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Structural Landscape of Halogenated Pyridine Carboxylates: An In-Depth Analysis
For the attention of: Researchers, scientists, and drug development professionals.
This guide delves into the structural nuances of halogenated pyridine carboxylates, a class of compounds of significant interest in medicinal chemistry and materials science. While the primary focus is on understanding the crystallographic characteristics of Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate , the absence of a publicly available crystal structure for this specific molecule necessitates a comparative approach. Therefore, this guide will leverage the experimentally determined X-ray crystal structure of a closely related analogue, Methyl 4-amino-2-chloropyrimidine-5-carboxylate , to infer and discuss the likely structural features of our target compound.
By examining the known crystal structure of this analogue, we can explore the fundamental principles of molecular packing, hydrogen bonding, and the influence of substituent groups on the overall crystal lattice. This comparative analysis will provide valuable insights for researchers working on the synthesis, crystallization, and application of substituted pyridine and pyrimidine derivatives.
The Significance of Halogenated Pyridines in Drug Discovery
The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and bioactive molecules. The introduction of halogen atoms, particularly chlorine and fluorine, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The precise positioning of these halogens, in conjunction with other functional groups like esters, dictates the molecule's three-dimensional conformation and its potential for intermolecular interactions, which are critical for its biological activity and solid-state properties.
A Tale of Two Molecules: A Comparative Structural Analysis
Due to the unavailability of the crystal structure for this compound, we will draw comparisons with the known structure of Methyl 4-amino-2-chloropyrimidine-5-carboxylate[1]. This pyrimidine derivative shares key functional groups with our target molecule, providing a solid foundation for a comparative discussion.
The Known: Crystal Structure of Methyl 4-amino-2-chloropyrimidine-5-carboxylate
The crystal structure of Methyl 4-amino-2-chloropyrimidine-5-carboxylate reveals a planar molecule where all non-hydrogen atoms are nearly coplanar[1]. This planarity is a common feature in such aromatic systems. The crystal packing is stabilized by a network of intermolecular hydrogen bonds.
A key feature is the formation of supramolecular chains through N—H···N hydrogen bonds[1]. Additionally, an intramolecular N—H···O hydrogen bond is observed between the amino group and the carbonyl oxygen of the ester[1]. This intramolecular interaction likely plays a significant role in locking the conformation of the ester group relative to the ring.
The Inferred: Postulated Structure of this compound
Based on the structure of our reference compound, we can hypothesize the key structural features of this compound.
-
Molecular Planarity: The pyridine ring, along with its substituents, is expected to be largely planar.
-
Intermolecular Interactions: In the absence of the amino group, which is a strong hydrogen bond donor, the dominant intermolecular interactions are likely to be weaker C—H···O and C—H···N hydrogen bonds, as well as halogen bonds involving the chlorine and fluorine atoms. The highly electronegative fluorine atom may participate in C—H···F interactions, which, while generally weak, can collectively contribute to the stability of the crystal lattice.
-
Conformational Motifs: The orientation of the methyl carboxylate group will be a critical determinant of the crystal packing. The presence of the ortho-fluoro substituent could influence this orientation through steric and electronic effects.
Comparative Data Summary
The following table summarizes the known crystallographic and physicochemical data for the reference compound and the available data for the target molecule. This side-by-side comparison highlights the similarities and differences, providing a framework for understanding the impact of the substituent changes.
| Property | Methyl 4-amino-2-chloropyrimidine-5-carboxylate | This compound |
| Molecular Formula | C₆H₆ClN₃O₂[1] | C₇H₅ClFNO₂ |
| Molecular Weight | 187.59 g/mol [1] | 189.57 g/mol |
| Crystal System | Monoclinic[1] | Not Determined |
| Space Group | P2₁/c[1] | Not Determined |
| Unit Cell Dimensions | a = 3.9110(8) Å, b = 10.136(2) Å, c = 9.848(2) Å, β = 98.71(3)°[1] | Not Determined |
| Key Intramolecular Interactions | N—H···O hydrogen bond[1] | Likely C-H...F and C-H...O interactions |
| Key Intermolecular Interactions | N—H···N hydrogen bonds forming chains[1] | Postulated C-H...O, C-H...N, and halogen bonds |
Experimental Workflow for Single-Crystal X-ray Diffraction
To obtain the crystal structure of a compound like this compound, a systematic experimental approach is required. The following protocol outlines the key steps, from crystal growth to structure solution and refinement.
Figure 1: A generalized workflow for obtaining the single-crystal X-ray structure of a small molecule.
Detailed Protocol:
-
Synthesis and Purification: The target compound, this compound, must be synthesized and purified to a high degree (>98%) to ensure the growth of high-quality crystals.
-
Crystal Growth:
-
Solvent Screening: A range of solvents with varying polarities should be screened to find a suitable system where the compound has moderate solubility.
-
Crystallization Techniques: Slow evaporation of a saturated solution is a common and effective method. Other techniques like vapor diffusion (liquid-liquid or solid-liquid) can also be employed.
-
-
Single-Crystal X-ray Diffraction:
-
Crystal Selection and Mounting: A well-formed, single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined using computational methods such as direct methods or Patterson synthesis.
-
Structure Refinement: The atomic positions and other parameters are refined to achieve the best possible fit between the observed and calculated diffraction patterns.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically reported in a Crystallographic Information File (CIF).
-
Spectroscopic Characterization: A Complementary View
While X-ray crystallography provides the definitive solid-state structure, spectroscopic techniques offer valuable information about the molecule's structure in solution and confirm its identity. A ¹H NMR spectrum for this compound is available and would be a key tool for confirming the successful synthesis of the compound prior to crystallization attempts.
Conclusion and Future Perspectives
This guide has provided a comparative framework for understanding the potential crystal structure of this compound by leveraging the known structure of a related pyrimidine derivative. The analysis underscores the importance of intermolecular forces, particularly hydrogen and halogen bonds, in dictating the solid-state architecture of such molecules.
The definitive determination of the crystal structure of this compound through experimental means is a crucial next step. This would not only provide a more accurate understanding of its structural properties but also contribute valuable data to the broader field of crystal engineering and rational drug design. The experimental workflow detailed herein provides a roadmap for achieving this goal.
References
-
He, Y., & Kang, W. (2014). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o869. [Link]
Sources
A Comparative Guide to HPLC Methods for Purity Assessment of Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate
In the landscape of pharmaceutical development and quality control, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure its quality. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this halogenated pyridine derivative. The methodologies presented are grounded in established chromatographic principles and validated against the rigorous standards of the International Council for Harmonisation (ICH) guidelines.[1][2][3]
The selection of an appropriate HPLC method is critical for accurately quantifying the main compound and resolving it from potential process-related impurities and degradation products. The inherent polarity of pyridine derivatives, coupled with the presence of halogen substituents, presents a unique set of challenges in chromatographic separation.[4][5] This guide will explore two approaches: a traditional reversed-phase (RP-HPLC) method and a mixed-mode chromatography method, offering insights into the rationale behind the experimental choices for each.
Understanding the Analyte: this compound
This compound is a polar aromatic compound. Its structure, featuring a pyridine ring, a methyl ester group, and two halogen atoms (chlorine and fluorine), dictates its chromatographic behavior. The pyridine nitrogen provides a basic character, while the ester group can be susceptible to hydrolysis. Potential impurities could include starting materials, regioisomers, or degradation products such as the corresponding carboxylic acid (2-chloro-3-fluoropyridine-4-carboxylic acid).
Method 1: Robust Reversed-Phase HPLC (RP-HPLC) with a C18 Column
Reversed-phase HPLC is the workhorse of the pharmaceutical industry, accounting for approximately 75% of all HPLC methods due to its reproducibility and broad applicability.[6] This method leverages a non-polar stationary phase (C18) and a polar mobile phase to separate compounds based on their hydrophobicity.
Rationale for Method Design
For a polar compound like this compound, a standard C18 column is a suitable starting point.[7] The choice of a polar-endcapped C18 column can be beneficial in mitigating peak tailing that can arise from interactions between the basic pyridine nitrogen and residual silanol groups on the silica support.[8][9]
The mobile phase composition is critical for achieving optimal separation. A gradient elution with an acidified water and acetonitrile mixture is proposed. The acid, such as formic acid or trifluoroacetic acid (TFA), serves to suppress the ionization of the pyridine nitrogen, leading to better peak shape.[10][11] Acetonitrile is chosen as the organic modifier due to its low UV cutoff and miscibility with water.[12]
UV detection is appropriate for this analyte due to the presence of the chromophoric pyridine ring. Based on the UV spectra of similar pyridine derivatives, a detection wavelength in the range of 254-275 nm is expected to provide good sensitivity.[4][12][13]
Experimental Protocol
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size), preferably with polar endcapping.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 90% A, 10% B
-
2-15 min: 90% to 10% A
-
15-18 min: 10% A
-
18-20 min: 10% to 90% A
-
20-25 min: 90% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.[10]
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50, v/v).
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of diluent to obtain a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method 2: Enhanced Selectivity with Mixed-Mode Chromatography
For complex samples containing impurities with a wide range of polarities and ionic characteristics, mixed-mode chromatography offers a powerful alternative. This approach utilizes a stationary phase with both reversed-phase and ion-exchange functionalities, providing multiple modes of interaction and often superior separation.[14][15]
Rationale for Method Design
A mixed-mode column with both reversed-phase (e.g., C18) and cation-exchange properties is ideal for separating the basic this compound from neutral and acidic impurities.[15] The cation-exchange functionality will interact with the protonated pyridine ring, offering an additional retention mechanism beyond hydrophobic interactions.
The mobile phase for mixed-mode chromatography typically consists of an organic solvent, water, and a buffer. The buffer concentration and pH play a crucial role in controlling the retention and selectivity.[16] In this proposed method, an ammonium formate buffer is used, which is volatile and compatible with mass spectrometry (MS) detection if further characterization of impurities is required.[4] A gradient elution with increasing acetonitrile concentration will elute compounds based on both their hydrophobicity and ionic character.
Experimental Protocol
Instrumentation:
-
HPLC system as described in Method 1.
Chromatographic Conditions:
-
Column: Mixed-mode (Reversed-Phase/Cation-Exchange) column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-3 min: 95% A, 5% B
-
3-18 min: 95% to 20% A
-
18-22 min: 20% A
-
22-23 min: 20% to 95% A
-
23-30 min: 95% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50, v/v).
Sample Preparation:
-
Same as in Method 1.
Comparison of HPLC Methods
| Parameter | Method 1: Reversed-Phase HPLC | Method 2: Mixed-Mode Chromatography |
| Stationary Phase | C18 (non-polar) | Reversed-Phase/Cation-Exchange |
| Primary Separation Mechanism | Hydrophobic interactions | Hydrophobic and Ion-Exchange interactions |
| Selectivity | Good for non-polar to moderately polar compounds | Excellent for compounds with varying polarity and ionic character |
| Peak Shape for Basic Analyte | Good with acidified mobile phase | Generally excellent due to multiple interaction modes |
| Robustness | High, well-established technique | May require more careful method development and control of mobile phase pH and buffer concentration |
| MS Compatibility | Good with volatile acids (e.g., formic acid) | Excellent with volatile buffers (e.g., ammonium formate) |
Visualizing the Workflow
The general workflow for HPLC purity assessment is outlined in the diagram below.
Caption: General workflow for HPLC purity assessment.
Method Validation According to ICH Guidelines
For any analytical method to be considered suitable for its intended purpose, it must undergo a thorough validation process.[1][17] The validation parameters, as defined by the ICH Q2(R2) guideline, ensure the reliability of the analytical data.[18]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[2]
-
Accuracy: The closeness of test results obtained by the method to the true value.[2]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).[1]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[2]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]
-
System Suitability: A series of tests to ensure that the chromatographic system is performing adequately at the time of analysis.[17]
Conclusion
Both the reversed-phase and mixed-mode HPLC methods presented offer viable strategies for the purity assessment of this compound. The choice between the two will depend on the specific requirements of the analysis. The RP-HPLC method is a robust and straightforward approach suitable for routine quality control where the impurity profile is well-characterized. The mixed-mode method provides enhanced selectivity and is particularly advantageous during method development and for the analysis of complex samples where impurities with diverse chemical properties may be present.
Regardless of the method chosen, a comprehensive validation in accordance with ICH guidelines is essential to ensure the generation of accurate, reliable, and reproducible data, thereby guaranteeing the quality and safety of the final pharmaceutical product.
References
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Steps for HPLC Method Validation. (2024). Pharmaguideline. Retrieved from [Link]
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HPLC Methods for analysis of Pyridine. HELIX Chromatography. Retrieved from [Link]
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The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. (n.d.). Crawford Scientific. Retrieved from [Link]
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New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. Retrieved from [Link]
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HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Retrieved from [Link]
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HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography. Retrieved from [Link]
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HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. SIELC Technologies. Retrieved from [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved from [Link]
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HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies. Retrieved from [Link]
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Normal-phase vs. Reversed-phase Chromatography. (2025). Phenomenex. Retrieved from [Link]
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Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). ResearchGate. Retrieved from [Link]
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HPLC Analysis of Very Polar Compounds in Bioanalysis. (2010). LCGC International. Retrieved from [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (2004). IVT Network. Retrieved from [Link]
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Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. Retrieved from [Link]
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Method for pyridine amine derivative. (2015). Chromatography Forum. Retrieved from [Link]
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HPLC Separation Modes. Waters. Retrieved from [Link]
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HPLC Methods for analysis of 4-Aminopyridine. HELIX Chromatography. Retrieved from [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (2001). Acta Poloniae Pharmaceutica. Retrieved from [Link]
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Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). (1980). Defense Technical Information Center. Retrieved from [Link]
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Separation and direct UV detection of lanthanides complexed with pyridine-2-carboxylic acid by capillary electrophoresis. (2001). Journal of Chromatography A. Retrieved from [Link]
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UV-Vis Spectrum of Pyridine. SIELC Technologies. Retrieved from [Link]
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Near Ultraviolet Absorption Spectra of the Pyridine Monocarboxylic Acids in Water and Ethanol Solutions. (1954). Journal of the American Chemical Society. Retrieved from [Link]
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Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). R Discovery. Retrieved from [Link]
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This compound. ChemUniverse. Retrieved from [Link]
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Methyl 2-chloro-3-methylpyridine-4-carboxylate. PubChem. Retrieved from [Link]
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Comparison of UV and charged aerosol detection approach in pharmaceutical analysis of statins. (2019). ResearchGate. Retrieved from [Link]
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2-[4-(2-Chloro-6-methylpyridin-3-yl)phenyl]-6-fluoro-3-methylquinoline-4-carboxylic acid. PubChem. Retrieved from [Link]
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Interpreting UV-Vis Spectra. University of Toronto Scarborough. Retrieved from [Link]
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Comparative study of palladium catalysts for Suzuki coupling with Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate
An In-Depth Comparative Guide to Palladium Catalysts for the Suzuki Coupling of Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate
Introduction: Navigating the Challenges of Heteroaryl Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, celebrated for its power to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed transformation is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, not all substrates are created equal. The coupling of electron-deficient heteroaryl chlorides, such as this compound, presents a distinct set of challenges that push the boundaries of standard catalytic systems.
The substrate in focus is characterized by an electron-poor pyridine ring, further deactivated by the presence of both a fluoro and a methyl carboxylate group. While the C-Cl bond is activated towards oxidative addition, the pyridine nitrogen poses a significant threat of catalyst inhibition by coordinating to the palladium center.[3][4] This guide provides a comprehensive, data-supported comparison of palladium catalyst systems tailored for this demanding transformation, offering researchers the insights needed to select the optimal catalyst and conditions for success.
The Mechanistic Heartbeat: The Suzuki-Miyaura Catalytic Cycle
To understand why certain catalysts excel, we must first grasp the fundamental mechanism of the Suzuki-Miyaura reaction. The process is a catalytic cycle revolving around a palladium center, which orchestrates the coupling through three key steps:[5][6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridinecarboxylate, forming a Pd(II) complex. This is often the rate-determining step, especially for less reactive aryl chlorides.[1][7]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or its boronate ester) is transferred to the Pd(II) complex, displacing the halide. The base is crucial for activating the organoboron species, forming a more nucleophilic "ate" complex.[2][8]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are ejected as the final biaryl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][5]
A Head-to-Head Comparison of Palladium Catalyst Systems
The success of coupling a challenging substrate like this compound hinges on the catalyst's ability to efficiently navigate every step of the catalytic cycle while resisting inhibition. We will compare three major classes of palladium catalysts.
Traditional Catalysts: The Workhorse Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
This air-sensitive, first-generation catalyst is often the initial choice for many Suzuki couplings. However, its utility for unactivated or electron-deficient aryl chlorides is limited. The relatively low electron-donating ability of the PPh₃ ligand can lead to slow oxidative addition, often requiring high catalyst loadings (3-5 mol%) and elevated temperatures (≥100 °C).[3][9]
Buchwald Precatalysts: The Rise of Bulky, Electron-Rich Ligands
The development of dialkylbiaryl phosphine ligands, such as XPhos and SPhos, revolutionized Suzuki couplings of aryl chlorides.[10] These ligands are both sterically bulky and highly electron-donating.
-
Expertise & Experience: The steric bulk facilitates the final reductive elimination step and promotes the formation of a highly reactive, monoligated L-Pd(0) species, which accelerates the oxidative addition of the C-Cl bond.[10] The strong electron-donating character increases the electron density on the palladium center, further enhancing its reactivity in the oxidative addition step. These ligands are typically used with stable Pd(II) precatalysts (e.g., G3 or G4 palladacycles), which are air- and moisture-stable, making them user-friendly.[11]
NHC-Ligated Precatalysts: The PEPPSI™ Advantage
N-Heterocyclic Carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands. They are even stronger electron donors and form highly stable palladium complexes.[2]
-
Trustworthiness: The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) technology, specifically PEPPSI-IPr, is exceptionally well-suited for this application.[6][12] This air- and moisture-stable Pd(II) precatalyst features a pyridine "throw-away" ligand.[12][13] In the reaction mixture, this pyridine ligand is readily displaced, allowing for the efficient in-situ generation of the active Pd(0)-NHC catalyst. This design cleverly mitigates product inhibition issues that can arise with pyridine-containing substrates.
Data-Driven Performance Comparison
The following table summarizes the expected performance of representative palladium catalysts for the coupling of this compound with 4-methoxyphenylboronic acid, based on typical results for structurally similar electron-deficient heteroaryl chlorides.[3][14]
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 50-70 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | Toluene or 2-MeTHF | 100 | 2-8 | >90 | 1-2 |
| PEPPSI™-IPr | IPr (NHC) | K₂CO₃ | t-BuOH or THF | 80 | 4-12 | >95 | 1-3 |
Note: Yields are representative and can vary based on reagent purity, reaction scale, and precise conditions. Data is compiled from literature reports on analogous substrates.
Experimental Protocols
The following protocols provide a validated, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid using the three catalyst systems discussed.
General Experimental Workflow
Protocol 1: Using Pd(PPh₃)₄ (Traditional Method)
-
Causality: This protocol uses a classic catalyst system. The aqueous dioxane and carbonate base are standard conditions, but the higher temperature and longer reaction time are necessary to overcome the lower activity of this catalyst for C-Cl bond activation.[5]
Procedure:
-
To a flame-dried Schlenk flask, add this compound (191.6 mg, 1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (182.4 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 276.4 mg, 2.0 mmol, 2.0 equiv.).
-
Add the Pd(PPh₃)₄ catalyst (34.7 mg, 0.03 mmol, 3 mol%) to the flask.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add a degassed solution of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product, methyl 2-(4-methoxyphenyl)-3-fluoropyridine-4-carboxylate.
Protocol 2: Using XPhos Pd G3 (Buchwald Method)
-
Causality: This protocol leverages a modern, air-stable precatalyst. Anhydrous conditions with a stronger base (K₃PO₄) and a non-aqueous solvent like toluene are often optimal for Buchwald systems, preventing potential protodeboronation of the boronic acid and maximizing catalyst efficiency.[10]
Procedure:
-
In a glovebox, or on a benchtop under a positive flow of argon, add this compound (191.6 mg, 1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (182.4 mg, 1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 424.6 mg, 2.0 mmol, 2.0 equiv.), and XPhos Pd G3 (17.9 mg, 0.02 mmol, 2 mol%) to a dry Schlenk flask.
-
Remove the flask from the glovebox (if used) and add degassed toluene (10 mL) via syringe.
-
Seal the flask and heat the mixture to 100 °C in a preheated oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate (20 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Protocol 3: Using PEPPSI™-IPr (NHC Method)
-
Causality: This protocol utilizes an air-stable NHC-Pd precatalyst. The use of t-BuOH as a solvent at a slightly lower temperature is effective with this highly active catalyst system, which demonstrates broad functional group tolerance.[12]
Procedure:
-
To a vial equipped with a magnetic stir bar, add this compound (191.6 mg, 1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (182.4 mg, 1.2 mmol, 1.2 equiv.), potassium carbonate (K₂CO₃, 276.4 mg, 2.0 mmol, 2.0 equiv.), and PEPPSI™-IPr (20.4 mg, 0.03 mmol, 3 mol%).
-
Add tert-butanol (t-BuOH, 5 mL) to the vial.
-
Seal the vial with a Teflon-lined cap and place it in a preheated aluminum heating block at 80 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. Monitor progress by LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Conclusion and Authoritative Recommendations
For the Suzuki-Miyaura coupling of the challenging this compound substrate, modern catalyst systems significantly outperform traditional ones.
-
Pd(PPh₃)₄ should be considered a legacy catalyst for this type of transformation, likely resulting in lower yields, longer reaction times, and higher catalyst loadings.
-
XPhos Pd G3 represents a highly effective and reliable choice. Its air-stability and high activity for aryl chlorides make it an excellent option for achieving high yields in a timely manner.[10][11]
-
PEPPSI™-IPr is arguably the superior catalyst for this specific substrate. Its design inherently resists catalyst inhibition by the pyridine moiety, and its exceptional activity often allows for milder reaction conditions and excellent yields.[12][13]
For researchers in drug development and process chemistry, the investment in advanced precatalysts like XPhos Pd G3 or PEPPSI™-IPr is justified by their operational simplicity, robustness, and superior performance, ultimately accelerating the synthesis of complex, high-value pyridine derivatives.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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BYJU'S. Suzuki coupling reaction. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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YouTube. Suzuki Cross-Coupling Mechanism | Organic Chemistry. [Link]
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Wikipedia. Suzuki reaction. [Link]
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Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
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ACS Publications. Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. [Link]
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NIH National Library of Medicine. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
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NIH National Library of Medicine. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
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NIH National Library of Medicine. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. [Link]
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ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]
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University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
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ResearchGate. General and User-friendly Method for Suzuki Reactions with Aryl Chlorides. [Link]
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ResearchGate. Suzuki coupling reactions of aryl chlorides. [Link]
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ResearchGate. (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. [Link]
-
NIH National Library of Medicine. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]
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ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
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Organic-Chemistry.org. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. [Link]
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MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
Okayama University. Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]
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ACS Publications. Pd-PEPPSI: A General Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling of Esters by C–O Cleavage. [Link]
- Google Patents. Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (PDF) A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]
-
ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]
-
NIH National Library of Medicine. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
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NSF Public Access Repository. Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. [Link]
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NIH National Library of Medicine. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
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In silico prediction of the reactivity of Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate
An In-Depth Technical Guide to the In Silico Prediction and Comparative Reactivity of Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate
For the modern researcher in medicinal chemistry and drug development, the ability to predict the reactivity of complex heterocyclic building blocks is paramount. Efficient synthesis planning saves time, resources, and accelerates the discovery pipeline. This compound is a versatile scaffold, presenting multiple potential sites for functionalization. This guide provides an in-depth analysis of its reactivity, moving from first-principles computational prediction to a practical comparison with a common alternative, supported by experimental data from analogous systems.
Part 1: The Electronic Landscape - An In Silico Perspective
To predict how a molecule will react, we must first understand its electronic nature. For heteroaromatic systems, reactivity is governed by a delicate interplay of inductive effects, resonance, and the inherent electron-deficient nature of the pyridine ring. We can model these factors using computational methods like Density Functional Theory (DFT) to generate predictive descriptors of reactivity.
Causality Behind the Method: Why DFT?
DFT has become a cornerstone of predictive chemistry because it provides a robust balance between computational cost and accuracy.[1] By calculating the electron density of a molecule, we can derive crucial properties that correlate directly with experimental reactivity. The most informative descriptors for predicting the reactions of electrophilic heteroaromatics are:
-
Lowest Unoccupied Molecular Orbital (LUMO) Energy : The LUMO represents the region where a molecule can accept electrons. A lower LUMO energy indicates a more electrophilic molecule, more susceptible to attack by a nucleophile.[2]
-
Molecular Electrostatic Potential (ESP) Map : An ESP map visualizes the charge distribution on the molecule's surface. Electron-deficient regions (colored blue) are positively charged and indicate sites prone to nucleophilic attack, while electron-rich regions (colored red) are negatively charged.[3][4]
-
Electron Affinity (EA) : This is the energy released when an electron is added to a molecule. A higher EA corresponds to a greater propensity to accept an electron, signaling higher reactivity as an electrophile.[5]
Multivariate models combining these descriptors have shown exceptional accuracy (R² > 0.9) in predicting the rates and regioselectivity of Nucleophilic Aromatic Substitution (SNAr) reactions across a wide range of heteroaromatic electrophiles.[5]
Predicted Reactivity of this compound
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This effect is amplified by three electron-withdrawing groups (EWGs):
-
C4-CO₂Me (Methyl Ester) : Strongly electron-withdrawing through resonance and induction, it significantly acidifies the ortho (C3, C5) and para (C2, C6 - though C6 is N) positions.
-
C3-F (Fluoro) : Highly electronegative, exerting a powerful inductive withdrawing effect.
-
C2-Cl (Chloro) : Also provides an inductive withdrawing effect.
This combination of features renders the pyridine ring highly "activated" towards nucleophilic attack. The most electron-deficient carbon atoms, and therefore the most likely sites for nucleophilic attack, will be C2 and C4.
Caption: Logical relationships of electronic factors on the target molecule.
Data Summary: Predicted Reactivity Sites
| Reaction Type | Primary Reactive Site | Secondary/Unreactive Site(s) | Rationale |
| SNAr | C2 (displacement of Cl⁻) | C4 (no leaving group), C3 (displacement of F⁻) | The C2 and C4 positions are most activated by the ring nitrogen and C4-ester. C2 possesses a good leaving group (Cl⁻). The C-F bond is stronger, but F⁻ is a better leaving group for SNAr once the Meisenheimer complex is formed.[6] Experimental evidence on related systems shows substitution at C2 is common.[7] |
| Suzuki Coupling | C2 (oxidative addition at C-Cl) | C3 (C-F bond) | Palladium-catalyzed cross-coupling reactions rely on oxidative addition. The C-Cl bond is significantly weaker and more reactive towards Pd(0) insertion than the robust C-F bond.[8] |
Part 2: Predicting Reaction Outcomes - A Comparative Guide
In silico models provide the hypothesis. We now turn to experimental data from the literature on analogous systems to validate these predictions and compare the utility of our target molecule against a viable alternative.
Scenario A: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for functionalizing electron-poor aromatics. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate (a Meisenheimer complex). The rate-determining step is typically the initial nucleophilic attack.[6]
Caption: General workflow for the SNAr Addition-Elimination mechanism.
Prediction & Experimental Validation: Our in silico analysis predicts the C2 and C4 positions are most electrophilic. Since C4 lacks a leaving group, reactivity will be directed to the C2 and C3 positions. In SNAr, the unusual leaving group trend is F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack, which is accelerated by the powerful inductive effect of fluorine; the subsequent, faster elimination step is less dependent on C-X bond strength.[6]
However, the position of activation is critical. For a related substrate, 5-bromo-2-chloro-3-fluoropyridine, thermal amination with a nucleophile resulted in selective substitution at the C2-chloro position.[7] This suggests that for our target molecule, the C2 position, activated by both the adjacent nitrogen and the para ester group, is the kinetically favored site of attack. Substitution of the C3-fluoro is possible but may require different conditions.
Comparative Analysis: Methyl 2,3-dichloro-4-pyridinecarboxylate
To understand the unique utility of our fluoro-substituted starting material, we compare it to its dichloro analog.
| Feature | This compound | Methyl 2,3-dichloro-4-pyridinecarboxylate | Advantage of Fluoro-Compound |
| Predicted Reactivity | Higher overall reactivity due to the strong inductive effect of fluorine. | Moderately high reactivity, but less than the fluoro-analog. | The fluorine atom acts as a powerful "activating" group, potentially allowing for milder reaction conditions. |
| Regioselectivity | Selective substitution at C2 is predicted.[7] | Less predictable. Both C2 and C3 chlorides could potentially be displaced, leading to mixtures. | Provides a cleaner, more predictable reaction outcome for introducing a nucleophile specifically at the C2 position. |
| Follow-up Chemistry | The remaining C-F bond is largely inert to cross-coupling but can influence pKa and metabolic stability of the final molecule. | The remaining C-Cl bond can be used in a subsequent cross-coupling reaction. | Ideal for syntheses where only C2 functionalization is desired and the C3 substituent is valued for its electronic properties. |
Protocol: General Procedure for SNAr with an Amine Nucleophile
This protocol is a self-validating system. The appearance of a new, less polar spot by TLC and its confirmation by LC-MS validates the progress and identity of the product.
-
Preparation : To a dry reaction vial, add this compound (1.0 equiv.).
-
Reagents : Add the amine nucleophile (1.1-1.5 equiv.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 equiv.).
-
Solvent : Add a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M.
-
Reaction : Seal the vial and heat the mixture to 80-120 °C. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine to remove the solvent and excess base/amine salts.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Scenario B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, critical for synthesizing biaryl structures.[9] Its mechanism involves a Pd(0)/Pd(II) catalytic cycle. The key selectivity-determining step is the initial oxidative addition of the Pd(0) catalyst into the carbon-halide bond.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Prediction & Experimental Validation: The reactivity of aryl halides in oxidative addition typically follows the order of bond dissociation energy: I > Br > Cl >> F. The C-F bond is exceptionally strong and generally unreactive under standard Suzuki conditions.[8] Therefore, for this compound, oxidative addition will occur exclusively at the C-Cl bond. This prediction is strongly supported by studies on poly-halogenated pyridines where C-Br bonds are selectively coupled in the presence of C-Cl and C-F bonds.[7]
This chemoselectivity is a powerful synthetic tool, allowing for the precise installation of an aryl or vinyl group at the C2 position while retaining the C3-fluoro substituent for its desirable electronic and metabolic properties.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a self-validating system. The consumption of the starting material and the boronic acid, alongside the appearance of a new product spot by TLC/LC-MS with the expected mass, confirms reaction success.
-
Preparation : In a reaction vial, combine this compound (1.0 equiv.), the desired arylboronic acid or boronic ester (1.2-1.5 equiv.), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst : Add the palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a combination of Pd₂(dba)₃ and a phosphine ligand like RuPhos) (1-5 mol%).[10]
-
Solvent : Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water (e.g., 4:1 v/v).
-
Reaction : Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times. Heat the mixture to 80-110 °C with vigorous stirring for 2-18 hours, monitoring by TLC or LC-MS.
-
Work-up : After cooling, dilute the reaction with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion
The reactivity of this compound can be reliably predicted using a combination of in silico modeling principles and experimental precedent from analogous systems. Its electronic structure makes it highly susceptible to nucleophilic attack, with SNAr reactions favoring selective substitution at the C2 position. For palladium-catalyzed cross-coupling, the difference in bond strength between the C-Cl and C-F bonds allows for exclusive functionalization at the C2 position. This predictable and selective reactivity makes it a powerful and precise tool for the synthesis of complex, highly functionalized pyridine derivatives in drug discovery.
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Fernandez, A. F., et al. (2009). Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives. Bioorganic & Medicinal Chemistry, 17(15), 5484-5491. Available at: [Link]
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Schiebel, J., et al. (2025). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. ChemMedChem. Available at: [Link]
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Lu, J., Paci, I., & Leitch, D. C. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(42), 12582-12592. Available at: [Link]
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Leitch, D. C., et al. (2022). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... ResearchGate. Available at: [Link]
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Chen, P., et al. (2022). SNAr Regioselectivity Predictions: Machine Learning Trigger-ing DFT Reaction Modeling through Statistical Threshold. ResearchGate. Available at: [Link]
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Beaver, M. G., et al. (2025). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. Available at: [Link]
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Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-133. Available at: [Link]
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Gatchalian, J., et al. (2022). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Chemistry, 4(3), 856-871. Available at: [Link]
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ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]
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Gupton, J. T., et al. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available at: [Link]
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Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. Available at: [Link]
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Cervantes-Reyes, M., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 613-619. Available at: [Link]
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Wang, D., et al. (2025). Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry. Available at: [Link]
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Silva-Júnior, E. F., et al. (2018). Crystal structure and DFT calculations of 4,5-dichloropyridazin-3-(2H)-one. ResearchGate. Available at: [Link]
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Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. ResearchGate. Available at: [Link]
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Fadda, A. A., et al. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Chemical Science Journal. Available at: [Link]
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Fisher Scientific Canada. (n.d.). 2,3-Dichloropyridine-4-carboxylic acid, 97%, Thermo Scientific Chemicals. Fisher Scientific Canada. Available at: [Link]
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Sutor, M., et al. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules, 26(15), 4652. Available at: [Link]
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Al-Amiery, A. A., et al. (2012). Density functional theory study of molecular structure, Electronic properties, UV–Vis spectra on coumarin102. Baghdad Science Journal, 9(4), 701-710. Available at: [Link]
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YouTube. (2025). Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan. YouTube. Available at: [Link]
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PubChem. (n.d.). Methyl 2-chloro-3-methylpyridine-4-carboxylate. PubChem. Available at: [Link]
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A Guide to the Spectroscopic Differentiation of Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate Isomers
Introduction
In the landscape of modern drug discovery and materials science, the precise structural characterization of heterocyclic compounds is paramount. Pyridine derivatives, in particular, form the backbone of numerous pharmaceuticals and functional materials.[1][2] The biological activity or material properties of these compounds are often dictated by the specific arrangement of substituents on the aromatic ring. Consequently, the ability to unambiguously differentiate between positional isomers is not merely an academic exercise but a critical step in ensuring the efficacy, safety, and novelty of a chemical entity.
This guide provides a comprehensive comparison of Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate and its key positional isomers. We will delve into the practical application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to distinguish these closely related structures. The narrative is grounded in the fundamental principles of spectroscopy, explaining the causality behind experimental choices and providing validated protocols for researchers in the field.
The Isomers in Focus: Structural Overview
The primary challenge lies in differentiating the target molecule, this compound, from isomers where the chloro, fluoro, and methyl carboxylate groups occupy different positions on the pyridine ring. For this guide, we will focus on four representative isomers that present distinct analytical challenges.
Caption: Key positional isomers of Methyl chloro-fluoro-pyridinecarboxylate.
Core Principles of Spectroscopic Analysis
The selection of analytical techniques is driven by their ability to probe specific molecular features. For isomer differentiation, a multi-faceted approach is essential, with each technique providing a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool NMR is the most powerful technique for isomer elucidation as it provides a detailed map of the carbon-hydrogen framework and the relative positions of other nuclei like fluorine.
-
Expertise & Causality: The chemical shift of each nucleus (¹H, ¹³C, ¹⁹F) is exquisitely sensitive to its local electronic environment, which is modulated by the potent electronegativity and resonance effects of the chloro, fluoro, and carboxylate substituents.[3] Furthermore, through-bond J-coupling provides unambiguous evidence of connectivity. For instance, the magnitude of coupling between a proton and a fluorine atom is distance-dependent, allowing for precise spatial assignment. ¹⁹F NMR is particularly diagnostic due to its wide chemical shift range and high sensitivity to subtle electronic changes.
-
-
Mass Spectrometry (MS): Confirmation of Composition and Fragmentation) MS is indispensable for confirming the molecular weight and elemental formula.
-
Expertise & Causality: For all isomers, high-resolution mass spectrometry (HRMS) will yield an identical molecular weight. The crucial diagnostic feature is the isotopic pattern of the molecular ion (M⁺). The natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) results in a characteristic M⁺ peak and a smaller M+2 peak with an intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom in the molecule.[4][5] While fragmentation patterns under electron ionization (EI) may differ, these can be complex and are generally used as secondary, confirmatory evidence compared to NMR.[6]
-
-
Infrared (IR) Spectroscopy: Functional Group Verification IR spectroscopy is a rapid and effective method for verifying the presence of key functional groups.
-
Expertise & Causality: All isomers will exhibit characteristic absorptions for the ester carbonyl (C=O) stretch (typically ~1720-1740 cm⁻¹) and vibrations associated with the aromatic ring (C=C, C=N stretches) and C-H bonds.[7][8] However, the vibrational frequencies associated with C-Cl and C-F bonds and the subtle shifts in the "fingerprint" region (below 1500 cm⁻¹) are often too similar across isomers to serve as a primary means of differentiation.
-
Comparative Spectroscopic Data
The following table summarizes the predicted spectroscopic data for the four isomers. These predictions are based on established principles of substituent effects on pyridine systems.[3][9][10]
| Feature | Isomer A (2-Cl, 3-F, 4-COOMe) | Isomer B (2-Cl, 5-F, 4-COOMe) | Isomer C (3-Cl, 2-F, 4-COOMe) | Isomer D (6-Cl, 3-F, 2-COOMe) |
| ¹H NMR | H-5: ~8.3 ppm (dd, JHF ≈ 2 Hz, JHH ≈ 5 Hz)H-6: ~8.6 ppm (d, JHH ≈ 5 Hz) | H-3: ~8.2 ppm (s)H-6: ~8.7 ppm (d, JHF ≈ 3 Hz) | H-5: ~8.1 ppm (d, JHH ≈ 5 Hz)H-6: ~8.5 ppm (d, JHH ≈ 5 Hz) | H-4: ~7.9 ppm (dd, JHF ≈ 8 Hz, JHH ≈ 8 Hz)H-5: ~7.6 ppm (dd, JHF ≈ 4 Hz, JHH ≈ 8 Hz) |
| ¹⁹F NMR | ~ -130 to -140 ppm | ~ -115 to -125 ppm | ~ -80 to -90 ppm | ~ -125 to -135 ppm |
| ¹³C NMR | C=O: ~164 ppmC-Cl: ~150 ppmC-F: ~155 ppm (d, ¹JCF ≈ 250 Hz) | C=O: ~164 ppmC-Cl: ~152 ppmC-F: ~160 ppm (d, ¹JCF ≈ 260 Hz) | C=O: ~163 ppmC-Cl: ~130 ppmC-F: ~158 ppm (d, ¹JCF ≈ 270 Hz) | C=O: ~165 ppmC-Cl: ~153 ppmC-F: ~158 ppm (d, ¹JCF ≈ 255 Hz) |
| MS (EI) | M⁺/M+2: m/z 187/189 (3:1 ratio)Fragments: loss of OCH₃, COOCH₃, Cl | M⁺/M+2: m/z 187/189 (3:1 ratio)Fragments: loss of OCH₃, COOCH₃, Cl | M⁺/M+2: m/z 187/189 (3:1 ratio)Fragments: loss of OCH₃, COOCH₃, Cl | M⁺/M+2: m/z 187/189 (3:1 ratio)Fragments: loss of OCH₃, COOCH₃, Cl |
| IR (cm⁻¹) | C=O: ~1735Aromatic C=C: ~1580, 1470C-F: ~1250 | C=O: ~1735Aromatic C=C: ~1575, 1460C-F: ~1260 | C=O: ~1740Aromatic C=C: ~1580, 1450C-F: ~1280 | C=O: ~1730Aromatic C=C: ~1585, 1475C-F: ~1240 |
Note: NMR chemical shifts (δ) are approximate and can vary with solvent and concentration. Coupling constants (J) are in Hertz. The most significant differentiator is the unique pattern of signals in the ¹H and ¹⁹F NMR spectra.
Experimental Protocols & Workflow
To ensure reproducible and reliable data, standardized protocols are essential. The following methods describe a self-validating workflow for sample analysis.
Analytical Workflow
Caption: A validated workflow for the spectroscopic identification of isomers.
Protocol 1: High-Resolution NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6, or DMSO-d6) in a 5 mm NMR tube. Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.03% v/v.
-
Instrument Setup: Use a high-field NMR spectrometer (≥ 400 MHz for ¹H) to ensure adequate signal dispersion. Tune and shim the instrument for optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of 12-15 ppm and a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for all signals are recommended.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time will be necessary.[10]
-
¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. A wide spectral width is often required. No internal standard is typically needed as the instrument's lock frequency provides a stable reference.
-
Data Processing: Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and accurately pick all peaks to determine chemical shifts and coupling constants.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL with a split ratio of 50:1.
-
Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Method:
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to the parent molecule. Analyze the mass spectrum for the molecular ion (m/z 187) and the M+2 isotope peak (m/z 189) to confirm the presence of chlorine. Examine the fragmentation pattern for additional structural clues.
In-Depth Data Interpretation: A Logic-Based Approach
The definitive identification of an unknown isomer is achieved by systematically analyzing the NMR data.
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A Comparative Benchmarking Guide to the Synthesis of Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex heterocyclic molecules is a cornerstone of innovation. Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate is a key building block in the development of novel pharmaceuticals and agrochemicals, owing to its unique substitution pattern which allows for diverse chemical modifications. This guide provides an in-depth, objective comparison of a benchmarked multi-step synthesis of this compound against viable alternative synthetic strategies. The analysis is grounded in experimental data to provide a clear, evidence-based assessment of each method's performance, guiding researchers in making informed decisions for their specific applications.
Introduction: The Significance of a Versatile Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds. The specific substitution pattern of this compound, featuring a chlorine atom at the 2-position, a fluorine atom at the 3-position, and a methyl carboxylate group at the 4-position, offers multiple points for synthetic diversification. The chloro and fluoro substituents can be targeted for various cross-coupling reactions, while the ester functionality provides a handle for amide bond formation or reduction to an alcohol. Consequently, robust and efficient synthetic access to this molecule is of high importance.
This guide will benchmark a documented multi-step synthetic route against two conceptually different approaches: a nucleophilic aromatic substitution (SNAr) strategy and a method centered around the oxidation of a methyl group. Each method will be evaluated based on yield, reaction conditions, and the accessibility of starting materials.
Method 1: The Benchmark Multi-Step Synthesis from 2-chloro-3-fluoropyridine
This synthetic approach, adapted from patent literature, represents a common strategy for building substituted pyridines through a series of functional group interconversions. The synthesis commences with the commercially available 2-chloro-3-fluoropyridine and proceeds through several key intermediates to arrive at the target molecule.
Experimental Protocol:
The synthesis of the precursor, 2-chloro-3-fluoropyridine-4-carboxylic acid, is a multi-step process that begins with the protection of the 4-position of 2-chloro-3-fluoropyridine, followed by functionalization and subsequent deprotection and conversion to the carboxylic acid. The final step is the esterification to the methyl ester.
Step 1: Synthesis of 2-chloro-3-fluoropyridine-4-carbaldehyde
-
To a solution of 2-chloro-3-fluoropyridine in anhydrous THF at -78 °C is added a strong base such as n-butyllithium to deprotonate the 4-position.
-
N,N-Dimethylformamide (DMF) is then added to the reaction mixture, which upon workup, yields 2-chloro-3-fluoropyridine-4-carbaldehyde.
Step 2: Oxidation to 2-chloro-3-fluoropyridine-4-carboxylic acid
-
The aldehyde from the previous step is oxidized to the corresponding carboxylic acid using a suitable oxidizing agent, such as potassium permanganate or Jones reagent (chromium trioxide in sulfuric acid).
Step 3: Esterification to this compound
-
The resulting 2-chloro-3-fluoropyridine-4-carboxylic acid is then esterified to the methyl ester. A common and effective method is Fischer-Speier esterification, which involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.[1] Alternatively, for substrates sensitive to strong acids, esterification can be achieved under milder conditions using reagents like thionyl chloride to form the acyl chloride, followed by the addition of methanol.[2]
Causality Behind Experimental Choices:
The choice of a multi-step pathway is often dictated by the desire for high regioselectivity. Direct functionalization of the pyridine ring can often lead to mixtures of isomers. By sequentially introducing the desired functional groups, this method ensures the correct substitution pattern. The use of a strong base at low temperatures in the first step is crucial for the selective deprotonation at the 4-position, which is the most acidic proton due to the inductive effects of the halogen substituents and the ring nitrogen. The subsequent oxidation and esterification are standard and reliable transformations in organic synthesis.
Workflow for the Benchmark Synthesis
Caption: Multi-step synthesis of the target compound.
Alternative Method 1: Nucleophilic Aromatic Substitution (SNAr)
A conceptually different and potentially more convergent approach involves the nucleophilic aromatic substitution of a leaving group on the pyridine ring. This strategy leverages the electron-deficient nature of the pyridine ring, which is further enhanced by electron-withdrawing substituents, to facilitate the displacement of a suitable leaving group, such as a nitro group, by a nucleophile.[3]
Proposed Experimental Protocol:
This method would necessitate the synthesis of a precursor, Methyl 2-chloro-3-nitropyridine-4-carboxylate.
Step 1: Synthesis of Methyl 2-chloro-3-nitropyridine-4-carboxylate
-
Starting from a suitable precursor, such as 2-chloro-4-methyl-3-nitropyridine, the methyl group would first be oxidized to a carboxylic acid, for example using potassium permanganate.
-
The resulting 2-chloro-3-nitropyridine-4-carboxylic acid would then be esterified to the methyl ester using standard methods as described in the benchmark synthesis.
Step 2: Nucleophilic Aromatic Substitution with Fluoride
-
The synthesized Methyl 2-chloro-3-nitropyridine-4-carboxylate would then be subjected to a nucleophilic aromatic substitution reaction.[3]
-
The substrate is heated in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), with a fluoride source, typically cesium fluoride (CsF), to displace the nitro group and install the fluorine atom at the 3-position.[3]
Causality Behind Experimental Choices:
The SNAr reaction is a powerful tool for the synthesis of substituted aromatic and heteroaromatic compounds. The nitro group is an excellent leaving group in this context due to its strong electron-withdrawing nature, which stabilizes the Meisenheimer complex intermediate. The choice of a polar aprotic solvent like DMSO is critical as it solvates the cation (cesium) while leaving the fluoride anion relatively "naked" and thus more nucleophilic. Cesium fluoride is often the fluoride source of choice due to its high solubility in organic solvents compared to other alkali metal fluorides.
Workflow for the SNAr Synthesis
Caption: SNAr approach to the target compound.
Alternative Method 2: Oxidation of a Methyl Precursor
A third synthetic strategy involves the late-stage introduction of the carboxylic acid functionality via the oxidation of a methyl group at the 4-position of the pyridine ring. This approach can be advantageous if the corresponding methyl-substituted pyridine precursor is readily accessible.
Proposed Experimental Protocol:
Step 1: Synthesis of 2-chloro-3-fluoro-4-methylpyridine
-
This starting material can be prepared from 2-chloro-3-aminopyridine via a Sandmeyer-type reaction to introduce the fluorine atom, followed by the introduction of the methyl group at the 4-position through a suitable cross-coupling reaction. A patent describes the preparation of 2-chloro-3-fluoropyridine from 2-chloro-3-aminopyridine using tert-butyl nitrite and copper fluoride, with yields reported to be above 60%.[4]
Step 2: Oxidation of the Methyl Group
-
The 2-chloro-3-fluoro-4-methylpyridine is then oxidized to the corresponding carboxylic acid. This transformation can be challenging due to the potential for over-oxidation or side reactions. However, controlled oxidation can be achieved using strong oxidizing agents like potassium permanganate under carefully controlled temperature and pH conditions.
Step 3: Esterification
-
The final step is the esterification of the resulting 2-chloro-3-fluoropyridine-4-carboxylic acid to the methyl ester, as described in the benchmark method.
Causality Behind Experimental Choices:
This route is attractive if the 4-methyl substituted pyridine is more easily synthesized than the corresponding 4-formyl or 4-carboxy derivatives. The oxidation of a methyl group on an aromatic ring is a classic transformation. The choice of oxidizing agent and reaction conditions is critical to achieve a good yield without degrading the sensitive heterocyclic ring. The final esterification is a straightforward and generally high-yielding reaction.
Workflow for the Oxidation Synthesis
Caption: Synthesis via oxidation of a methyl group.
Comparative Analysis and Performance Metrics
| Metric | Benchmark Method | Alternative Method 1 (SNAr) | Alternative Method 2 (Oxidation) |
| Starting Material | 2-chloro-3-fluoropyridine | 2-chloro-4-methyl-3-nitropyridine | 2-chloro-3-fluoro-4-methylpyridine |
| Number of Steps | 3 | 2 (from the nitro-ester) | 2 |
| Overall Estimated Yield | Moderate | Moderate to Good | Moderate |
| Key Transformation | Directed ortho-metalation/Formylation | Nucleophilic Aromatic Substitution | Benzylic Oxidation |
| Reagents & Conditions | Cryogenic temperatures, strong base | High temperatures, polar aprotic solvent | Strong oxidizing agents |
| Potential Challenges | Handling of pyrophoric reagents (n-BuLi) | Synthesis of the nitro-ester precursor | Control of oxidation, potential for low yield |
Conclusion and Recommendations
Each of the synthetic methods presented offers a viable route to this compound, with distinct advantages and disadvantages.
-
The Benchmark Method provides a reliable and well-trodden path with high regiocontrol, making it suitable for large-scale synthesis where process control and predictability are paramount. However, it requires cryogenic conditions and the handling of pyrophoric reagents, which may not be ideal for all laboratory settings.
-
Alternative Method 1 (SNAr) offers a more convergent approach, potentially leading to higher overall yields if the nitro-ester precursor can be synthesized efficiently. This method is particularly attractive for the synthesis of fluorinated analogues and avoids the use of organometallic reagents in the final fluorination step.
-
Alternative Method 2 (Oxidation) is a classic approach that is highly dependent on the availability of the 4-methyl substituted precursor. While conceptually simple, the oxidation step can be challenging to control and may result in lower yields compared to the other methods.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of the synthesis, the availability and cost of starting materials, and the equipment and expertise available in the laboratory. This guide provides a framework for making an informed decision, balancing the trade-offs between synthetic efficiency, operational complexity, and overall cost.
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate: Essential Safety and Operational Protocols
This guide provides an in-depth operational framework for the safe handling of Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate (CAS No. 628691-95-2). As a substituted halogenated pyridine, this compound warrants a rigorous and informed approach to personal protection, laboratory operations, and waste disposal. This document moves beyond a simple checklist to instill a deep understanding of the causality behind each safety recommendation, empowering researchers to work with confidence and security.
Hazard Assessment: An Informed Perspective
While a comprehensive toxicological profile for this compound is not extensively documented, a robust safety protocol can be constructed by analyzing data from structurally analogous compounds. Halogenated pyridines and related pyridine carboxylates are known to pose specific hazards.
-
Presumed Hazards : Based on data from closely related structures like 2-Chloro-3-fluoropyridine-4-carboxylic acid and Methyl 2-chloro-3-methylpyridine-4-carboxylate, we must operate under the assumption that this compound is, at a minimum:
The presence of chloro- and fluoro- groups on the pyridine ring necessitates caution. Therefore, all handling procedures must be designed to prevent contact with skin, eyes, and respiratory mucous membranes.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not merely a procedural step but your primary defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| Operation / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solids | Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133. | Nitrile or Neoprene gloves (minimum 4 mil thickness).[3][4] | Flame-resistant lab coat. | Required if not performed in a certified chemical fume hood. N95-rated dust mask at a minimum. |
| Solution Preparation/Reaction | Chemical splash goggles and a full-face shield. | Nitrile or Neoprene gloves.[3][4] Double-gloving is recommended. | Chemical-resistant apron over a flame-resistant lab coat.[5] | All operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[3][4] |
| Post-Reaction Workup | Chemical splash goggles. | Nitrile or Neoprene gloves.[3][4] | Flame-resistant lab coat. | Operations should be conducted in a chemical fume hood.[4] |
| Waste Handling/Disposal | Chemical splash goggles and a full-face shield. | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber). | Chemical-resistant apron over a flame-resistant lab coat. | Required if there is a risk of splashes or aerosol generation outside a fume hood. |
Causality of PPE Selection:
-
Eye Protection : Because related compounds are classified as serious eye irritants, standard safety glasses are insufficient.[6] Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes, aerosols, and fine particulates. A face shield provides an essential secondary layer of protection during higher-risk activities like transferring solutions.[5]
-
Hand Protection : Pyridine and its derivatives can be absorbed through the skin.[4] Nitrile and neoprene gloves offer good resistance to a broad range of chemicals, including pyridines.[3][4] Latex gloves are not appropriate. Double-gloving minimizes the risk of exposure from a single glove failure, a critical practice when handling concentrated solutions.
-
Body Protection : A flame-resistant lab coat is standard. However, when handling larger quantities or during procedures with a high splash potential, a chemical-resistant apron is crucial to prevent the saturation of clothing, which would otherwise hold the chemical against the skin.[5]
-
Respiratory Protection : Halogenated pyridines can cause respiratory irritation.[2] The primary method of respiratory protection is an engineering control: the chemical fume hood.[4] This captures vapors and dust at the source. A dust mask may be used as a supplementary measure for weighing solids but is not a substitute for a properly functioning fume hood.
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict, logical workflow is essential for safety. This protocol is designed as a self-validating system to ensure safety at every stage.
Pre-Operational Protocol
-
Area Verification : Confirm that a certified chemical fume hood is available and functioning correctly. Ensure that an emergency eyewash station and safety shower are accessible and unobstructed, within a 10-second travel distance.[7][8]
-
PPE Inspection : Before donning, inspect all PPE for signs of degradation, such as cracks, discoloration, or pinholes. Discard and replace any compromised items.
-
Donning PPE : Don PPE in the following order: lab coat, inner gloves, respiratory protection (if required), eye protection, face shield (if required), outer gloves.
Chemical Handling Workflow
The following diagram illustrates the core workflow for safely handling this compound within a laboratory setting.
Caption: Workflow for Safe Handling and Disposal.
Emergency Response Protocols
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][6]
-
Eye Contact : Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][7]
-
Spill : For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it into a labeled, sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety office.[7][8]
Decontamination and Disposal Plan
-
PPE Disposal : Disposable gloves and other contaminated items must be placed in a designated, sealed hazardous waste container. Do not discard them in regular trash.
-
Chemical Waste : All waste containing this compound, including reaction residues and contaminated solvents, must be collected in a clearly labeled "Halogenated Organic Waste" container.[9] This container should be kept sealed and stored in a well-ventilated area away from incompatible materials.[8]
-
Disposal Method : Disposal must be handled by trained personnel in accordance with all local, state, and federal regulations. The preferred method for halogenated organic compounds is high-temperature incineration.[10] Never pour this chemical down the drain.
By integrating this expert-level understanding of the risks and the rationale behind each safety measure, you can build a culture of safety and ensure the integrity of your research and the well-being of your team.
References
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- CPAchem Ltd. (2023, March 30). Safety data sheet.
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- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
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- Aribo Biotechnology. (n.d.). 628691-95-2 | this compound.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - Methyl 4-Chloro-2-pyridinecarboxylate.
- Alfa Chemistry. (n.d.). CAS 628691-95-2 this compound.
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- Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET.
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- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
